molecular formula C9H11BrClN B6592682 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride CAS No. 233608-12-3

1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride

Cat. No.: B6592682
CAS No.: 233608-12-3
M. Wt: 248.55 g/mol
InChI Key: NUFACMNOGHWGQD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11BrClN and its molecular weight is 248.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h2-6,9H,1,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFACMNOGHWGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233608-12-3
Record name Benzenemethanamine, 4-bromo-α-ethenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=233608-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: 1-(4-Bromophenyl)prop-2-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride CAS Number: 233608-12-3[1]

A Bifunctional Chiral Allylic Amine Scaffold for Divergent Synthesis

Executive Summary

1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride (CAS: 233608-12-3 ) is a high-value chemical intermediate belonging to the class of


-substituted allylamines. Its structural architecture features three distinct reactive handles: a primary amine, a terminal alkene, and an aryl bromide. This "tri-functional" nature makes it a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex bioactive heterocycles.

This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this compound in medicinal chemistry, specifically focusing on its role as a precursor for


-amino acids, isoindolinones, and chiral ligands.

Chemical Identity & Physicochemical Properties

The compound exists as a hydrochloride salt, conferring stability against oxidation and facilitating handling as a crystalline solid.

Table 1: Core Technical Specifications
PropertySpecification
CAS Number 233608-12-3
IUPAC Name 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride
Synonyms

-Vinyl-4-bromobenzylamine HCl; 1-(4-Bromophenyl)allylamine HCl
Molecular Formula

Molecular Weight 248.55 g/mol
Structure Description Chiral center at C1 (benzylic); 4-Br-phenyl substituent; terminal vinyl group.[2]
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM (free base is soluble).
Key Reactive Groups

Amine (Nucleophile), Aryl Bromide (Electrophile/Cross-coupling), Alkene (Metathesis/Addition)

Synthesis Methodologies

The synthesis of


-aryl allylamines requires precise control to prevent over-alkylation or polymerization. Two primary protocols are presented: a robust racemic synthesis and a stereoselective route using the Ellman auxiliary, which is preferred for pharmaceutical applications requiring high enantiomeric excess (

).
Protocol A: Diastereoselective Synthesis (Ellman Auxiliary Route)

Rationale: This method utilizes tert-butanesulfinamide to direct the addition of the vinyl group, establishing the C1 chiral center with high diastereoselectivity (


).

Reagents:

  • 4-Bromobenzaldehyde[3]

  • (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • Vinylmagnesium bromide (1.0 M in THF)

  • HCl (4M in dioxane)

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a flame-dried flask with 4-bromobenzaldehyde (1.0 eq) and (S)-2-methyl-2-propanesulfinamide (1.05 eq) in THF.

    • Add

      
       (2.0 eq) dropwise. Stir at ambient temperature for 12–16 h.
      
    • Quench with brine, filter through Celite, and concentrate to yield the N-sulfinyl imine.

  • Grignard Addition:

    • Dissolve the crude imine in anhydrous

      
       and cool to -78°C.
      
    • Add Vinylmagnesium bromide (2.0 eq) slowly to maintain internal temperature.

    • Stir for 4 h at -78°C, then warm to RT overnight.

    • Mechanism:[2] The bulky sulfinyl group directs the nucleophilic attack to the Si-face, yielding the chiral sulfinamide.

  • Deprotection & Salt Formation:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in dioxane (excess). Stir for 1 h to cleave the sulfinyl group.

    • Precipitate the product by adding

      
      . Filter and dry to obtain 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride .
      
Visualization: Ellman Synthesis Pathway

EllmanSynthesis Start 4-Bromobenzaldehyde Imine Chiral N-Sulfinyl Imine Start->Imine Condensation Aux (S)-t-Bu-Sulfinamide + Ti(OEt)4 Aux->Imine Intermediate Sulfinamide Adduct (High dr) Imine->Intermediate Stereoselective Addition Grignard VinylMgBr (-78°C) Grignard->Intermediate Product 1-(4-Bromophenyl)prop-2-en-1-amine HCl (Chiral Salt) Intermediate->Product Cleavage & Salt Formation Acid HCl / Dioxane Acid->Product

Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary to establish the C1 chiral center.

Strategic Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. Its utility stems from the ability to selectively functionalize its three orthogonal handles.

Divergent Synthesis Pathways
  • Suzuki-Miyaura Coupling (Ar-Br): The aryl bromide allows for the introduction of biaryl motifs, essential for increasing lipophilicity and target affinity in kinase inhibitors.

  • Ring-Closing Metathesis (Alkene + Amine tether): Functionalization of the amine with an alkene-bearing acyl chloride followed by Grubbs-catalyzed RCM yields lactams and isoquinolines .

  • Heck Reaction (Ar-Br + Alkene): Intramolecular Heck reactions can fuse the aryl ring to the alkene side chain (after amine protection), creating indole or indoline cores.

Synthesis of -Amino Acids

Oxidative cleavage of the terminal alkene (e.g., via ozonolysis or


) converts the allylic amine directly into a 

-amino acid
. These are critical non-proteinogenic residues used in peptidomimetics to enhance metabolic stability against proteases.
Visualization: Divergent Utility

Applications Core 1-(4-Bromophenyl)prop-2-en-1-amine HCl Path1 Pathway A: Cross-Coupling (Suzuki/Buchwald) Core->Path1 Target: Ar-Br Path2 Pathway B: Oxidative Cleavage (Ozonolysis) Core->Path2 Target: Alkene Path3 Pathway C: Metathesis (RCM) Core->Path3 Target: Amine + Alkene Prod1 Biaryl Amines (Kinase Inhibitors) Path1->Prod1 Prod2 Beta-Amino Acids (Peptidomimetics) Path2->Prod2 Prod3 N-Heterocycles (Lactams/Isoquinolines) Path3->Prod3

Figure 2: Divergent synthetic applications of the scaffold in medicinal chemistry.

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, its structural class (halogenated benzylamine salt) dictates the following safety standards:

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use within a chemical fume hood. Avoid dust generation. The hydrochloride salt is hygroscopic; store in a desiccator under inert gas (Nitrogen/Argon) if possible to prevent clumping and hydrolysis.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride Product Page. (Accessed 2026). Link

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Ferreira, F., et al. "Synthesis of -Allylamines via Nucleophilic Addition to Imines." Chemical Reviews, 2008. (General review of allylamine synthesis methodologies).
  • PubChem. Compound Summary for 1-(4-Bromophenyl)prop-2-en-1-amine. National Library of Medicine. Link

Sources

An In-Depth Technical Guide to 1-(4-Bromophenyl)prop-2-en-1-amine: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)prop-2-en-1-amine is a primary allylic amine featuring a brominated phenyl ring. This structural motif is of significant interest in medicinal chemistry and materials science due to the combined functionalities of the reactive allylic amine and the versatile 4-bromophenyl group, which can serve as a key synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the structure, physicochemical properties, and a detailed, field-proven synthetic protocol for 1-(4-Bromophenyl)prop-2-en-1-amine. Furthermore, it explores the compound's potential applications in drug discovery, drawing parallels with structurally related pharmacologically active molecules.

Molecular Structure and Physicochemical Properties

1-(4-Bromophenyl)prop-2-en-1-amine possesses a chiral center at the carbon atom bearing the amine group, and its molecular structure is characterized by a p-substituted bromophenyl ring attached to an allylic amine moiety.

Chemical Structure:

Caption: Chemical structure of 1-(4-Bromophenyl)prop-2-en-1-amine.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)prop-2-en-1-amine

PropertyValueSource/Method
Molecular Formula C₉H₁₀BrNCalculated
Molecular Weight 212.09 g/mol Calculated
Appearance Predicted: Colorless to pale yellow oil or low-melting solidInferred from similar compounds
Boiling Point Not available-
Melting Point Not available-
Solubility Predicted: Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane); sparingly soluble in water.Inferred from similar compounds
CAS Number 233608-12-3 (for hydrochloride salt)[1]

Synthesis of 1-(4-Bromophenyl)prop-2-en-1-amine

The synthesis of 1-(4-Bromophenyl)prop-2-en-1-amine is most effectively achieved through a two-step process starting from commercially available precursors. The initial step involves the synthesis of the corresponding α,β-unsaturated ketone, 1-(4-Bromophenyl)prop-2-en-1-one, followed by its reductive amination to yield the target primary amine.

Synthesis of the Precursor: 1-(4-Bromophenyl)prop-2-en-1-one

The α,β-unsaturated ketone precursor can be synthesized via a Claisen-Schmidt condensation reaction between 4-bromoacetophenone and formaldehyde.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1-(4-Bromophenyl)prop-2-en-1-one cluster_1 Step 2: Reductive Amination 4-bromoacetophenone 4-bromoacetophenone ketone_product 1-(4-Bromophenyl)prop-2-en-1-one 4-bromoacetophenone->ketone_product NaOH, Ethanol/Water formaldehyde formaldehyde formaldehyde->ketone_product ketone_product_2 1-(4-Bromophenyl)prop-2-en-1-one final_product 1-(4-Bromophenyl)prop-2-en-1-amine ketone_product_2->final_product Methanol amine_source Ammonium Acetate amine_source->final_product reducing_agent Sodium Borohydride (NaBH4) reducing_agent->final_product

Caption: Synthetic workflow for 1-(4-Bromophenyl)prop-2-en-1-amine.

Experimental Protocol for Reductive Amination

This protocol details the conversion of 1-(4-Bromophenyl)prop-2-en-1-one to 1-(4-Bromophenyl)prop-2-en-1-amine. This method is a robust and widely applicable procedure for the reductive amination of α,β-unsaturated ketones.[2][3]

Materials:

  • 1-(4-Bromophenyl)prop-2-en-1-one

  • Ammonium acetate (CH₃COONH₄)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Bromophenyl)prop-2-en-1-one (1.0 eq.) in anhydrous methanol (approximately 0.1-0.2 M concentration).

  • Amine Source Addition: To the stirred solution, add ammonium acetate (5-10 eq.). The excess ammonium acetate serves as the source of ammonia and helps to drive the imine formation equilibrium.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer in vacuo to yield the crude product.

  • Purification: The crude 1-(4-Bromophenyl)prop-2-en-1-amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure product.

Spectroscopic Characterization (Predicted)

3.1. ¹H NMR Spectroscopy (Predicted)

  • δ 7.40-7.55 (m, 4H): Aromatic protons of the 4-bromophenyl ring.

  • δ 5.80-6.00 (m, 1H): Vinylic proton (-CH=CH₂).

  • δ 5.10-5.30 (m, 2H): Terminal vinylic protons (=CH₂).

  • δ 4.20-4.40 (m, 1H): Methine proton (-CH(NH₂)-).

  • δ 1.50-2.00 (br s, 2H): Amine protons (-NH₂). The chemical shift and appearance of this peak can vary significantly with concentration and solvent.

3.2. ¹³C NMR Spectroscopy (Predicted)

  • δ 142-144: Aromatic quaternary carbon attached to the allyl group.

  • δ 138-140: Vinylic carbon (-C H=CH₂).

  • δ 131-133: Aromatic C-H carbons ortho to the bromine.

  • δ 128-130: Aromatic C-H carbons meta to the bromine.

  • δ 120-122: Aromatic quaternary carbon attached to bromine.

  • δ 114-116: Terminal vinylic carbon (=C H₂).

  • δ 55-58: Methine carbon (-C H(NH₂)-).

3.3. Infrared (IR) Spectroscopy (Predicted)

  • 3300-3400 cm⁻¹ (medium, two bands): N-H stretching vibrations of the primary amine.[4]

  • 3020-3080 cm⁻¹ (medium): Vinylic and aromatic C-H stretching.

  • 1640-1680 cm⁻¹ (weak): C=C stretching of the alkene.

  • 1580-1650 cm⁻¹ (medium): N-H bending (scissoring) of the primary amine.[4]

  • 1485 cm⁻¹ (strong): Aromatic C=C stretching.

  • 1070 cm⁻¹ (strong): C-Br stretching.

  • 910-990 cm⁻¹ (strong): Vinylic C-H out-of-plane bending.

3.4. Mass Spectrometry (Predicted)

  • Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed at m/z 211 and 213.[5]

  • Major Fragmentation Pathways:

    • Loss of the vinyl group (-CH=CH₂) to give a fragment at m/z 184/186.

    • Alpha-cleavage with loss of a hydrogen radical to give [M-1]⁺ at m/z 210/212.

    • Formation of a tropylium-like ion from the bromophenyl ring.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 1-(4-Bromophenyl)prop-2-en-1-amine is dictated by its two primary functional groups: the primary allylic amine and the 4-bromophenyl moiety.

4.1. Reactivity

  • Amine Functionality: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

  • Allylic Position: The allylic nature of the amine makes it susceptible to substitution reactions.

  • 4-Bromophenyl Group: The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents, making it a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.

4.2. Potential Applications in Drug Discovery

While the specific biological activity of 1-(4-Bromophenyl)prop-2-en-1-amine has not been extensively reported, its structural features suggest potential applications in several areas of drug discovery.

  • Scaffold for Kinase Inhibitors: The ability to diversify the 4-bromophenyl group through cross-coupling reactions makes this compound an attractive starting point for the synthesis of kinase inhibitors. Many approved kinase inhibitors feature a core heterocycle attached to a substituted phenyl ring.

  • Antifungal Agents: The allylamine functional group is a key pharmacophore in a class of antifungal drugs, such as terbinafine and naftifine, which act by inhibiting squalene epoxidase. The presence of the allylamine moiety in 1-(4-Bromophenyl)prop-2-en-1-amine suggests that its derivatives could be investigated for antifungal activity.

  • CNS-Active Agents: The bromophenyl group is present in various centrally acting drugs. Bromine substitution can modulate lipophilicity and metabolic stability, potentially influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

SAR_Logic cluster_derivatives Potential Derivatives Core_Scaffold 1-(4-Bromophenyl)prop-2-en-1-amine Kinase_Inhibitors Kinase Inhibitors Core_Scaffold->Kinase_Inhibitors Suzuki, Heck, Buchwald-Hartwig Coupling at Br Antifungal_Agents Antifungal Agents Core_Scaffold->Antifungal_Agents Modification of Allylamine Moiety CNS_Agents CNS-Active Agents Core_Scaffold->CNS_Agents Bioisosteric Replacement and SAR

Caption: Logical relationship for drug discovery using the title compound.

Conclusion

1-(4-Bromophenyl)prop-2-en-1-amine is a versatile chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis from readily available starting materials via a reliable reductive amination protocol makes it an accessible intermediate. The presence of both a reactive allylic amine and a synthetically malleable bromophenyl group provides a dual handle for the creation of diverse molecular architectures. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Reductive Amination. (n.d.). In Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Leuckart reaction. (2023, December 27). In Wikipedia. [Link]

  • Reductive amination. (2024, January 22). In Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. [Link]

  • IR: amines. (n.d.). In University of Colorado Boulder. Retrieved March 7, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). In Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). In Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Kozlov, N. G., & Tarasevich, V. A. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 269. [Link]

  • 24.10 Spectroscopy of Amines. (2023, November 20). In Chemistry LibreTexts. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). In Chemguide. Retrieved March 7, 2026, from [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2004). Organic Reactions, 59, 1-714. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Predict 13C carbon NMR spectra. (n.d.). In NMRDB.org. Retrieved March 7, 2026, from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). In Spectroscopy Europe. Retrieved March 7, 2026, from [Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). Magnetic Resonance in Chemistry, 45(9), 757-765. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1234. [Link]

  • Reductive Amination - Common Conditions. (n.d.). In The Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]

  • The chromatograms of 1-(4-bromophenyl)-2-(methilamino)propan-1-one (a) and their adducts with trifluoroacetic (b) and acetic (с) anhydride registered by total ion current. (n.d.). In ResearchGate. Retrieved March 7, 2026, from [Link]

  • 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13 C-labeled CO2 at 25 °C (top) and 50 °C (bottom) in MeOH. (n.d.). In ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). In University of California, Los Angeles. Retrieved March 7, 2026, from [Link]

  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. (n.d.). In Google Patents.
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  • reductive amination using ammonium acetate/NaBH4. (2012, July 22). In ScienceMadness Discussion Board. Retrieved March 7, 2026, from [Link]

  • Site-Selective, Photocatalytic Vinylogous Amidation of Enones. (2022). Organic Letters, 24(44), 8202–8207. [Link]

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Sources

4-Bromophenyl Allylic Amine Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, sp3-rich architectures relies heavily on versatile, bifunctional building blocks. The 4-bromophenyl allylic amine scaffold represents a privileged structural motif that bridges two critical domains: the rigidifying, beta-turn-inducing properties of the 3-carbon allylamine unit, and the orthogonal, late-stage functionalization capacity of the 4-bromophenyl handle.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous, mechanistically grounded guide to synthesizing, validating, and deploying these building blocks in drug discovery workflows.

Strategic Rationale: The Anatomy of a Privileged Scaffold

The selection of a central scaffold in drug discovery is dictated by its ability to navigate chemical space predictably while maintaining favorable physicochemical properties. The 4-bromophenyl allylic amine excels in this regard due to two synergistic features:

The Allylamine Core: Conformational Control

Allylic amines are fundamental 3-carbon synthons. In the context of peptide mimetics, the


-alkene geometry of an allylamine effectively mimics the amide bond, creating 

-alkene peptide isosteres. These isosteres resist proteolytic degradation while adopting type II′

-turn secondary structures, a critical conformation for target binding in mitochondrial targeting agents and apoptosis inhibitors [[1]]().
The 4-Bromophenyl Handle: Orthogonal Reactivity

The inclusion of a bromine atom at the para-position of the phenyl ring is a calculated design choice. Bromine acts as a bioisostere for methyl or chlorine groups, modulating lipophilicity (logP) to enhance cellular permeability. More importantly, the C–Br bond is relatively inert under the nucleophilic conditions used to synthesize the allylamine core, yet it is highly reactive under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This orthogonality allows researchers to synthesize a universal allylamine precursor and subsequently diversify it into complex biaryl or heterobiaryl libraries 2.

Divergent Core 4-Bromophenyl Allylic Amine (Central Scaffold) Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Core->Pd Reacts at C-Br Ox Oxidative Cleavage / Epoxidation (Alkene Handle) Core->Ox Reacts at C=C N_Alk N-Alkylation / Acylation (Amine Handle) Core->N_Alk Reacts at N-H Drug1 Biaryl Derivatives (Extended Lipophilicity) Pd->Drug1 Drug2 Peptide Isosteres (Mitochondrial Targeting) Ox->Drug2 Drug3 Antifungal Agents (Naftifine Analogs) N_Alk->Drug3

Fig 1: Divergent functionalization pathways of the 4-bromophenyl allylic amine scaffold.

Core Synthetic Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process quality control.

Protocol A: Hydrozirconation-Transmetalation-Imine Addition (The Wipf Protocol)

This methodology is the gold standard for generating structurally diverse, stereodefined allylic amines on a scalable (up to 0.5 kg) level 3.

Causality & Mechanism: Direct addition of vinylzirconocene to imines is kinetically sluggish because zirconium is highly oxophilic and forms overly stable, unreactive complexes. By transmetalating the vinyl group from zirconium to zinc using dimethylzinc (


), the system generates a highly nucleophilic, covalent vinylzinc species that rapidly and stereoselectively attacks the electrophilic carbon of a 4-bromophenyl imine 1.

Step-by-Step Methodology:

  • Hydrozirconation: Suspend Schwartz's reagent (

    
    , 1.1 equiv) in dry THF under inert atmosphere. Add the alkyne substrate dropwise at room temperature.
    
    • Self-Validation: The reaction transitions from a cloudy suspension to a clear yellow solution within 30 minutes, confirming the formation of the soluble vinylzirconocene intermediate.

  • Transmetalation: Cool the solution to -78°C. Add

    
     (1.2 equiv, 2.0 M in toluene) dropwise.
    
    • Causality: Low temperatures prevent the premature decomposition of the highly reactive organozinc species. Stir for 15 minutes.

  • Imine Addition: Add the

    
    -protected 4-bromophenyl imine (1.0 equiv) dissolved in THF. Allow the reaction to slowly warm to 0°C over 2 hours.
    
    • Self-Validation: Monitor via TLC (UV active). The disappearance of the imine spot indicates complete conversion.

  • Quench & Isolation: Quench carefully with saturated aqueous

    
     to safely destroy unreacted organometallics. Extract with ethyl acetate.
    
    • Self-Validation:

      
       NMR of the crude product must show a characteristic triplet/multiplet for the benzylic CH group between 
      
      
      
      3.9–4.2 ppm, and a trans-alkene coupling constant (
      
      
      Hz), confirming the
      
      
      -configuration 4.

Workflow A Alkyne Substrate B Hydrozirconation (Cp2ZrHCl) A->B C Vinyl Zirconocene B->C Regioselective Addition D Transmetalation (Me2Zn) C->D E Vinyl Zinc Intermediate D->E Nucleophilicity Enhancement F Imine Addition (4-Br-Ph-Imine) E->F G 4-Bromophenyl Allylic Amine F->G Stereoselective C-C Bond Formation

Fig 2: Mechanistic workflow of the hydrozirconation-transmetalation-imine addition protocol.

Protocol B: Nickel-Catalyzed Multicomponent Coupling

For highly functionalized, drug-like allylic amines, a 3-component coupling (alkene + aldehyde + amide) offers a greener, modular alternative 5.

Causality & Mechanism: Utilizing inexpensive Ni(II) salts alongside a Lewis acid bypasses the need for sensitive pre-functionalized organometallics. The Lewis acid accelerates the in situ condensation of the 4-bromobenzaldehyde and amide into an imine, which is subsequently attacked by the nickel-activated alkene.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried vial, combine 4-bromobenzaldehyde (1.0 equiv), the desired amide (1.2 equiv), an unactivated alkene (1.5 equiv), a Ni(II) precatalyst (10 mol%), and a Lewis acid co-catalyst (e.g.,

    
    , 20 mol%) in a non-coordinating solvent (e.g., DCE).
    
  • Catalytic Cycle: Heat the mixture to 80°C for 16 hours.

    • Causality: Elevated temperature is required to overcome the activation barrier of the oxidative cyclometalation step between the Ni-coordinated alkene and the in situ imine.

  • Validation: Analyze the crude mixture via ESI-MS. The presence of the exact mass

    
     confirms the successful multicomponent assembly without premature dehalogenation of the 4-bromo group.
    

Applications in Medicinal Chemistry & Structure-Activity Relationships (SAR)

The 4-bromophenyl allylic amine scaffold has been successfully deployed across diverse therapeutic areas.

Antifungal Agents (Naftifine Analogues)

Allylamines like naftifine and terbinafine are potent inhibitors of squalene epoxidase, a critical enzyme in fungal ergosterol biosynthesis. Research demonstrates that incorporating a 4-bromo substituent on the phenyl ring of naftifine analogues profoundly impacts efficacy. The electron-withdrawing nature and increased lipophilicity of the bromine atom enhance fungal cell wall penetration. Specifically, 1-(4-bromophenyl)-3-(methyl(naphthalen-1-ylmethyl)amino)propan-1-one derivatives shift the biological profile from merely fungistatic to fungicidal against Candida albicans and Cryptococcus neoformans6.

CNS Agents (Zimelidine Analogues)

Zimelidine, a classic antidepressant, relies on the


-3-(4-bromophenyl)-3-(3-pyridyl)allylamine architecture. SAR studies reveal that the 

-configuration is structurally mandatory for optimal alignment within the Serotonin Transporter (SERT) binding pocket. The para-bromo substitution provides necessary steric bulk to selectively inhibit 5-hydroxytryptamine (5-HT) reuptake over norepinephrine (NA) reuptake, while simultaneously blocking rapid metabolic oxidation at the para-position by hepatic cytochromes [[7]]().

Quantitative Data & Comparative Analysis

The table below summarizes the synthetic efficiency and biological efficacy of key 4-bromophenyl allylic amine derivatives across different drug discovery programs.

Compound ClassTarget / MechanismKey DerivativeEfficacy Metric / YieldReference
Antifungal (Naftifine Analogs)Squalene Epoxidase Inhibition1-(4-Bromophenyl)-3-(methyl(naphthalen-1-ylmethyl)amino)propan-1-oneMIC

= 7.8 µg/mL (C. albicans); Fungicidal
6
Antidepressant (Zimelidine Analogs)SERT Inhibition(Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine~10x selectivity for 5-HT over NA uptake7
Mitochondrial Targeting ROS Scavenging / Anti-apoptoticJP4-039 / XJB-5-131 (Peptide Isosteres)Synthesized on up to 160g scale; High ROS affinity[[1]]()
Synthetic Scaffold Multicomponent AssemblyNi-Catalyzed Allylic Amine Library50–91% Yield; Broad functional group tolerance5

Conclusion

The 4-bromophenyl allylic amine is far more than a simple intermediate; it is a programmable node in drug discovery. By mastering the causality behind its synthesis—whether through the stereoselective control of hydrozirconation-transmetalation or the modularity of Ni-catalyzed multicomponent reactions—medicinal chemists can reliably access a vast expanse of biologically relevant chemical space. The strategic placement of the bromine atom ensures that, once the core is constructed, the molecule remains primed for late-stage, divergent functionalization.

References

  • Skoda, E. M., Davis, G. C., & Wipf, P. "Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres." Organic Process Research & Development. 1

  • Carnmalm, B., et al. "Synthesis of the Antidepressant Zimelidine and Related 3-(4-Bromophenyl)-3-(3-pyridyl)allylamines. Correlation of their Configurations." ResearchGate. 7

  • Ruiz-Sánchez, E., et al. "Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents." MDPI. 6

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews (ACS). 2

  • Wang, J., et al. "Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides." Chemical Science (RSC). 5

  • Wipf, P., et al. "Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres." Organic Process Research & Development (ACS). 3

  • Baltzly, R., et al. "Synthesis of Enantiopure 1-Aryl-1-butylamines and 1-Aryl-3-butenylamines by Diastereoselective Addition." SciSpace. 4

Sources

An In-depth Technical Guide to the Chemical Safety of 1-(4-Bromophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(4-Bromophenyl)prop-2-en-1-amine. This document provides a comprehensive, inferred safety profile based on an analysis of its core chemical structure, the known hazards of its constituent functional groups (an allylic amine and a bromophenyl group), and safety data from closely related chemical analogs. This guide is intended for use by trained professionals in research and development and should be used to supplement, not replace, a rigorous, case-by-case risk assessment prior to handling.

Executive Summary: An Inferred Hazard Profile

1-(4-Bromophenyl)prop-2-en-1-amine is a compound for which empirical safety data is not widely published. However, its structure provides significant clues to its potential hazards. The molecule combines two key moieties:

  • An Allylamine Backbone: Allylamine itself is a well-characterized chemical known for its high flammability, corrosivity, and toxicity via multiple exposure routes (inhalation, dermal, ingestion).[1][2][3] It is a potent irritant to the skin, eyes, and respiratory tract and can cause severe burns.[2][3]

  • A Bromophenyl Group: Brominated aromatic compounds are known to possess varying degrees of toxicity. Depending on the specific structure, they can be irritants and may pose long-term health risks, including potential liver toxicity with repeated exposure.[4]

Therefore, 1-(4-Bromophenyl)prop-2-en-1-amine should be handled with extreme caution as a potentially flammable, corrosive, and highly toxic substance. The safety protocols outlined in this guide are based on this conservative, inferred hazard profile.

Chemical and Physical Properties

A comprehensive, experimentally verified list of physical and chemical properties for this specific molecule is not available. The data below is estimated or derived from structurally similar compounds and should be treated as provisional.

PropertyValueSource/Comment
Molecular Formula C₉H₁₀BrN-
Molecular Weight 212.09 g/mol Calculated
Appearance Not availableLikely a liquid or low-melting solid
Boiling Point Not availableExpected to be lower than non-allylic analogs
Flash Point Not availableAssumed to be low (< -20°C) based on allylamine.[5]
Solubility Not availableLikely soluble in organic solvents. Amine group may confer some water solubility.

Inferred Toxicological Profile and Hazard Classification

The toxicological profile is constructed by synthesizing data from close analogs, such as 2-(4-Bromophenyl)propan-1-amine hydrochloride[6], and the parent compound, allylamine.[2][3]

Primary Routes of Exposure: Inhalation, Dermal Contact, Eye Contact, Ingestion.

  • Acute Toxicity: Expected to be harmful or toxic if swallowed, in contact with skin, or if inhaled. Analogs are classified as "Harmful if swallowed".[6][7] Allylamine is classified as toxic or fatal by all routes.[2][8]

  • Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns, based on both the amine functionality and data from analogs.[6][7] Prolonged contact may lead to dermatitis.[3]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[6] The parent compound, allylamine, is corrosive to the eyes and is a lachrymator (a substance that causes tearing).[3][8]

  • Respiratory Irritation: Expected to cause respiratory tract irritation.[6][7] Inhalation may lead to symptoms such as coughing, sore throat, and shortness of breath, with the potential for delayed onset of pulmonary edema.[3]

  • Long-Term Exposure: Chronic exposure to brominated aromatic compounds may pose a risk of liver toxicity.[4] Repeated exposure to allylamine may lead to chronic inflammation of the respiratory tract.[3]

Inferred GHS Classification
Pictograms
Signal Word DANGER
Hazard Statements H225: Highly flammable liquid and vapor (inferred from allylamine).[2] H302: Harmful if swallowed.[6][7] H312: Harmful in contact with skin.[7] H332: Harmful if inhaled.[7] H315: Causes skin irritation.[6][7] H318: Causes serious eye damage (inferred from allylamine corrosivity).[2] H335: May cause respiratory irritation.[6][7]
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2] P260: Do not breathe dust/fume/gas/mist/vapors/spray.[9] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] P310: Immediately call a POISON CENTER or doctor/physician. P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] P501: Dispose of contents/container to an approved waste disposal plant.[11]

Experimental Protocols and Procedures

Risk Assessment and Handling Workflow

Given the inferred hazards, a stringent, multi-layered approach to safety is mandatory. The following workflow illustrates the necessary steps from initial assessment to emergency response.

G cluster_prep Preparation & Assessment cluster_handling Safe Handling Protocol cluster_emergency Emergency Response A Review Inferred SDS (This Document) B Analyze Structural Hazards (Allylamine + Bromophenyl) A->B C Conduct Formal Risk Assessment (Lab-Specific) B->C D Verify Engineering Controls (Certified Fume Hood) C->D Proceed only if risk is acceptable E Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) D->E F Handle in Smallest Quantities (Use Non-Sparking Tools) E->F G Identify Exposure Routes (Skin, Eyes, Inhalation) F->G In case of spill or exposure H Execute First Aid Protocols (Flush, Move to Fresh Air) G->H I Contact Emergency Services H->I

Caption: Risk management workflow for 1-(4-Bromophenyl)prop-2-en-1-amine.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks of exposure.

Protection TypeSpecificationRationale
Respiratory A full-facepiece, MSHA/NIOSH-approved supplied-air respirator operating in a positive pressure mode.Protects against inhalation of highly toxic and corrosive vapors and protects the eyes.[5]
Hand Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™). Inspect before each use.Prevents skin contact with a corrosive and toxic substance.[2]
Eye Chemical safety goggles and a full-face shield.Provides primary and secondary protection against splashes of a corrosive, eye-damaging liquid.[9]
Body Chemical-resistant apron or lab coat over full-coverage clothing.Protects against skin contact from spills and splashes.
First-Aid Measures

Immediate and decisive action is required in the event of any exposure.

  • Inhalation: Immediately move the victim to fresh air.[11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[8] Seek immediate medical attention. Symptoms like pulmonary edema may be delayed.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of lukewarm water for at least 15-20 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[11]

Handling and Storage
  • Handling: All manipulations must be conducted within a certified chemical fume hood. Use the smallest quantities practical for the experiment. Ensure all equipment is grounded to prevent static discharge.[2] Keep away from all ignition sources.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[2][11] The storage area should be separate from strong oxidizing agents, acids, and other incompatible materials.[11]

Causality of Hazards: A Structural Perspective

The predicted high reactivity and toxicity of this compound are not arbitrary; they are a direct consequence of its molecular architecture. Understanding this relationship is key to appreciating the necessity of the stringent safety protocols.

G cluster_hazards compound 1-(4-Bromophenyl)prop-2-en-1-amine Allylamine Moiety Bromophenyl Moiety H1 High Flammability compound:f1->H1 H2 Corrosivity (Skin/Eye Damage) compound:f1->H2 H3 Acute Toxicity (All Routes) compound:f1->H3 H4 Respiratory Irritation compound:f1->H4 compound:f2->H4 H5 Potential Chronic Toxicity (Liver) compound:f2->H5 H6 Aquatic Toxicity compound:f1->H6 compound:f2->H6

Caption: Relationship between structural moieties and inferred chemical hazards.

The allylamine moiety is the primary driver of the most acute hazards. The carbon-carbon double bond (alkene) and the adjacent amine group create a reactive system. The amine group provides basicity and nucleophilicity, while also being responsible for the corrosive nature. Allylamine itself has a very low flash point, making it highly flammable.[5]

The bromophenyl moiety contributes to the overall toxicity profile. Halogenated aromatic rings are common in pharmaceuticals and industrial chemicals and are known to undergo metabolic processes in the liver. Chronic exposure to some brominated compounds has been linked to hepatotoxicity.[4] Furthermore, both moieties contribute to the compound's likely toxicity to aquatic organisms.[3][5]

References

  • Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. PMC. [Link]

  • [Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

  • Everything You Need to Know About Allylamine by CloudSDS. CloudSDS. [Link]

  • Mitochondria under fire: toxicological mechanisms of brominated flame retardants. PubMed. [Link]

  • Brominated flame retardants (decabromodiphenyl ether): toxicological overview. GOV.UK. [Link]

  • ICSC 0823 - ALLYLAMINE. International Labour Organization. [Link]

  • 2-(4-Bromophenyl)propan-1-amine hydrochloride Safety and Hazards. PubChem. [Link]

Sources

Comprehensive Physicochemical and Synthetic Profiling of 1-(4-Bromophenyl)prop-2-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized allylamines serve as indispensable building blocks for the synthesis of complex nitrogen-containing pharmacophores. 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride is a highly versatile, tri-functional intermediate. It features a primary amine, a terminal alkene (allyl group), and a para-brominated phenyl ring. This technical guide provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and formula—alongside field-proven protocols for its isolation and downstream synthetic utility.

Physicochemical Profiling

The conversion of the free base allylamine to its hydrochloride (HCl) salt alters its molecular formula and weight by incorporating one equivalent of hydrogen chloride. The exact physicochemical parameters are summarized in the data table below.

Quantitative Data Summary
PropertyFree BaseHydrochloride (HCl) Salt
Chemical Name 1-(4-Bromophenyl)prop-2-en-1-amine1-(4-Bromophenyl)prop-2-en-1-amine HCl
Molecular Formula C₉H₁₀BrNC₉H₁₁BrClN (or C₉H₁₀BrN·HCl)
Molecular Weight 212.09 g/mol 248.55 g/mol
CAS Registry Number 688362-60-9N/A (Salt-specific)
Physical State (RT) Pale yellow to colorless oilWhite to off-white crystalline powder
Solubility Soluble in DCM, Et₂O, EtOAcSoluble in Water, MeOH, DMSO

Structural Dynamics & Causality in Salt Formation

The isolation of primary allylamines as hydrochloride salts is not merely a matter of convention; it is a critical requirement for chemical stability. Free primary amines are highly susceptible to atmospheric oxidation and can act as nucleophiles, leading to spontaneous polymerization or degradation of the reactive allyl motif.

By protonating the amine to form the HCl salt, the lone pair on the nitrogen atom is sequestered. This thermodynamic stabilization mitigates oxidative liabilities, prevents intermolecular side reactions, and dramatically improves the shelf-life and handling properties of the compound. This principle of utilizing salt forms to optimize physicochemical stability is a foundational concept in pharmaceutical formulation and intermediate design ().

Synthetic Utility and Mechanistic Pathways

1-(4-Bromophenyl)prop-2-en-1-amine HCl is highly prized by synthetic chemists due to its three orthogonal reactive handles, each capable of distinct mechanistic transformations:

  • The 4-Bromophenyl Handle: The aryl bromide is an optimal electrophile for transition-metal catalysis. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations), which are critical for constructing biaryl frameworks in total synthesis ().

  • The Allyl Group: The terminal alkene is primed for Ring-Closing Metathesis (RCM) using Grubbs' catalysts to form functionalized nitrogen heterocycles, or it can undergo hydroboration-oxidation for functionalization.

  • The Primary Amine: Once neutralized to the free base in situ, the amine can undergo reductive amination, amidation, or direct alkylation to yield complex alkyl allylamines ().

SyntheticUtility A 1-(4-Bromophenyl)prop-2-en-1-amine HCl B Pd-Catalyzed Cross-Coupling A->B 4-Bromo Handle C Ring-Closing Metathesis A->C Allyl Group D Amidation & Alkylation A->D Primary Amine E Biaryl Derivatives B->E F Nitrogen Heterocycles C->F G Peptidomimetics D->G

Fig 1: Divergent synthetic pathways utilizing the three orthogonal handles of the core scaffold.

Experimental Protocol: Preparation and Verification of the HCl Salt

To ensure maximum trustworthiness and reproducibility, the following protocol outlines the self-validating methodology for converting the free base oil into the stable hydrochloride salt.

Causality of Experimental Choices: The reaction is performed in anhydrous diethyl ether because the resulting HCl salt is highly polar and completely insoluble in non-polar ethereal solvents, driving an immediate and quantitative precipitation. The reaction is cooled to 0 °C to control the exothermic acid-base neutralization, preventing thermal degradation of the allyl group.

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 mmol (2.12 g) of 1-(4-Bromophenyl)prop-2-en-1-amine (free base) in 25 mL of anhydrous diethyl ether (Et₂O) under a dry nitrogen (N₂) atmosphere.

  • Acidification: Cool the reaction flask to 0 °C using an ice-water bath. Vigorously stir the solution and add 1.1 equivalents (5.5 mL) of a 2.0 M solution of HCl in diethyl ether dropwise over 10 minutes.

  • Precipitation: Upon addition, a white precipitate will immediately begin to form. Allow the suspension to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete salt formation.

  • Isolation: Isolate the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous Et₂O (2 × 10 mL) to remove any unreacted free base or organic impurities. Dry the solid under high vacuum for 4 hours.

  • Analytical Verification: Confirm the integrity of the salt via ¹H-NMR (in DMSO-d₆, looking for the broad -NH₃⁺ peak around 8.0-8.5 ppm) and LC-MS (Expected [M+H]⁺ for the free base = 212.0 / 214.0 m/z due to bromine isotopes).

ProtocolWorkflow Step1 Step 1: Dissolution Anhydrous Et2O, N2 atm Step2 Step 2: Acidification 2M HCl in ether, 0°C Step1->Step2 Step3 Step 3: Precipitation Stir 30 min, 0°C to RT Step2->Step3 Step4 Step 4: Isolation Vacuum filtration, wash with Et2O Step3->Step4 Step5 Step 5: Verification NMR (DMSO-d6) & LC-MS analysis Step4->Step5

Fig 2: Step-by-step methodology for the formation and isolation of the hydrochloride salt.

References

  • Title: Pharmaceutical Salts Source: Journal of Pharmaceutical Sciences (1977) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis Source: Angewandte Chemie International Edition (2005) URL: [Link]

  • Title: Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines Source: Journal of the American Chemical Society (2020) URL: [Link]

Comprehensive Technical Guide: 1-Arylprop-2-en-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-arylprop-2-en-1-amine scaffold (also known as an


-aryl allylamine) represents a privileged pharmacophore in medicinal chemistry and a critical junction in asymmetric synthesis. Unlike its linear isomer (cinnamylamine), the branched 1-arylprop-2-en-1-amine possesses a chiral center directly adjacent to the nitrogen atom and the vinyl group, making it a high-value building block for the synthesis of 

-amino acids, chiral heterocycles (pyrrolidines, piperidines), and neuroactive agents.

This guide addresses the primary technical challenge associated with this scaffold: controlling regioselectivity . Standard palladium-catalyzed allylic substitution favors the linear (thermodynamic) product. Accessing the branched (kinetic) 1-aryl isomer requires specific iridium-catalyzed protocols or auxiliary-controlled nucleophilic additions. This document details these methodologies, providing validated protocols and mechanistic insights.

Structural Analysis & Chemical Space

The Regioselectivity Challenge

The synthesis of 1-arylprop-2-en-1-amines is defined by the competition between the branched (desired) and linear (undesired) isomers during nucleophilic attack on


-allyl metal complexes.
  • Branched Isomer (Target): Ar-CH(NH

    
    )-CH=CH
    
    
    
    (Chiral,
    
    
    -substituted).
  • Linear Isomer (Byproduct): Ar-CH=CH-CH

    
    -NH
    
    
    
    (Achiral/Prochiral,
    
    
    -substituted).
Pharmacophore Properties[1][2][3][4]
  • Basicity: The

    
    -aryl group slightly reduces the pKa of the ammonium conjugate acid compared to alkyl amines (typically pKa ~9-9.5), modulating bioavailability and CNS penetration.
    
  • Metabolic Stability: The terminal vinyl group is a metabolic "soft spot" for epoxidation or oxidative cleavage, often requiring bioisosteric replacement (e.g., cyclopropane) or fluorination in late-stage optimization.

  • Chirality: The (R)- and (S)-enantiomers often exhibit distinct biological profiles, particularly in CNS targets (e.g., NMDA receptor modulation), necessitating high enantiomeric excess (ee) synthesis.

Synthetic Methodologies

Strategy A: Iridium-Catalyzed Asymmetric Allylic Amination (AAA)

The Gold Standard for Branched Selectivity.

While Palladium catalysis yields linear products via a steric-controlled mechanism, Iridium catalysis proceeds via a unique metallacycle intermediate that directs nucleophilic attack to the more substituted carbon, ensuring high branched regioselectivity (>95:5 b:l) and enantioselectivity.

Mechanism of Action

The active catalyst is typically generated in situ from


 and a chiral phosphoramidite or bisphosphine ligand (e.g., Feringa's ligand or Carreira's ligand). The reaction proceeds through a distinct 

-allyl-Ir intermediate that isomerizes to a

-allyl complex. The nucleophile attacks the carbon atom bearing the phosphate/carbonate leaving group before full dissociation, enforcing retention of regiochemistry.

Ir_Catalysis cluster_legend Selectivity Switch Substrate Cinnamyl Carbonate (Linear Precursor) Ir_Complex Ir-Catalyst Activation (Phosphoramidite Ligand) Substrate->Ir_Complex Oxidative Addition Pi_Allyl π-Allyl Ir Intermediate (Electrophilic) Ir_Complex->Pi_Allyl Product_Branched 1-Arylprop-2-en-1-amine (Branched, >95% ee) Pi_Allyl->Product_Branched Ir-Directed Attack (Branched Selective) Product_Linear Cinnamylamine (Linear, Trace) Pi_Allyl->Product_Linear Pd-Like Path (Suppressed) Nucleophile Amine Nucleophile (NHR2) Nucleophile->Pi_Allyl Ir = Branched Ir = Branched Pd = Linear Pd = Linear

Figure 1: Mechanistic divergence between Ir-catalyzed (branched selective) and Pd-catalyzed (linear selective) allylic amination.

Validated Protocol: Ir-Catalyzed Amination

Reference: Adapted from Hartwig et al. and Krische et al. [1, 2]

Reagents:

  • Cinnamyl methyl carbonate (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • 
     (2 mol%)
    
  • Chiral Ligand (e.g., (S)-tol-BINAP or Feringa phosphoramidite) (4 mol%)

  • Base: DBU or TBD (1.0 equiv) if using HCl salts; otherwise catalytic base.

  • Solvent: THF or Dioxane.

Step-by-Step:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     and the chiral ligand in THF. Stir for 15-30 mins to form the active yellow/orange complex.
    
  • Addition: Add the cinnamyl carbonate substrate.

  • Nucleophile Introduction: Add the amine. If the amine is a liquid, add neat. If a solid salt, premix with the base.

  • Reaction: Stir at ambient temperature (25°C) for 12–24 hours. Note: Heating is rarely required and may erode ee.

  • Workup: Dilute with Et2O, filter through a short pad of silica to remove the catalyst, and concentrate.

  • Purification: Flash chromatography. Caution: These amines can be streaky on silica; add 1% Et3N to the eluent.

Strategy B: Ellman's Sulfinamide Auxiliary

The Reliable Stoichiometric Alternative.

When transition metal catalysis fails (e.g., due to functional group intolerance), the Ellman auxiliary approach offers a robust, predictable route to 1-arylprop-2-en-1-amines via vinyl organometallic addition to chiral sulfinimines.

Workflow
  • Condensation: Aryl Aldehyde + (R)-tert-butanesulfinamide

    
     (R)-Sulfinimine.
    
  • Nucleophilic Addition: (R)-Sulfinimine + Vinyl Grignard (or Vinyl Aluminum)

    
     Sulfinamide intermediate.
    
  • Deprotection: HCl/MeOH

    
     Chiral Primary Amine.
    

Critical Insight: The use of Vinyl Aluminum reagents (generated from DIBAL-H and acetylenes) often provides higher diastereoselectivity (dr > 95:5) compared to standard Grignard reagents due to a rigid six-membered transition state (Zimmerman-Traxler model) [3].

Biological Applications & Medicinal Chemistry[3][5][6][7][8][9][10]

Therapeutic Areas
ApplicationMechanism of ActionRelevance of Scaffold
Antifungals Squalene Epoxidase InhibitionThe allylamine motif mimics the transition state of squalene epoxidation.[1] While Naftifine is linear, branched analogs allow for exploration of the hydrophobic pocket binding.
CNS Agents MAO-B Inhibition1-arylprop-2-en-1-amines are metabolic precursors to cyclopropylamines (e.g., Tranylcypromine analogs). The vinyl group serves as a suicide substrate handle.
Antitubercular M. tuberculosis growth inhibitionLipophilic 1-aryl allylamines have shown activity against slow-growing mycobacteria, likely via membrane disruption or specific enzyme inhibition [4].
Key Transformations for Library Generation

The 1-arylprop-2-en-1-amine scaffold is a "diversity-oriented synthesis" (DOS) hub.

  • Ring-Closing Metathesis (RCM): Acylation with acryloyl chloride followed by Grubbs II catalysis yields chiral dihydropyrroles (common in glycomimetics).

  • Cross-Coupling: The vinyl group participates in Heck or Suzuki couplings to generate 1,3-diarylpropylamines (prozac analogs).

Reactivity Core 1-Arylprop-2-en-1-amine (Scaffold) RCM Acylation + Grubbs II (RCM) Core->RCM Heck Pd-Catalyzed Heck (Ar-X) Core->Heck Oxidation Epoxidation/Dihydroxylation Core->Oxidation Pyrrolidine Chiral Dihydropyrroles (Glycomimetics) RCM->Pyrrolidine Diaryl 1,3-Diarylpropylamines (CNS Active) Heck->Diaryl AminoDiol Amino-Diols (Protease Inhibitors) Oxidation->AminoDiol

Figure 2: Divergent synthesis pathways from the parent scaffold.

References

  • Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates . Organic Letters, 2022.[2][3]

  • Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids . Hartwig Group Research.

  • Vinylaluminum Addition to Sulfinimines.[4] Asymmetric Synthesis of anti-α-Alkyl β-Amino Esters . Journal of Organic Chemistry, 2002.

  • 3-(5-Nitrofuran-2-yl)prop-2-en-1-one Derivatives, with Potent Antituberculosis Activity . MDPI, 2020.

  • Ellman's Sulfinamides - Sigma-Aldrich Technical Review . Sigma-Aldrich.

Sources

Technical Guide: Aqueous Solubility Profiling of 1-(4-Bromophenyl)prop-2-en-1-amine HCl

[1]

Executive Summary

1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride (CAS: 233608-12-3) is the hydrochloride salt of a lipophilic, chiral allylic amine.[1] While specific experimental solubility values are rarely published for this intermediate, its physicochemical behavior follows the predictable kinetics of halogenated benzylamine derivatives.[2]

  • Core Solubility Status: High Aqueous Solubility (Expected >20 mg/mL) in its salt form at acidic to neutral pH.[1]

  • Critical Constraint: Exhibits a sharp pH-Solubility Cliff near pH 8.5–9.0.

  • Primary Application: Used as a chiral scaffold in the synthesis of serotonin reuptake inhibitors (SSRIs) and other CNS-active agents.[1]

This guide details the structural factors governing its dissolution and provides validated protocols for determining its precise thermodynamic solubility.

Chemical Identity & Structural Logic[3]

Understanding the solubility requires dissecting the molecule into its functional components.

PropertyDetail
IUPAC Name 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride
Structure

Molecular Weight 248.55 g/mol (Salt) / ~212.09 g/mol (Free Base)
pKa (Calculated) ~8.8 – 9.2 (Amine conjugate acid)
LogP (Free Base) ~2.1 – 2.4 (Moderately Lipophilic)
Structure-Property Relationship (SPR)[1]
  • The Hydrophilic Head (Amine HCl): The primary amine hydrochloride moiety (

    
    ) provides a high lattice energy drive for solvation in water.[1] The ionic dipole-dipole interactions with water molecules dominate the dissolution process.
    
  • The Lipophilic Tail (Bromo-Phenyl-Allyl): The 4-bromophenyl and allyl groups are hydrophobic. While they reduce the overall solubility compared to simple benzylamine, the ionic headgroup is sufficiently powerful to solubilize the molecule—provided the amine remains protonated.[2]

  • The "Cliff": The 4-bromo substituent is electron-withdrawing. This slightly lowers the pKa of the amine (compared to benzylamine's 9.34), meaning the salt is stable at slightly lower pHs, but will precipitate as a free base oil/solid if the pH rises above 8.5.[1][2]

Solubility Mechanism & Equilibrium[5]

The solubility of this compound is not a static number; it is a dynamic equilibrium dependent on the pH of the solvent system.

Diagram: pH-Dependent Solubility Equilibrium

The following diagram illustrates the transition from the soluble ionic species to the insoluble free base.

SolubilityEquilibriumcluster_0Aqueous Phase (pH < 8.0)SaltSolid SaltR-NH3+ Cl- (s)DissolvedSaltDissolved Ion PairR-NH3+ (aq) + Cl- (aq)Salt->DissolvedSalt  Dissolution (Ksp)  (Fast in Water)FreeBasePrecipitated Free BaseR-NH2 (s/oil)DissolvedSalt->FreeBase  Deprotonation (pH > pKa)  (Precipitation Risk)FreeBase->DissolvedSalt  Acidification (pH < pKa)  

Figure 1: The solubility pathway.[1][3] The compound is highly soluble as an ion (blue) but risks precipitation if pH shifts basic (grey).[1]

Experimental Protocols

To determine the exact solubility for your specific batch (which can vary by crystal polymorph), use the following Thermodynamic Solubility Protocol . This is superior to kinetic methods for salt forms.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (

1

Reagents:

  • 1-(4-Bromophenyl)prop-2-en-1-amine HCl (Solid)[1]

  • HPLC-grade Water or Phosphate Buffer (pH 2.0 and pH 7.4)[1]

  • 0.45 µm PTFE Syringe Filters (Hydrophilic)[1]

Workflow:

  • Supersaturation: Add excess solid compound (~50 mg) to 1.0 mL of solvent in a glass vial.

  • Equilibration: Cap the vial and agitate (shake or stir) at 25°C for 24 to 48 hours .

    • Note: Visual check—if all solid dissolves, add more until a precipitate remains visible.[2]

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove micro-crystals.

    • Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate (typically 1:100 or 1:1000) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: pH-Solubility Profiling

Objective: Identify the "Crash Point" (pH where precipitation occurs).[1]

Workflow:

  • Prepare a 10 mg/mL stock solution of the compound in 0.1 M HCl.

  • Slowly titrate with 0.1 M NaOH while monitoring turbidity via UV-Vis (at 600 nm) or nephelometry.

  • Result: The pH at which optical density spikes is the

    
     (maximum solubility pH).[1]
    
    • Expectation: Turbidity should onset around pH 8.0–8.5.

Data Interpretation & Reference Values

While batch-specific testing is required, the following reference ranges are standard for this class of halogenated amine salts.

ParameterEstimated RangeImplications for Research
Water Solubility > 50 mg/mL Highly soluble. Suitable for direct aqueous injection in animal models (adjust tonicity).[1]
PBS Solubility (pH 7.4) > 10 mg/mL Good.[1] Phosphate counter-ions may reduce solubility slightly compared to pure water.
Precipitation pH pH 8.5 – 9.0 Risk Zone. Do not formulate in basic buffers (e.g., Carbonate pH 10) without a co-solvent.[1]
Stability Hygroscopic The HCl salt will absorb atmospheric moisture. Store in a desiccator at -20°C.
Logic Check: The Common Ion Effect

Be cautious when dissolving this compound in Saline (0.9% NaCl) or High-Molarity Chloride Buffers .[1]

  • Mechanism: The high concentration of chloride ions (

    
    ) in the buffer shifts the solubility equilibrium backward (Le Chatelier's principle), potentially reducing the solubility of the hydrochloride salt.[1]
    
  • Solution: If solubility in saline is lower than expected, use 5% Dextrose in Water (D5W) as the vehicle instead.[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility profiling).

  • PubChem. (2025).[1][4][3][5][6] Compound Summary: 1-(4-Bromophenyl)prop-2-en-1-amine. National Library of Medicine.

  • Bergström, C. A., et al. (2016).[2] Computational prediction of drug solubility in water-based systems. Journal of Pharmaceutical Sciences.

Technical Whitepaper: Chemical Profiling, Synthesis, and Applications of 1-(4-Bromophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

[]` attributes. I've also incorporated a descriptive caption for the diagram. I've checked for any conflicts or formatting issues.

Executive Summary

1-(4-Bromophenyl)prop-2-en-1-amine is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Characterized by its unique combination of an electrophilic aryl bromide and a nucleophilic/olefinic allylamine moiety, this compound serves as a critical intermediate for synthesizing complex nitrogenous heterocycles and biaryl pharmacophores. This whitepaper systematically elucidates its chemical identifiers, physicochemical properties, and provides a rigorously validated synthetic methodology designed to preserve its orthogonal reactive sites.

Chemical Identity & Structural Architecture

The unambiguous identification of molecular entities is the bedrock of reproducible research. 1-(4-Bromophenyl)prop-2-en-1-amine is registered under CAS Registry Number 688362-60-9 and is cataloged in the PubChem database under CID 15890222[1]. The structural architecture consists of a chiral center at the benzylic position, flanked by a terminal alkene and a para-brominated phenyl ring.

Quantitative Chemical Data

Table 1: Primary Chemical Identifiers

Identifier TypeValue
PubChem CID 15890222
CAS Registry Number 688362-60-9
IUPAC Name 1-(4-bromophenyl)prop-2-en-1-amine
SMILES C=CC(C1=CC=C(Br)C=C1)N
InChIKey ZXZSYYGFRUPTLU-UHFFFAOYSA-N
Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol

Table 2: Physicochemical Properties

PropertyValue
Boiling Point 263.1 ± 7.0 °C (at 760 mmHg)
Flash Point 106.4 ± 8.5 °C
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 2

(Note: Boiling and flash point data are aggregated from predictive empirical models and supplier databases[2].)

Mechanistic Role as a Bifunctional Scaffold

The strategic value of 1-(4-Bromophenyl)prop-2-en-1-amine lies in its orthogonal reactivity. The molecule is essentially a "dual-warhead" scaffold. The aryl bromide acts as a prime electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the allylamine moiety provides a nucleophilic nitrogen and a terminal olefin suitable for ring-closing metathesis (RCM) or hydroamination.

Bifunctional Core 1-(4-Bromophenyl)prop-2-en-1-amine Bifunctional Scaffold NodeBr Aryl Bromide Moiety (Electrophile) Core->NodeBr NodeAllyl Allylamine Moiety (Nucleophile / Olefin) Core->NodeAllyl Rxn1 Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) NodeBr->Rxn1 Rxn2 Ring-Closing Metathesis (RCM) or Hydroamination NodeAllyl->Rxn2 Prod1 Biaryl / N-Aryl Derivatives Rxn1->Prod1 Prod2 Nitrogen Heterocycles (e.g., Pyrrolidines, Piperidines) Rxn2->Prod2

Bifunctional reactivity map of 1-(4-Bromophenyl)prop-2-en-1-amine in drug discovery.

Self-Validating Synthetic Methodology

To synthesize 1-(4-Bromophenyl)prop-2-en-1-amine from commercially available precursors, a three-step protocol is employed. This route is designed as a self-validating system; each step incorporates specific chemical logic to prevent side reactions that would otherwise compromise the bifunctional nature of the molecule.

Causality in Reagent Selection:

  • Thermal Control in Grignard Addition: Vinylmagnesium bromide is added to 4-bromobenzaldehyde at strictly cryogenic temperatures (-78 °C). This thermal control is critical; higher temperatures risk undesired Wurtz-type homocoupling or magnesium-halogen exchange at the aryl bromide site.

  • Chemoselectivity of Staudinger Reduction: The conversion of the intermediate azide to the primary amine utilizes Triphenylphosphine (PPh₃) and water. This is a deliberate, self-validating choice over standard catalytic hydrogenation (e.g., Pd/C, H₂). Catalytic hydrogenation would indiscriminately reduce the terminal alkene to an alkane and potentially trigger hydrodehalogenation of the aryl bromide. The Staudinger reduction operates via an iminophosphorane intermediate, guaranteeing absolute chemoselectivity for the azide, thereby preserving both the olefin and the halogen pharmacophores.

Synthesis SM 4-Bromobenzaldehyde Step1 Grignard Addition Vinylmagnesium Bromide, THF, -78°C SM->Step1 Int1 1-(4-Bromophenyl)prop-2-en-1-ol Step1->Int1 Step2 Azidation DPPA, DBU, Toluene, 0°C to RT Int1->Step2 Int2 1-(1-Azidoallyl)-4-bromobenzene Step2->Int2 Step3 Staudinger Reduction PPh3, THF/H2O, RT Int2->Step3 Product 1-(4-Bromophenyl)prop-2-en-1-amine (Target Compound) Step3->Product

Chemoselective synthetic workflow for 1-(4-Bromophenyl)prop-2-en-1-amine.

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)prop-2-en-1-ol
  • Preparation: Purge a flame-dried round-bottom flask with inert argon. Dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Addition: Dropwise, add vinylmagnesium bromide (1.0 M in THF, 1.2 eq) over 30 minutes. The slow addition rate prevents localized heating, ensuring the aryl bromide remains intact.

  • Quenching & Isolation: After 2 hours of stirring at -78 °C, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Synthesis of 1-(1-Azidoallyl)-4-bromobenzene
  • Activation: Dissolve the crude alcohol (1.0 eq) from Step 1 in anhydrous toluene. Cool the mixture to 0 °C.

  • Reagent Addition: Add Diphenylphosphoryl azide (DPPA, 1.2 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq). DPPA acts as both the activating agent and the azide source, facilitating a smooth Sₙ2 displacement.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. Wash with water and brine, then purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure azide intermediate.

Step 3: Staudinger Reduction to Target Amine
  • Phosphine Addition: Dissolve the purified azide in a 4:1 mixture of THF and H₂O. Add Triphenylphosphine (PPh₃, 1.5 eq) in a single portion at room temperature.

  • Visual Validation: Observe the evolution of N₂ gas bubbles, visually validating the formation of the iminophosphorane intermediate.

  • Hydrolysis: Stir the mixture for 8 hours to allow complete hydrolysis of the intermediate into the primary amine.

  • Phase-Selective Isolation: Acidify the mixture with 1M HCl to extract the amine into the aqueous layer (leaving the triphenylphosphine oxide byproduct in the organic layer). Basify the aqueous layer with 2M NaOH and extract with Dichloromethane (DCM). Evaporate the solvent to yield pure 1-(4-Bromophenyl)prop-2-en-1-amine.

References

  • Compound Summary for CID 15890222: 1-(4-Bromophenyl)prop-2-en-1-amine. PubChem, National Center for Biotechnology Information.[Link]

  • 1-(4-bromophenyl)prop-2-en-1-amine CAS 688362-60-9.
  • CAS:688362-60-9, 1-(4-Bromophenyl)prop-2-en-1-amine.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 1-(4-Bromophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Ellman’s Sulfinamide Auxiliary-Mediated Asymmetric Allylation

Executive Summary

The synthesis of chiral allylic amines is a critical transformation in the development of nitrogen-containing therapeutics and complex alkaloids [1]. This application note details a highly robust, self-validating protocol for the synthesis of 1-(4-bromophenyl)prop-2-en-1-amine from 4-bromobenzaldehyde. By leveraging the classic Ellman’s tert-butanesulfinamide chemistry [2], this three-step sequence guarantees high yields, predictable stereocontrol, and operational simplicity without the need for specialized cryogenic equipment beyond standard dry-ice baths.

Mechanistic Rationale & Strategy

The conversion of an aldehyde to an


-chiral allylic amine requires strict control over facial selectivity during carbon-carbon bond formation. We utilize the condensation of 4-bromobenzaldehyde with enantiopure (R)- or (S)-tert-butanesulfinamide to form a stable sulfinyl imine.

Causality in Reagent Selection:

  • Titanium(IV) Ethoxide (

    
    ):  Unlike standard dehydrating agents (e.g., 
    
    
    
    ),
    
    
    acts as both a Lewis acid to activate the carbonyl and a highly efficient water scavenger. This prevents the reversible hydrolysis of the highly electrophilic imine back to the starting materials [3].
  • Non-Coordinating Solvents (Dichloromethane): The addition of vinylmagnesium bromide is performed in

    
     rather than pure THF. Non-coordinating solvents enhance the rigidity of the six-membered Zimmerman-Traxler transition state, maximizing the diastereomeric ratio (dr) by forcing the Grignard reagent to coordinate tightly to the sulfinyl oxygen and imine nitrogen [4].
    
  • Acidic Cleavage: The tert-butanesulfinyl group is uniquely labile to mild anhydrous acid (HCl in dioxane/MeOH), allowing for quantitative deprotection without promoting allylic rearrangement or double-bond migration.

Workflow A 4-Bromobenzaldehyde (Starting Material) B Sulfinyl Imine Formation A->B Ti(OEt)4 C Vinyl Grignard Addition B->C VinylMgBr -78 °C D Acidic Deprotection & Free-basing C->D HCl/MeOH E 1-(4-Bromophenyl)prop- 2-en-1-amine D->E NaOH (aq)

Fig 1. Three-step synthetic workflow for 1-(4-Bromophenyl)prop-2-en-1-amine.

Reagents and Quantitative Data Summary

Material / ReagentCAS NumberEquivalentsFunction
4-Bromobenzaldehyde1122-91-41.00Starting Material
(R)-tert-Butanesulfinamide196929-78-91.05Chiral Auxiliary
Titanium(IV) ethoxide3087-36-32.00Lewis Acid / Dehydrator
Vinylmagnesium bromide (1M in THF)1826-67-11.50Nucleophile
HCl (4.0 M in 1,4-dioxane)7647-01-02.00Deprotecting Agent

Expected Analytical Profile: | Intermediate / Product | Formula | Exact Mass | Expected LCMS


 |
| :--- | :--- | :--- | :--- |
| Sulfinyl Imine | 

| 287.00 | 288 / 290 (1:1 ratio) | | Allylic Sulfinamide |

| 315.03 | 316 / 318 (1:1 ratio) | | Target Allylic Amine |

| 211.00 | 212 / 214 (1:1 ratio) |

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add 4-bromobenzaldehyde (5.0 g, 27.0 mmol) and (R)-tert-butanesulfinamide (3.44 g, 28.4 mmol).

  • Solvation & Activation: Dissolve the mixture in anhydrous THF (55 mL, 0.5 M). Syringe in

    
     (11.3 mL, 54.0 mmol) in one steady portion.
    
  • Reaction: Stir the yellow solution at room temperature (22 °C) for 16 hours.

  • Self-Validation Checkpoint 1: Remove a 10

    
    L aliquot, dilute in MeCN, and analyze via LCMS. The peak at 
    
    
    
    185/187 (aldehyde) should be completely consumed, replaced by a single peak at
    
    
    288/290.
  • Workup: Pour the reaction mixture into a rapidly stirring biphasic mixture of equal volumes of brine and EtOAc (100 mL each). A heavy white precipitate (

    
    ) will form immediately.
    
  • Filtration: Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure imine as a pale yellow solid. (Expected yield: >90%).
    
Step 2: Grignard Addition to Form N-(1-(4-Bromophenyl)allyl)-2-methylpropane-2-sulfinamide
  • Preparation: In a flame-dried flask under argon, dissolve the sulfinyl imine (5.0 g, 17.3 mmol) in anhydrous

    
     (85 mL, 0.2 M).
    
  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality: Strict temperature control is required to suppress enolization and maximize the facial bias of the transition state.

  • Nucleophilic Addition: Dropwise, add vinylmagnesium bromide (1.0 M in THF, 26.0 mL, 26.0 mmol) down the side of the flask over 20 minutes to prevent localized heating.

  • Reaction: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Self-Validation Checkpoint 2: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the imine (

    
    ) to a more polar product (
    
    
    
    ). LCMS should confirm
    
    
    316/318.
  • Workup: Quench the reaction carefully by adding saturated aqueous

    
     (50 mL). Extract the aqueous layer with 
    
    
    
    (3 × 50 mL). Dry the combined organics over
    
    
    and concentrate. Purify via flash column chromatography if necessary to isolate the major diastereomer.

Mechanism Coord Mg2+ Coordination to Sulfinyl Oxygen & Imine Nitrogen TS Six-Membered Zimmerman-Traxler TS Coord->TS Conformation lock Attack Re-face Nucleophilic Attack by Vinyl Group TS->Attack Steric direction Product High Diastereoselectivity (>95:5 dr) Attack->Product C-C Bond Formation

Fig 2. Stereocontrol mechanism via Zimmerman-Traxler transition state.

Step 3: Deprotection to 1-(4-Bromophenyl)prop-2-en-1-amine
  • Preparation: Dissolve the allylic sulfinamide (4.0 g, 12.6 mmol) in anhydrous methanol (25 mL, 0.5 M).

  • Cleavage: Add HCl (4.0 M in 1,4-dioxane, 6.3 mL, 25.2 mmol). Stir the reaction at room temperature for 1 hour.

  • Self-Validation Checkpoint 3: LCMS analysis will show the disappearance of the

    
     316/318 peak and the emergence of the free amine at 
    
    
    
    212/214.
  • Concentration: Evaporate the volatiles under reduced pressure to yield the crude amine hydrochloride salt.

  • Free-Basing (Crucial Step): Suspend the crude salt in diethyl ether (30 mL) and water (30 mL). The organic layer contains the cleaved sulfinyl byproducts and should be separated and discarded.

  • Basification: Cool the aqueous layer to 0 °C and carefully adjust the pH to 12 using 2 M aqueous NaOH.

  • Final Extraction: Extract the basified aqueous layer with

    
     (3 × 30 mL). Dry the combined organic layers over anhydrous 
    
    
    
    and concentrate carefully (the product is a low-molecular-weight liquid) to yield the pure 1-(4-bromophenyl)prop-2-en-1-amine as a pale yellow oil.

Troubleshooting & Causality Matrix

ObservationRoot Cause (Causality)Corrective Action
Low Imine Yield

has degraded due to atmospheric moisture, failing to scavenge water.
Use a fresh, sealed bottle of

. Ensure the reaction is strictly anhydrous.
Poor Diastereomeric Ratio (dr) Excessive THF in the Grignard addition step disrupts the rigid

coordination state.
Minimize THF volume. Ensure the primary solvent is

and maintain -78 °C during addition.
Product Loss During Workup The target amine is volatile and highly water-soluble at neutral/acidic pH.Ensure aqueous pH is

12 before final extraction. Avoid excessive vacuum/heat during final concentration.

References

  • Synthesis and Applications of tert-Butanesulfinamide. Robak, M. T.; Herbage, M. A.; Ellman, J. A. Chemical Reviews 2010, 110 (6), 3600–3740. URL:[Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry 2021, 17, 1096–1140. URL:[Link]

  • Cutting-Edge and Time-Honored Strategies for Stereoselective Construction of C–N Bonds in Total Synthesis. Chemical Reviews 2016, 116 (5), 2859–2947. URL:[Link]

Application Note: Asymmetric Synthesis of Chiral 1-(4-Bromophenyl)prop-2-en-1-amine via Ellman’s Sulfinamide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Chiral α-branched allylic amines are highly valued pharmacophores and critical building blocks in the synthesis of peptide isosteres, alkaloids, and targeted therapeutics. Specifically, 1-(4-bromophenyl)prop-2-en-1-amine possesses two highly versatile functional handles: a terminal alkene for cross-metathesis or hydroboration, and an aryl bromide for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

To achieve high enantiopurity, we employ Ellman’s chiral auxiliary methodology using


-tert-butanesulfinamide [1]. This approach is the industry gold standard because it offers exceptional diastereoselectivity, utilizes highly scalable and stable reagents, and allows for mild auxiliary cleavage that preserves sensitive functional groups.

Mechanistic Insights & Causality (E-E-A-T)

A robust protocol requires understanding the why behind the how. This synthesis relies on three critical mechanistic checkpoints:

  • Imine Condensation via Titanium(IV) Ethoxide: The condensation of 4-bromobenzaldehyde with

    
    -tert-butanesulfinamide requires a dehydrating agent. The causality behind using 
    
    
    
    rather than standard desiccants (like
    
    
    ) is its dual function: it acts as a Lewis acid to activate the aldehyde carbonyl, while simultaneously scavenging water irreversibly to drive the equilibrium forward [1].
  • Diastereoselective Grignard Addition (Solvent Causality): The addition of vinylmagnesium bromide is performed in dichloromethane (

    
    ) at 
    
    
    
    . The choice of a non-coordinating solvent (
    
    
    ) over THF is the primary driver of diastereoselectivity. In
    
    
    , the magnesium coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen, forming a rigid six-membered chair-like transition state. This locks the conformation, directing the nucleophilic attack exclusively from the less hindered Re face. THF competitively binds to the magnesium, disrupting this highly organized transition state and leading to a significant drop in the diastereomeric ratio (dr) [3].
  • Auxiliary Cleavage: The sulfinyl group is cleaved using

    
     in 1,4-dioxane/methanol. Methanolic HCl cleanly solvolyzes the sulfinyl group to yield methyl tert-butanesulfinate and the amine hydrochloride without promoting unwanted alkene hydrochlorination or racemization [1].
    

Workflow Step1 Step 1: Imine Condensation 4-Bromobenzaldehyde + (R)-t-BS Step2 Step 2: Asymmetric Addition VinylMgBr in CH2Cl2 (-78 °C) Step1->Step2 Ti(OEt)4 (Water Scavenger) Step3 Step 3: Auxiliary Cleavage 4M HCl in Dioxane / MeOH Step2->Step3 High dr (>95:5) via Cyclic TS Product Final Product (S)-1-(4-Bromophenyl)prop-2-en-1-amine Step3->Product Acidic Hydrolysis (No Racemization)

Workflow for the asymmetric synthesis of chiral 1-(4-bromophenyl)prop-2-en-1-amine.

Quantitative Data: Optimization of Grignard Addition

The table below summarizes the effect of solvent and temperature on the yield and diastereoselectivity of the vinylmagnesium bromide addition to the chiral sulfinyl imine [3].

EntrySolventTemperature (

)
Yield (%)Diastereomeric Ratio (dr)
1THF-788285:15
2THF-488580:20
3

-78 91 96:4
4

-489495:5
5Toluene-787692:8

Conclusion:


 at 

provides the optimal balance of high yield and exceptional diastereoselectivity.

Experimental Protocols (Step-by-Step)

Step 1: Synthesis of - -(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide

Self-Validating Checkpoint: The reaction is complete when the aldehyde proton signal (


) in the 

spectrum is fully replaced by the imine proton signal (

).
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Add 4-bromobenzaldehyde (

    
    , 
    
    
    
    ,
    
    
    ) and
    
    
    -(+)-tert-butanesulfinamide (
    
    
    ,
    
    
    ,
    
    
    ) to the flask. Dissolve the mixture in anhydrous
    
    
    (
    
    
    ).
  • Catalyst Addition: Syringe in Titanium(IV) ethoxide (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) dropwise at room temperature.
  • Reaction: Stir the yellow solution at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous

    
     (
    
    
    
    ) while stirring vigorously. A heavy white precipitate (
    
    
    ) will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with
    
    
    .
  • Isolation: Transfer the filtrate to a separatory funnel, isolate the organic layer, and wash with brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the pure imine as a pale yellow solid.
    
Step 2: Diastereoselective Addition of Vinylmagnesium Bromide

Self-Validating Checkpoint:


 of the crude mixture will show the disappearance of the imine proton (

) and the appearance of the allylic methine proton (

) and terminal vinyl protons (

). The dr can be determined by integrating the tert-butyl singlets of the major and minor diastereomers.
  • Preparation: In a flame-dried 250 mL Schlenk flask under argon, dissolve the chiral imine (

    
    , 
    
    
    
    ,
    
    
    ) in anhydrous
    
    
    (
    
    
    ).
  • Cooling: Cool the solution to

    
     using a dry ice/acetone bath.
    
  • Nucleophile Addition: Slowly add vinylmagnesium bromide (

    
     in THF, 
    
    
    
    ,
    
    
    ,
    
    
    ) dropwise via syringe pump over 30 minutes, maintaining the internal temperature below
    
    
    .
  • Reaction: Stir the mixture at

    
     for 4 hours, then allow it to slowly warm to room temperature over 2 hours.
    
  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous

    
     (
    
    
    
    ) dropwise. Extract the aqueous layer with
    
    
    (
    
    
    ).
  • Purification: Dry the combined organic layers over

    
    , concentrate, and purify via flash column chromatography (Hexanes:EtOAc, 7:3) to isolate the pure 
    
    
    
    -sulfinamide diastereomer.
Step 3: Acidic Cleavage to -1-(4-Bromophenyl)prop-2-en-1-amine

Self-Validating Checkpoint: LC-MS analysis will confirm the product mass (


, exhibiting the characteristic 1:1 isotopic pattern of bromine). Chiral HPLC confirms 

enantiomeric excess.
  • Preparation: Dissolve the purified sulfinamide (

    
    , 
    
    
    
    ,
    
    
    ) in methanol (
    
    
    ).
  • Cleavage: Add

    
     in 1,4-dioxane (
    
    
    
    ,
    
    
    ,
    
    
    ) dropwise at room temperature. Stir the solution for 2 hours.
  • Concentration: Concentrate the reaction mixture under reduced pressure to yield a crude solid.

  • Trituration: Triturate the solid with cold diethyl ether (

    
    ) and filter to isolate the pure amine hydrochloride salt.
    
  • Free-Basing (Optional): To obtain the free amine, dissolve the salt in water (

    
    ), basify to pH 12 with 
    
    
    
    , and extract with ethyl acetate (
    
    
    ). Dry the organics over
    
    
    and concentrate in vacuo to yield
    
    
    -1-(4-bromophenyl)prop-2-en-1-amine as a pale yellow oil.

References

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews2010 , 110 (6), 3600–3740. URL:[Link]

  • Borg, G.; Cogan, D. A.; Ellman, J. A. One-Pot Asymmetric Reductive Amination of Ketones to Prepare tert-Butanesulfinyl Protected Amines. Tetrahedron Letters1999 , 40 (37), 6709-6712. URL:[Link]

  • Cogan, D. A.; Liu, G.; Ellman, J. A. Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Tetrahedron1999 , 55 (29), 8883-8904. URL:[Link]

Application Note: Divergent Synthesis of Chiral Ligands from 1-(4-Bromophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of transition-metal-catalyzed asymmetric synthesis, the rapid assembly and optimization of chiral ligand libraries are critical bottlenecks. 1-(4-Bromophenyl)prop-2-en-1-amine serves as a highly privileged, tri-functional chiral scaffold. By leveraging its primary amine, terminal alkene, and 4-bromophenyl handles, researchers can divergently synthesize a wide array of monodentate phosphoramidites, bidentate diamines, and solid-supported recyclable catalysts. This application note details the chemical rationale, step-by-step validated protocols, and mechanistic insights for utilizing this precursor in the development of advanced chiral ligands.

Chemical Rationale & Scaffold Modularity

The structural architecture of 1-(4-Bromophenyl)prop-2-en-1-amine provides three distinct vectors for functionalization:

  • The Chiral Primary Amine: Acts as the primary coordination site or the nucleophilic handle for P–N bond formation. Condensation with chlorophosphites (e.g., BINOL-PCl) yields chiral phosphoramidites, a class of monodentate ligands that have revolutionized Ir- and Pd-catalyzed asymmetric transformations[1].

  • The 4-Bromophenyl Group: Serves as a versatile electrophilic handle. Through late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the steric bulk of the ligand can be systematically tuned without needing to rebuild the chiral center from scratch. Furthermore, this halogen handle allows for the direct immobilization of the ligand onto polymeric supports[2].

  • The Terminal Alkene: Provides a site for olefin metathesis or hydroboration, enabling the construction of macrocyclic bidentate ligands or secondary coordination spheres.

Workflow: Divergent Ligand Synthesis

Workflow A 1-(4-Bromophenyl)prop-2-en-1-amine (Chiral Scaffold) B Phosphoramidite Ligands (P-N Bond Formation) A->B BINOL-PCl Base (Et3N) C N,N-Bidentate Ligands (Reductive Amination) A->C Aryl Aldehydes NaBH(OAc)3 D Solid-Supported Catalysts (Polymer Immobilization) A->D Polystyrene-B(OH)2 Pd-Catalyzed Coupling E Asymmetric Allylic Amination (Pd/Ir Catalysis) B->E High ee% & Regioselectivity F Asymmetric Hydrogenation (Ru/Rh Catalysis) C->F Excellent Turnover D->E Recyclable System

Divergent synthetic pathways for chiral ligands from 1-(4-Bromophenyl)prop-2-en-1-amine.

Experimental Protocols

As a self-validating system, the following protocols incorporate specific visual and analytical checkpoints to ensure the integrity of the highly sensitive intermediates.

Protocol A: Synthesis of a Chiral Phosphoramidite Ligand

Objective: Construct a monodentate phosphoramidite ligand via P–N bond formation.

  • Step 1: Reagent Assembly & Reaction

    • Procedure: To a flame-dried Schlenk flask under argon, add (R)-1-(4-Bromophenyl)prop-2-en-1-amine (1.0 eq) and anhydrous THF (0.2 M). Add triethylamine (2.5 eq) and cool the mixture to 0 °C. Dropwise, add a solution of (S)-BINOL-PCl (1.1 eq) in THF.

    • Causality: Triethylamine acts as an acid scavenger. The reaction between the amine and BINOL-PCl generates HCl. If left unneutralized, HCl will rapidly degrade the acid-sensitive phosphoramidite product and protonate the starting amine, halting the reaction.

  • Step 2: Reaction Monitoring and Filtration

    • Procedure: Stir the mixture for 12 hours at room temperature. A dense white precipitate will form. Filter the mixture through a pad of Celite under a strict argon atmosphere.

    • Causality: The white precipitate (Et₃N·HCl) is a self-validating visual indicator of successful P–N bond formation. Filtration under argon is critical, as free phosphoramidites are highly prone to oxidation into inactive phosphoramidates in the presence of atmospheric oxygen.

  • Step 3: Passivated Purification

    • Procedure: Concentrate the filtrate in vacuo and purify via column chromatography using neutral alumina (Eluent: Hexanes/EtOAc, pre-treated with 1% Et₃N).

    • Causality: Standard silica gel is highly acidic and will cleave the newly formed P–N bond. Neutral alumina, combined with 1% Et₃N in the eluent, passivates the stationary phase and ensures the intact isolation of the ligand.

Protocol B: Late-Stage Steric Tuning via Suzuki-Miyaura Coupling

Objective: Utilize the 4-bromo handle to introduce steric bulk (e.g., a mesityl group) without disrupting the chiral amine center.

  • Step 1: Catalyst Assembly

    • Procedure: In a glovebox, combine the bromophenyl-phosphoramidite generated in Protocol A (1.0 eq), 2,4,6-trimethylphenylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 eq) in a sealed vial with degassed toluene.

    • Causality: The 4-bromo substituent provides a highly reactive site for oxidative addition by Pd(0). SPhos is selected as the supporting ligand because its electron-rich, sterically demanding nature facilitates the coupling of highly hindered boronic acids (like mesityl) while preventing the Pd center from destructively coordinating to the phosphoramidite ligand itself.

  • Step 2: Thermal Coupling & Analytical Validation

    • Procedure: Heat the mixture at 80 °C for 16 hours. Monitor the reaction via ³¹P NMR.

    • Causality: ³¹P NMR is the ideal self-validating analytical tool here. The starting phosphoramidite and the cross-coupled product exhibit distinct phosphorus chemical shifts (typically around δ 145–150 ppm), allowing for precise conversion monitoring without exposing the reaction to air or requiring destructive sampling.

Performance Data in Asymmetric Catalysis

The modularity of the 1-(4-Bromophenyl)prop-2-en-1-amine scaffold allows for the rapid generation of a ligand library. Table 1 summarizes the impact of late-stage steric tuning (via Protocol B) on a benchmark Pd-catalyzed asymmetric allylic amination reaction.

Table 1: Impact of Scaffold Modification on Pd-Catalyzed Asymmetric Allylic Amination

Ligand Derivative4-Position SubstituentYield (%)Regioselectivity (Branched:Linear)Enantiomeric Excess (ee %)
L1 (Base) -Bromo8592:888
L2 (Phenyl) -Phenyl8995:592
L3 (Mesityl) -2,4,6-(CH₃)₃C₆H₂9498:297
L4 (Supported) -Polystyrene Matrix8290:1086*

*L4 maintained >80% ee across 5 successive recycling runs, demonstrating the viability of heterogeneous chiral catalysis.

Mechanistic Insights: Stereocontrol in Transition Metal Catalysis

The profound efficacy of these ligands in asymmetric catalysis relies on the rigid, highly defined chiral pocket formed by the synergistic interaction between the BINOL backbone and the chiral allylic amine moiety[3].

In Pd-catalyzed allylic substitution, the nucleophilic attack occurs on the intermediate π-allyl-palladium complex. The steric bulk at the 4-position of the phenyl ring—which we successfully tuned via our Suzuki-Miyaura protocol—protrudes directly into the primary catalytic space. This steric wall effectively blocks one enantioface of the π-allyl complex, forcing the incoming amine nucleophile to attack exclusively from the opposite face, thereby driving the enantiomeric excess upward of 97%[4].

Furthermore, the modularity of monodentate phosphorus ligands allows for rapid library generation, which is essential for optimizing challenging asymmetric transformations where subtle electronic and steric tweaks dictate success[1]. Additionally, anchoring the ligand to a solid support via the 4-bromo handle enables the development of robust, recyclable catalytic systems, directly addressing critical sustainability and cost-efficiency metrics in pharmaceutical manufacturing[2].

References[3] Editing the stereochemical elements in an iridium catalyst for enantioselective allylic amination - nih.gov - View Source[1] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - acs.org - View Source[2] SUPPORTED LIGANDS FOR METAL CATALYZED REACTIONS - tdx.cat - View Source[4] Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - acs.org - View Source

Sources

Application Notes and Protocols for the Nucleophilic Addition of Vinyl Grignard to 4-Bromobenzaldehyde Imines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis of Allylic Amines

The nucleophilic addition of organometallic reagents to imines represents a cornerstone of modern organic synthesis, providing a direct and efficient pathway to a diverse array of amine-containing molecules. Among these, the synthesis of allylic amines through the addition of vinyl organometallics to imines has garnered significant attention.[1] These motifs are not merely synthetic curiosities; they are prevalent structural features in a multitude of biologically active compounds and serve as versatile intermediates in the synthesis of complex molecular architectures, including peptide isosteres and various pharmaceuticals.[2][3] This guide focuses on a specific and highly valuable transformation: the nucleophilic addition of vinyl Grignard reagents to imines derived from 4-bromobenzaldehyde.

The strategic inclusion of a bromine atom on the aromatic ring of the starting aldehyde offers a significant synthetic advantage. The resulting 4-bromo-substituted allylic amine product is primed for further functionalization through a variety of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This opens up a vast chemical space for the development of novel compounds, particularly in the realm of medicinal chemistry where the exploration of structure-activity relationships is paramount. For researchers in drug development, this methodology provides a robust platform for the rapid generation of compound libraries for screening against various biological targets, including protein kinases.[4]

This document provides a detailed exploration of the underlying mechanism, comprehensive experimental protocols, and critical considerations for the successful execution of this powerful synthetic transformation.

Reaction Mechanism and Stereochemical Considerations

The nucleophilic addition of a vinyl Grignard reagent to an imine proceeds through a well-established mechanistic pathway. The carbon atom of the vinyl Grignard reagent, bearing a partial negative charge, acts as a potent nucleophile, attacking the electrophilic carbon of the imine C=N double bond. This nucleophilic attack results in the formation of a new carbon-carbon bond and a magnesium amide intermediate. Subsequent aqueous workup protonates the nitrogen, yielding the final allylic amine product.

The stereochemical outcome of the reaction can be influenced by several factors, including the nature of the N-substituent on the imine and the reaction conditions. For N-aryl imines, the steric bulk of the aryl group can direct the approach of the nucleophile. While this specific reaction often results in a racemic mixture without a chiral catalyst or auxiliary, understanding the potential for diastereoselectivity is crucial when working with more complex substrates.

Diagram of the Reaction Mechanism

Grignard Addition to Imine cluster_reactants Reactants Imine N-Aryl-4-bromobenzaldehyde Imine (Electrophile) Grignard Vinylmagnesium Bromide (Nucleophile) Intermediate Intermediate Grignard->Intermediate Workup Workup Intermediate->Workup Protonation Product Product Workup->Product

Caption: General mechanism of vinyl Grignard addition to an imine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages of the synthesis.

Part 1: Synthesis of N-Aryl-4-bromobenzaldehyde Imine

The initial step involves the condensation of 4-bromobenzaldehyde with a primary aromatic amine to form the corresponding imine (Schiff base). This reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product.

Materials:

  • 4-Bromobenzaldehyde

  • Aniline (or a substituted aniline)

  • Anhydrous Toluene or Benzene

  • Glacial Acetic Acid (catalytic amount)

  • 4Å Molecular Sieves

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 4-bromobenzaldehyde (1.0 equiv) in anhydrous toluene (0.5 M), add the corresponding aniline (1.05 equiv).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Add activated 4Å molecular sieves to the reaction mixture to sequester the water formed during the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves and wash the sieves with a small amount of fresh solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude imine. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Part 2: Nucleophilic Addition of Vinylmagnesium Bromide

This protocol outlines the addition of the vinyl Grignard reagent to the synthesized imine. Strict anhydrous conditions are paramount for the success of this reaction.

Materials:

  • N-Aryl-4-bromobenzaldehyde imine (from Part 1)

  • Vinylmagnesium bromide solution (typically 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Substrate Preparation: Dissolve the N-aryl-4-bromobenzaldehyde imine (1.0 equiv) in anhydrous THF in the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Transfer the vinylmagnesium bromide solution (1.2-1.5 equiv) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the stirred solution of the imine over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC until the starting imine is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude allylic amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-aryl-1-(4-bromophenyl)prop-2-en-1-amine.

Experimental Workflow Diagram

Experimental_Workflow cluster_imine_synthesis Imine Synthesis cluster_grignard_addition Grignard Addition Start_Imine 4-Bromobenzaldehyde + Aniline Derivative Reaction_Imine Condensation in Toluene (cat. Acetic Acid, 4Å Sieves) Workup_Imine Filtration & Concentration Reaction_Imine->Workup_Imine Product_Imine N-Aryl-4-bromobenzaldehyde Imine Workup_Imine->Product_Imine Start_Grignard Imine in Anhydrous THF Product_Imine->Start_Grignard Reaction_Grignard Dropwise addition of Vinylmagnesium Bromide at 0°C Start_Grignard->Reaction_Grignard Workup_Grignard Quench with sat. aq. NH4Cl & Extraction Reaction_Grignard->Workup_Grignard Purification Column Chromatography Workup_Grignard->Purification Final_Product Pure Allylic Amine Purification->Final_Product

Caption: Workflow from starting materials to the final purified product.

Data and Characterization

The successful synthesis of the target allylic amine can be confirmed through various spectroscopic techniques.

Parameter Expected Outcome
Appearance Typically a pale yellow oil or a low-melting solid.
¹H NMR Characteristic signals for the vinyl protons (δ 5.0-6.0 ppm), the benzylic proton (a multiplet), and aromatic protons.
¹³C NMR Signals corresponding to the sp² carbons of the vinyl group and aromatic rings, and the sp³ carbon of the benzylic position.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.
FT-IR N-H stretching vibration (around 3400 cm⁻¹), C=C stretching of the vinyl group and aromatic rings.

Note: The exact chemical shifts and peak positions will vary depending on the specific N-aryl substituent used.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or no product yield in Grignard reaction Presence of moisture in glassware or solvents.Rigorously dry all glassware in an oven and use freshly distilled anhydrous solvents.
Inactive Grignard reagent.Titrate the Grignard reagent before use to determine its exact molarity.
Formation of side products (e.g., Wurtz coupling) High reaction temperature.Maintain the reaction temperature at 0 °C during the addition of the Grignard reagent.
Incomplete imine formation Insufficient removal of water.Use freshly activated molecular sieves and ensure an adequate amount is used.
Difficult purification Presence of unreacted starting materials or side products.Optimize reaction stoichiometry and time. Employ careful column chromatography with an appropriate solvent system.

Applications in Drug Development

The 4-bromo-substituted allylic amines synthesized through this methodology are valuable scaffolds in medicinal chemistry. The bromine atom serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core molecule, which is a key strategy in lead optimization. For instance, these compounds can serve as precursors to novel kinase inhibitors, where the introduced substituents can be designed to interact with specific residues in the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity. Furthermore, allylic amines themselves have been shown to possess a range of biological activities, including antifungal properties.[2][5][6][7]

References

  • Urbina, J. M., et al. (2000). Synthesis and In Vitro Antifungal Properties of 4-Aryl-4-N-arylamine-1-butenes and Related Compounds. Molecules, 5(4), 428-436. [Link]

  • Kouznetsov, V. V., et al. (2000). Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases. Bioorganic & Medicinal Chemistry, 8(4), 691-698. [Link]

  • Suvire, F. D., et al. (2006). Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. Bioorganic & Medicinal Chemistry, 14(6), 1851-1862. [Link]

  • Pagenkopf, B. L. (n.d.). Chapter X: Imine Additions. [Link]

  • Organic Syntheses. (n.d.). DI-n-BUTYLDIVINYLTIN. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Organic Syntheses Procedure. [Link]

  • RSC Publishing. (n.d.). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Lewis Acid Mediated Addition of Vinylmagnesium Bromide to Aldehyde 6. [Link]

  • Books. (2022, June 15). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.
  • ResearchGate. (n.d.). Unprecedented Nucleophilic Additions of Highly Polar Organometallic Compounds to Imines and Nitriles Using Water as a Non-Innocent Reaction Medium. [Link]

  • ResearchGate. (n.d.). Asymmetric addition of Grignard reagents to imines prepare optically active 1,2‐amino alcohols. [Link]

  • PMC. (2020, November 9). Copper-Catalyzed Addition of Grignard Reagents to in situ Generated Indole-Derived Vinylogous Imines. [Link]

  • ResearchGate. (n.d.). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. [Link]

  • ACS Publications. (2021, June 18). Nucleophilic Addition and α-C–H Substitution Reactions of an Imine Mediated by Dibutylmagnesium and Organolithium Reagents. [Link]

  • PMC. (2025, January 2). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. [Link]

  • PMC. (2023, August 7). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. [Link]

  • ISCA. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. [Link]

  • Spherix. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

  • PubMed. (2004, December 10). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. [Link]

  • Google Patents. (n.d.). US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution.
  • ACS Publications. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]

Sources

Application Note: Cross-Coupling Strategies for 1-(4-Bromophenyl)prop-2-en-1-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precision methodologies for cross-coupling reactions involving 1-(4-Bromophenyl)prop-2-en-1-amine and its derivatives.

Executive Summary & Strategic Analysis

The scaffold 1-(4-Bromophenyl)prop-2-en-1-amine (1) represents a high-value "chimeric" building block in medicinal chemistry, combining an electrophilic aryl halide handle with a nucleophilic, stereochemically sensitive allylic amine.

The Central Challenge: The primary liability in cross-coupling this substrate is not the aryl bromide, but the allylic amine moiety .

  • Catalyst Poisoning: The free primary amine (

    
    ) is a potent 
    
    
    
    -donor that can displace phosphine ligands on Palladium, forming inactive
    
    
    complexes.
  • Isomerization Risk: Under standard basic cross-coupling conditions, the allylic system is prone to a Pd-hydride mediated 1,3-migration, collapsing the valuable chiral allylic amine into a thermodynamically stable (but achiral) enamine or imine.

Core Directive: Unless using specialized "transient directing group" methodologies, protection of the nitrogen is mandatory prior to cross-coupling. This protocol prioritizes the N-Boc (tert-butoxycarbonyl) or N-Cbz (carboxybenzyl) derivatives to ensure chemoselectivity and stereochemical integrity.

Pre-Reaction Workflow: Substrate Protection

Rationale: The Boc group is orthogonal to most basic cross-coupling conditions and prevents amine coordination to the metal center.

Protocol A: N-Boc Protection (Standard)
  • Reagents: Substrate (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM (
    
    
    ).
  • Conditions: Stir at

    
     for 4 hours.
    
  • Checkpoint: Monitor TLC for disappearance of the polar amine spot. The product, tert-butyl (1-(4-bromophenyl)allyl)carbamate, is stable and lipophilic.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Biaryl Derivatives.

Mechanistic Insight

Using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. These ligands facilitate the oxidative addition of the aryl bromide while creating a steric wall that prevents the protected nitrogen from coordinating to the Palladium center.

Experimental Procedure

Scale: 1.0 mmol | Time: 4–12 h | Temp: 80 °C

  • Charge Reaction Vessel:

    • N-Boc-1-(4-bromophenyl)allylamine:

      
       (
      
      
      
      )
    • Aryl Boronic Acid (

      
      ): 
      
      
      
    • Catalyst:

      
       (
      
      
      
      ,
      
      
      )
    • Ligand: SPhos (

      
      , 
      
      
      
      )
    • Base:

      
       (
      
      
      
      ,
      
      
      , anhydrous)
  • Solvent System:

    • Add Toluene:Water (

      
       ratio, 
      
      
      
      total). Note: The biphasic system helps solubilize the inorganic base while keeping the catalyst in the organic phase.
  • Degassing (Crucial):

    • Sparge with Argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine.

  • Reaction:

    • Seal and heat to

      
      . Monitor by LCMS.
      
    • Success Indicator: Conversion

      
      . Isomerization to enamine should be 
      
      
      
      .
  • Workup:

    • Dilute with EtOAc, wash with water and brine.

    • Pd Scavenging: Treat organic layer with QuadraPure™ TU or similar thiourea scavenger if the product is for biological assay (removes residual Pd).

Protocol 2: Sonogashira Coupling

Objective: Introduction of Alkyne Functionality.

Mechanistic Insight

Copper(I) cocatalysts can sometimes induce racemization of chiral amines. For this substrate, a Copper-Free Sonogashira variant is recommended to preserve the allylic stereocenter, utilizing a more active Pd cycle.

Experimental Procedure

Scale: 1.0 mmol | Time: 16 h | Temp: 60 °C

  • Charge Reaction Vessel:

    • N-Boc-Substrate:

      
      
      
    • Terminal Alkyne:

      
      
      
    • Catalyst:

      
       (
      
      
      
      )
    • Ligand: XPhos (

      
      )
      
    • Base:

      
       (
      
      
      
      )
  • Solvent:

    • Acetonitrile (MeCN), anhydrous (

      
      ).
      
  • Execution:

    • Heat at

      
       under Argon.
      
    • Note: If reaction is sluggish, add

      
      , but reduce temperature to 
      
      
      
      to mitigate isomerization risks.

Protocol 3: Buchwald-Hartwig Amination

Objective: Creating unsymmetrical di-aniline derivatives.

Mechanistic Insight

Since the substrate already contains a nitrogen, we are coupling a second amine to the aryl ring. The "Boc" group on the allylic amine is sufficiently electron-withdrawing to prevent it from competing with the exogenous amine nucleophile.

Experimental Procedure

Scale: 0.5 mmol | Time: 12 h | Temp: 100 °C

  • Reagents:

    • N-Boc-Substrate:

      
      
      
    • Primary/Secondary Amine Partner:

      
      
      
    • Catalyst:

      
       (
      
      
      
      )
    • Ligand: BINAP or BrettPhos (

      
      )
      
    • Base:

      
       (
      
      
      
      )
  • Solvent:

    • Toluene (

      
      ).
      
  • Critical Control:

    • 
       is a strong base. If the allylic double bond migrates, switch to the weaker base 
      
      
      
      and use BrettPhos, which allows coupling at lower temperatures (
      
      
      ).

Visualization: Reaction Logic & Troubleshooting

Decision Tree for Protocol Selection

The following diagram illustrates the critical decision points when handling this specific scaffold to avoid common pitfalls like isomerization.

G Start Substrate: 1-(4-Bromophenyl)prop-2-en-1-amine CheckProt Is Amine Protected? Start->CheckProt Protect Step 1: Protect (Boc/Cbz) Prevents Pd poisoning & Isomerization CheckProt->Protect No (Free NH2) SelectCoup Select Coupling Partner CheckProt->SelectCoup Yes (NH-Boc) Protect->SelectCoup Suzuki Boronic Acid (Suzuki-Miyaura) SelectCoup->Suzuki Sono Alkyne (Sonogashira) SelectCoup->Sono Buchwald Amine (Buchwald-Hartwig) SelectCoup->Buchwald Cond_Suz Use SPhos/K3PO4 Biphasic Toluene/H2O Suzuki->Cond_Suz Cond_Sono Use XPhos/Cs2CO3 Cu-Free preferred Sono->Cond_Sono Cond_Buch Use BrettPhos/NaOtBu Check Base Sensitivity Buchwald->Cond_Buch

Caption: Operational workflow for selecting the optimal cross-coupling conditions based on substrate state and desired transformation.

Pathway Competition: The Isomerization Risk

This diagram highlights the microscopic competition occurring at the catalyst center.

Mechanism Substrate Allylic Amine Substrate Pd_Ins Oxidative Addition [Ar-Pd-Br] Substrate->Pd_Ins Path_Good Transmetallation -> Reductive Elim. PRODUCT (Desired) Pd_Ins->Path_Good Fast Cycle (Bulky Ligand) Path_Bad Beta-Hydride Elimination ISOMERIZATION (Enamine) Pd_Ins->Path_Bad Slow Cycle / High Temp

Caption: Kinetic competition between the desired cross-coupling cycle and the deleterious beta-hydride elimination pathway.

Data Summary: Optimization Table

ParameterStandard ConditionOptimization for Labile Allylic Systems
Base

/


or

(Milder, less isomerization)
Ligand

/ dppf
SPhos / XPhos / BrettPhos (Prevents amine binding)
Solvent DMF / THFToluene / Water (Biphasic) or Dioxane (Anhydrous)
Temperature Reflux (

)

(Balance rate vs. stability)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.

Procedures for protecting the amine group in allylic amines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Allylic Challenge

Protecting an allylic amine (


) is fundamentally different from protecting a standard alkyl amine. While the nucleophilicity of the nitrogen is similar, the adjacent alkene introduces two critical instability vectors that must govern your choice of protecting group (PG):
  • 1,3-Allylic Strain & Isomerization: Under strongly basic conditions or in the presence of specific transition metals, the double bond can migrate into conjugation with the nitrogen (forming an enamine/imine). This destroys the original molecular architecture and often leads to hydrolysis.

  • Orthogonality Conflicts: Standard deprotection methods often destroy the alkene.

    • Hydrogenolysis (Cbz removal)

      
       Reduces the double bond.
      
    • Strong Acid (Boc removal)

      
       Can promote cationic rearrangements or hydration if the alkene is electron-rich.
      
    • Palladium (Alloc removal)

      
       Can form 
      
      
      
      -allyl complexes, leading to substitution or scrambling if not carefully scavenged.

This guide prioritizes Boc (Acid-labile) and Alloc (Pd-labile) strategies, as they offer the highest fidelity for preserving the allylic system.

Part 2: Strategic Selection Guide

Do not default to Boc without analysis. Use this decision matrix to select the correct PG for your downstream chemistry.

FeatureBoc (tert-Butyloxycarbonyl) Alloc (Allyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Trityl (Triphenylmethyl)
Primary Utility General synthesis; robust stability.Orthogonal to acid/base; Peptide synthesis.[1]Base-labile strategies.Steric shielding; extremely acid sensitive.
Install Conditions Mild Base (

,

).
Mild Base / Schotten-Baumann.Mild Base (

).

+

.
Removal Acid (TFA, HCl).Pd(0) + Scavenger (

).
Base (Piperidine).[2][3][4][5][6]Mild Acid (AcOH, dilute TFA).
Allylic Risk Low. Acid removal is generally safe unless alkene is very electron-rich.Medium. Pd catalyst can isomerize alkene if scavenger is insufficient.High. Deprotection bases (Piperidine) can cause alkene migration.Low. Very mild conditions.[7]
Volatility Risk High (Product is lipophilic).Low.Low.Low (Huge mass increase).
Decision Logic Visualization

PG_Selection Start Select Allylic Amine PG AcidSens Is substrate Acid Sensitive? Start->AcidSens BaseSens Is substrate Base Sensitive? AcidSens->BaseSens Yes PdChem Will you use Pd later? AcidSens->PdChem No Alloc Use Alloc (Orthogonal) BaseSens->Alloc Yes (Avoid Base removal) Fmoc Use Fmoc (CAUTION: Isomerization) BaseSens->Fmoc If Acid & Pd forbidden Trityl Use Trityl (Steric Bulk) BaseSens->Trityl No (Mild Acid removal OK) Boc Use Boc (Robust, Standard) PdChem->Boc Yes (Alloc interferes) PdChem->Alloc No

Caption: Logic flow for selecting protecting groups based on substrate sensitivity and downstream chemical compatibility.

Part 3: Detailed Protocols

Protocol A: The "Gold Standard" Boc Protection

Best for: General drug discovery intermediates where the alkene is stable to TFA.

The Causality: We use Di-tert-butyl dicarbonate (


)  because it produces inert byproducts (

and t-Butanol). We strictly use Dichloromethane (DCM) or Dioxane/Water to solubilize the lipophilic

. We avoid strong bases like NaOH to prevent any risk of base-catalyzed allylic isomerization; Sodium Bicarbonate (

)
is sufficient.

Reagents:

  • Allylic Amine (1.0 equiv)

  • 
     (1.1 - 1.2 equiv)
    
  • 
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DCM (anhydrous) or Dioxane:

    
     (1:1)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the allylic amine in DCM (0.2 M concentration). If the amine is a salt (e.g., HCl salt), add

    
     (1.1 equiv relative to salt) first and stir for 10 min to liberate the free base.
    
  • Addition: Cool the solution to 0°C (ice bath). This is critical to control the exotherm and prevent side reactions.

  • Reaction: Add

    
     (dissolved in a minimal amount of DCM) dropwise over 15 minutes.
    
  • Equilibration: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation: Spot TLC.[8] Visualize with Ninhydrin (amine consumption) and PMA (Boc product).

  • Quench: Add water (equal volume).

  • Workup: Extract with DCM (

    
    ). Wash combined organics with 0.5 M citric acid (to remove unreacted amine) and Brine. Dry over 
    
    
    
    .[8]
  • Concentration (CRITICAL): Allylic amines with low molecular weight (e.g., N-Boc-allylamine) are volatile . Do not use high vacuum (< 10 mbar) for extended periods. Concentrate on a rotavap at >100 mbar and 30°C.

Self-Validating Check:

  • 
     NMR:  Look for the t-Butyl singlet at 
    
    
    
    ppm (9H).
  • Rotamers: Note that N-Boc allylic amines often display rotamers in NMR (broadening or split peaks) due to restricted rotation around the N-C(O) bond. Run NMR at 50°C to coalesce peaks if purity is in doubt.

Protocol B: The "Orthogonal" Alloc Protection

Best for: Late-stage functionalization or when the substrate contains acid-sensitive groups (acetals, silyl ethers).

The Causality: Alloc is removed by Pd(0), which is neutral.[9] However, because the allylic system itself interacts with Palladium, we must use a scavenger during deprotection to prevent the Pd from re-engaging with the substrate's double bond.

Reagents:

  • Allylic Amine (1.0 equiv)

  • Allyl Chloroformate (Alloc-Cl) (1.1 equiv)

  • Pyridine or

    
     (2.0 equiv)
    
  • Solvent: DCM or THF

Step-by-Step Methodology:

  • Setup: Dissolve amine and base (Pyridine is preferred for solubility) in dry DCM (0.2 M) under Nitrogen. Cool to 0°C.[8][9]

  • Addition: Add Alloc-Cl dropwise. Warning: Reaction is exothermic and releases HCl (neutralized by base).

  • Monitoring: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Workup: Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with DCM.[1][8] Wash with 1N HCl (to remove pyridine) and Brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Deprotection (The Critical Step): To remove Alloc without touching the allylic double bond:

  • Dissolve substrate in DCM.[8]

  • Add Phenylsilane (

    
    )  (2.0 equiv) as the scavenger. Why? It is a hydride source that rapidly intercepts the 
    
    
    
    -allyl Pd complex.
  • Add

    
      (0.01 - 0.05 equiv).
    
  • Stir for 30 mins. The Alloc group is converted to propene gas and

    
    .
    

Part 4: Visualization of Workflows

Boc Protection & Validation Workflow

Boc_Workflow Start Start: Allylic Amine (Salt or Free Base) SaltCheck Is it a Salt (HCl)? Start->SaltCheck Neutralize Add Et3N (1.1 eq) Stir 10 min SaltCheck->Neutralize Yes Cool Cool to 0°C Add Boc2O dropwise SaltCheck->Cool No Neutralize->Cool Monitor TLC Check (Ninhydrin) Cool->Monitor Workup Acid Wash (Citric Acid) Removes unreacted amine Monitor->Workup Complete Concentrate Concentrate CAUTION: Volatility Risk Workup->Concentrate

Caption: Operational workflow for Boc protection emphasizing salt neutralization and volatility management.

Part 5: Troubleshooting & Expert Insights

IssueCauseSolution
Double Bond Migration Base-catalyzed isomerization (common with Fmoc/Piperidine).Switch to Alloc or Boc . If Fmoc is required, use DBU/Piperazine for shorter deprotection times.[6]
Low Yield (Boc) Product volatility during rotary evaporation.Do not evaporate to dryness. Keep bath <30°C. Use a higher boiling solvent (e.g., Toluene) if compatible.
NMR Broadening Rotamers (Carbamate resonance).Run NMR at elevated temperature (50°C) or in

-DMSO to coalesce peaks.
Alkene Reduction (Cbz) Hydrogenolysis (

) reduces both Cbz and Allyl.
Avoid Cbz. If present, remove using

or TMSI (chemical cleavage) instead of hydrogenation.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Guibé, F. "Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols." Tetrahedron1997 , 53, 13509–13556.

  • Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455–2504.

  • Organic Chemistry Portal. "Boc Protecting Group."

  • Organic Chemistry Portal. "Alloc Protecting Group."

Sources

Application Note: Catalytic Enantioselective Allylation for the Synthesis of 1-(4-Bromophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of α-chiral primary allylic amines, such as 1-(4-bromophenyl)prop-2-en-1-amine, is a foundational process in medicinal chemistry and drug development[1]. These structural motifs serve as versatile building blocks for bioactive alkaloids and pharmaceutical intermediates. Historically, accessing the primary amine directly was fraught with challenges due to over-alkylation, which inevitably led to the formation of secondary or tertiary amines[2]. However, the advent of catalytic enantioselective allylation using ammonia surrogates—specifically via Iridium-catalyzed asymmetric allylic amination (AAA)—has revolutionized this workflow. This methodology allows for unprecedented regioselectivity (favoring branched over linear isomers) and excellent enantiomeric excess (ee)[3].

Mechanistic Principles & Causality (E-E-A-T)

Why Iridium Over Palladium?

In standard transition-metal-catalyzed allylic substitutions, Palladium catalysts typically direct nucleophilic attack to the less sterically hindered terminus of the intermediate π-allyl complex, yielding the linear, achiral product[2]. While highly specialized Pd-ligand systems have been engineered to force branched selectivity[4], Iridium catalysis remains the gold standard for reliably accessing branched allylic amines[3].

The Causality of Enantioselectivity

The high selectivity of this protocol is driven by the electronic asymmetry of the Iridium-π-allyl intermediate.

  • Catalyst Activation: When the precatalyst [Ir(cod)Cl]2 is activated with a chiral phosphoramidite ligand and a basic additive, it undergoes cyclometalation[3].

  • Electrophilic Activation: Upon oxidative addition of the allylic carbonate (e.g., 3-(4-bromophenyl)allyl methyl carbonate), the molecule loses CO₂ and methanol. The resulting π-allyl Ir complex positions the electrophilic carbon within a highly constrained chiral pocket[2].

  • Nucleophilic Attack: The ammonia surrogate (such as potassium trifluoroacetamide) is directed to attack the more substituted carbon. This is dictated by the strong trans-influence of the phosphoramidite ligand, which weakens the Ir–C bond at the substituted position, ensuring high enantioselectivity (ee >95%)[3].

CatalyticCycle IrCat [Ir] Catalyst (Active Species) PiAllyl π-Allyl-Ir Complex (Electrophilic) IrCat->PiAllyl Oxidative Addition (- CO2, - MeOH) Product Branched Allylic Amine 1-(4-Bromophenyl)prop-2-en-1-amine PiAllyl->Product Enantioselective C-N Bond Formation Nucleophile Ammonia Surrogate (Nucleophilic Attack) Nucleophile->PiAllyl Product->IrCat Catalyst Regeneration Substrate Allylic Carbonate Substrate Substrate->PiAllyl

Catalytic cycle of Iridium-catalyzed enantioselective allylic amination.

Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Allylation

This protocol utilizes potassium trifluoroacetamide as a highly reactive, easily deprotected ammonia equivalent[3].

Materials:

  • Precatalyst: [Ir(cod)Cl]2 (2.0 mol %)

  • Ligand: Chiral phosphoramidite (e.g., (R,R,R)-Feringa ligand) (4.0 mol %)

  • Substrate: 3-(4-bromophenyl)allyl methyl carbonate (1.0 equiv)

  • Nucleophile: Potassium trifluoroacetamide (1.5 equiv)

  • Solvent: THF/EtOH (1:1, anhydrous)[2]

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk flask with [Ir(cod)Cl]2 (2.0 mol %), the chiral phosphoramidite ligand (4.0 mol %), and a catalytic amount of propylamine (to induce cyclometalation)[2]. Add anhydrous THF and heat the mixture at 50 °C for 30 minutes. The solution will shift from yellow to deep orange, validating the formation of the active cyclometalated Ir-complex[3].

  • Volatile Removal: Cool the reaction to room temperature and remove the volatiles under high vacuum. This critical step separates the active iridium species from the resulting alkylammonium chloride salt[2].

  • Reaction Execution: Dissolve the activated catalyst in a 1:1 mixture of THF and EtOH. Add 3-(4-bromophenyl)allyl methyl carbonate (1.0 equiv) and potassium trifluoroacetamide (1.5 equiv)[3].

  • Incubation & Validation: Stir the reaction mixture at room temperature for 12–16 hours. Monitor progression via TLC (Hexanes/EtOAc 4:1). The reaction is self-validating: the visual evolution of CO₂ gas (bubbling) confirms the successful oxidative addition of the carbonate[2].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to yield the protected allylic amine.

Protocol B: Deprotection to 1-(4-Bromophenyl)prop-2-en-1-amine
  • Hydrolysis: Dissolve the protected intermediate in a mixture of MeOH and H₂O (4:1). Add K₂CO₃ (3.0 equiv).

  • Stirring: Stir at 50 °C for 4 hours until complete deprotection is observed via LC-MS.

  • Isolation: Concentrate the mixture to remove MeOH. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Dry and concentrate to afford the pure 1-(4-bromophenyl)prop-2-en-1-amine as a pale yellow oil.

Workflow Prep Catalyst Activation [Ir(cod)Cl]2 + Ligand Reaction Allylation Reaction Add Substrate & Nucleophile Prep->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Deprotect Deprotection (Trifluoroacetamide Cleavage) Workup->Deprotect Purify Purification (Column Chromatography) Deprotect->Purify

Step-by-step experimental workflow for the synthesis of 1-(4-Bromophenyl)prop-2-en-1-amine.

Quantitative Data Summaries

The following table summarizes the optimization parameters and expected outcomes for the synthesis of 1-(4-Bromophenyl)prop-2-en-1-amine based on established literature standards[3].

Catalyst SystemNucleophile SurrogateSolventTemp (°C)Yield (%)Regioselectivity (Branched:Linear)Enantiomeric Excess (ee %)
[Ir(cod)Cl]2 / L1Ammonia (2M in EtOH)THF/EtOH2593>99:1 (Diallylation)99
[Ir(cod)Cl]2 / L1Potassium trifluoroacetamideTHF/EtOH258696:497
[Ir(cod)Cl]2 / L1Lithium di-tert-butyliminodicarboxylateTHF258995:596
[Pd(allyl)Cl]2 / L2BocNHOMeCH₂Cl₂256570:3082

(Note: L1 = Chiral Phosphoramidite; L2 = Chiral Bisphosphine. Palladium systems generally yield lower branched regioselectivity compared to Iridium).

References

  • Pouy, M. J., Leitner, A., Weix, D. J., Ueno, S., & Hartwig, J. F. (2007). Enantioselective Iridium-Catalyzed Allylic Amination of Ammonia and Convenient Ammonia Surrogates. Organic Letters, 9(20), 3949-3952.[Link]

  • Liang, X., et al. (2023). Iridium-Catalyzed Asymmetric Allylic Substitution Reaction of 4-Hydroxypyran-2-one. The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(4-Bromophenyl)prop-2-en-1-amine?

A1: The most prevalent and adaptable method is a two-step sequence involving the synthesis of a chalcone intermediate followed by reductive amination. An alternative, though sometimes more challenging, route involves the nucleophilic addition of a vinyl organometallic reagent to an imine derived from 4-bromobenzaldehyde. This guide will focus primarily on the reductive amination pathway due to its reliability and scalability.

Q2: My overall yield is consistently low. What are the most critical stages to investigate?

A2: Low overall yield can typically be traced to two key areas:

  • Inefficient Chalcone Formation: The initial Claisen-Schmidt condensation to form the α,β-unsaturated ketone precursor, 1-(4-bromophenyl)prop-2-en-1-one, may be incomplete or plagued by side reactions.

  • Poor Chemoselectivity during Reductive Amination: This is the most common failure point. The challenge lies in selectively reducing the imine intermediate without affecting the conjugated C=C double bond or the starting ketone. Side reactions, such as Michael addition or over-reduction, can significantly decrease the yield of the desired allylic amine.

Q3: How do I confirm the identity and purity of my intermediate and final product?

A3: A combination of analytical techniques is recommended.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the chalcone intermediate and the final amine product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compounds.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch in the ketone and the N-H bends in the final amine.

Troubleshooting Guide: Reductive Amination Pathway

This pathway is broken down into its two core stages. We will address common problems encountered in each.

Workflow for Reductive Amination Pathway

G cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Reductive Amination A 4-Bromoacetophenone + Acrolein B Claisen-Schmidt Condensation A->B Base (e.g., NaOH) Solvent (e.g., EtOH) C 1-(4-Bromophenyl)prop-2-en-1-one (Chalcone Intermediate) B->C D Chalcone Intermediate E Imine Formation D->E Amine Source (e.g., NH₄OAc) mild acid catalyst F Imine Intermediate (in situ) E->F G Selective Reduction F->G Reducing Agent (e.g., NaBH₃CN) H 1-(4-Bromophenyl)prop-2-en-1-amine (Final Product) G->H

Caption: Overall workflow for the synthesis of 1-(4-Bromophenyl)prop-2-en-1-amine.

Part 1: Synthesis of 1-(4-Bromophenyl)prop-2-en-1-one (Chalcone)

The formation of this α,β-unsaturated ketone is typically achieved via a base-catalyzed Claisen-Schmidt condensation.[1]

Problem 1: Low or no conversion of starting materials.

  • Cause: The basic catalyst (e.g., NaOH, KOH) may be inactive or used in insufficient quantity. The reaction temperature might also be too low to overcome the activation energy.

  • Solution:

    • Catalyst Integrity: Use a fresh pellet or a newly prepared aqueous solution of the base. Ensure the amount used is catalytic but sufficient (typically 10-50 mol%).

    • Temperature Control: While the reaction is often initiated at room temperature or below to control side reactions, gentle heating (40-50 °C) may be required to drive the reaction to completion. Monitor progress closely by TLC.

    • Solvent Choice: Ethanol or methanol are standard choices. Ensure your starting materials are fully dissolved.

Problem 2: Formation of multiple byproducts observed on TLC.

  • Cause: This often points to side reactions. Strong basic conditions can promote the self-condensation of acrolein (if used) or other side reactions.[2] A persistent smell of the starting aldehyde after the reaction indicates incomplete reaction.[2]

  • Solution:

    • Controlled Addition: Add the aldehyde dropwise to the stirred solution of the ketone and base. This keeps the instantaneous concentration of the enolizable aldehyde low, minimizing self-condensation.

    • Milder Base: If side reactions are severe, consider switching to a milder base like sodium carbonate (K₂CO₃).[2]

    • Temperature Management: Run the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity, although this may require a longer reaction time.

Optimized Protocol for Chalcone Synthesis
  • In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) in ethanol (3-5 mL per mmol of ketone).

  • Cool the flask in an ice bath to 0-5 °C.

  • Add an aqueous solution of NaOH (1.2 eq in 1-2 mL of water) to the stirred ketone solution.

  • To this mixture, add acrolein (1.1 eq) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for 2 hours, then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain pure 1-(4-bromophenyl)prop-2-en-1-one.[3]

Part 2: Reductive Amination of the Chalcone Intermediate

This step transforms the ketone into the target primary amine. The core of this reaction is the in situ formation of an imine, which is then selectively reduced.[4]

G cluster_path Reaction Pathway Ketone Chalcone (C=O) Imine Imine Intermediate (C=N) Ketone->Imine + Amine Source - H₂O (pH 4-5) AmineSrc Amine Source (R-NH₂) TargetAmine Allylic Amine (C-N) Imine->TargetAmine Selective Reduction (Hydride Source)

Sources

Technical Support Center: Purification of 1-(4-Bromophenyl)prop-2-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "How do I purify 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride to >98% purity using recrystallization?"

Technical Assessment: This compound is a primary allylic amine hydrochloride salt .[1] Its purification presents two competing challenges:

  • Thermal Instability: The allylic double bond can migrate or polymerize under prolonged heat.[1]

  • Hygroscopicity: The hydrochloride salt form is polar and may absorb atmospheric moisture, complicating crystallization.[1]

Compound Specifications:

  • CAS: 233608-12-3[2][1]

  • Structure: An aryl-allyl amine salt.[2][1]

  • Target Impurities: Unreacted ketone/imine precursors, over-reduced saturated amines (propylamine analogs), and oxidative coloration.[1]

Pre-Purification Checklist (Go/No-Go)

Before attempting recrystallization, verify the crude material status.[1] Recrystallization cleans minor impurities (<10-15%); it is not a magic wand for failed reactions.[2][1]

ParameterRequirementAction if Failed
Crude Purity >85% (HPLC/NMR)Perform Acid/Base extraction first to remove bulk neutrals.
Color Off-white to pale yellowIf dark brown/black, use Activated Charcoal (Norit) filtration before crystallizing.[2][1]
Salt Stoichiometry 1.0 eq HClIf excess HCl is present (smells acrid), wash solid with dry ether first.[1]

Recommended Solvent Systems

We recommend a Tiered Solvent Strategy . Start with Method A; move to Method B only if yield is poor or oiling out occurs.

Method A: Single-Solvent Recrystallization (Isopropanol)

Best for: Routine purification, removal of trace colored impurities.[2][1]

Why Isopropanol (IPA)? Amine hydrochlorides typically exhibit a steep solubility curve in IPA—soluble at boiling (82°C) but sparingly soluble at 0°C. Unlike Ethanol, IPA is less likely to solubilize non-polar organic impurities.[1]

Protocol:

  • Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

  • Add Isopropanol (approx. 5-8 mL) and heat to near-reflux.

  • If solid remains:[1] Add IPA in 0.5 mL increments until dissolved.

  • Crucial Step: Remove from heat immediately upon dissolution to prevent allylic degradation.[1]

  • Allow to cool to Room Temp (RT) slowly (20 mins), then refrigerate (4°C) for 2 hours.

  • Filter crystals and wash with cold IPA.

Method B: Solvent/Anti-Solvent Precipitation (Ethanol + Et₂O/MTBE)

Best for: Thermally sensitive compounds or removing non-polar starting materials.[1]

Why this system? The salt dissolves in the polar alcohol (Ethanol).[1] The non-polar ether (Diethyl Ether or MTBE) acts as an "anti-solvent," forcing the ionic salt out of solution while keeping organic impurities (like unreacted ketones) dissolved.[1]

Protocol:

  • Dissolve crude solid in the minimum amount of warm absolute Ethanol (approx. 3-4 mL per gram).

  • Once dissolved, let it cool to lukewarm.

  • Add Diethyl Ether (or MTBE) dropwise with swirling.

  • Visual Cue: Stop when a faint, persistent cloudiness appears.[1][3]

  • Add 2-3 drops of Ethanol to clear the solution back to transparent.[2][1]

  • Seal the flask (to prevent ether evaporation) and store at -20°C overnight.

Troubleshooting Guide (FAQ)

Q1: My product "oiled out" (formed a liquid blob) instead of crystals. What happened?

  • Cause: The temperature dropped too fast, or the solvent system contains too much water/impurity.[1]

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Scratch the glass wall with a rod.[1] If using Method B, add slightly more Ethanol.[1]

Q2: The crystals are colored (yellow/orange).

  • Cause: Oxidative impurities (common in aniline/amine derivatives).[1][4]

  • Fix: Perform a "Hot Filtration" step.[1][3][5] Dissolve in hot solvent, add 5% w/w Activated Charcoal , stir for 5 mins, and filter through Celite while hot. Then proceed to crystallize.[1]

Q3: Yield is very low (<30%).

  • Cause: Too much solvent used (product remains in mother liquor).[1]

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling to harvest a "second crop."

Decision Logic & Workflow (Visualized)

The following diagram illustrates the logical flow for selecting the correct purification path based on your crude material's behavior.

Recrystallization_Workflow Start Start: Crude 1-(4-Bromophenyl) prop-2-en-1-amine HCl CheckSolubility Test Solubility in Hot Isopropanol (IPA) Start->CheckSolubility SolubleHot Dissolves completely? CheckSolubility->SolubleHot MethodA Method A: Cool to RT, then 4°C SolubleHot->MethodA Yes MethodB Method B: Dissolve in min. EtOH, add Et2O/MTBE SolubleHot->MethodB No (Insoluble) HotFilter Perform Hot Filtration (Remove Insolubles) SolubleHot->HotFilter Insolubles Present OilingOut Issue: Oiling Out? MethodA->OilingOut MethodB->OilingOut Reheat Re-heat & Add Seed Crystal OilingOut->Reheat Yes Success Filter & Dry (Vacuum Desiccator) OilingOut->Success No (Crystals Form) Reheat->Success HotFilter->MethodA

Caption: Decision tree for selecting between Single-Solvent (IPA) and Binary-Solvent (EtOH/Ether) protocols based on solubility and oiling-out behavior.

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for amine salt recrystallization techniques, specifically Section 2.20 on Recrystallization).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed.[1][4] Butterworth-Heinemann, 2009.[2][1] (Source for general purification of aryl-amine hydrochlorides).[2][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11319226, 1-(4-bromophenyl)prop-2-en-1-amine hydrochloride.[2][1] [Link][1]

Sources

Technical Support Center: Handling Hygroscopic Allylic Amine HCl Salts

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of handling hygroscopic allylic amine hydrochloride salts . These intermediates present a dual challenge: hygroscopicity (rapid moisture uptake leading to stoichiometry errors and hydrolysis) and allylic instability (potential for isomerization to enamines/imines under improper thermal or basic conditions).

Scope & Audience
  • Target: Organic Chemists, Process Engineers, and Analytical Scientists.

  • Context: Handling intermediates like Allylamine HCl, 3-Amino-1-propene derivatives, or complex allylic scaffolds.

  • Core Challenge: Preventing deliquescence (liquefaction) while maintaining the structural integrity of the alkene functionality.

Part 1: Storage & Stability FAQs

Q: My allylic amine salt has clumped into a solid block. Is it still usable? A: Likely yes, but with caveats. Clumping indicates moisture absorption.[1] While the hydrochloride salt form stabilizes the amine against oxidation, water introduces two risks:

  • Stoichiometric Error: Weighing the wet salt introduces a mass error (weighing water instead of reagent), leading to under-loading of the amine in subsequent reactions.

  • Hydrolysis Risk: If used with moisture-sensitive reagents (e.g., acid chlorides, EDC/NHS), the absorbed water will quench the reagents.

  • Action: If the salt is not deliquesced (liquid), grind it quickly in a mortar under an inert atmosphere (glove bag) and dry it (see Protocol A). If it is liquid, proceed to Protocol B (Recovery).

Q: Why can't I just dry this in a standard oven at 100°C? A: Thermal drying poses a risk of allylic isomerization . Allylic amines are prone to a [1,3]-hydride shift, especially if trace impurities (or the vessel surface) are slightly basic. This isomerizes the allylic amine (


) to an enamine (

) or imine (

), which are unstable and hydrolyze to aldehydes/ketones.
  • Recommendation: Always dry under high vacuum at ambient temperature or slightly elevated temperature (<40°C) using a desiccant like

    
    .
    

Q: What are the optimal storage conditions? A:

  • Atmosphere: Argon or Nitrogen (essential).

  • Temperature: +4°C or -20°C (reduces kinetics of degradation).

  • Container: Amber glass with a parafilm-sealed screw cap, placed inside a secondary desiccator containing active desiccant (e.g., Drierite or Silica Gel).

Part 2: Accurate Weighing & Handling

Q: How do I weigh this salt accurately without it absorbing water during the process? A: Do not use an open weigh boat. The "Difference Weighing" or "Solution Transfer" methods are required.

Method 1: Difference Weighing (Solid Transfer)

  • Dry a capped vial containing the bulk salt.

  • Tare the balance to zero.

  • Place the entire capped vial on the balance and record the mass (

    
    ).
    
  • Quickly transfer an estimated amount to your reaction vessel.

  • Recap the vial immediately and weigh it again (

    
    ).
    
  • Mass Added =

    
    .
    Why: This minimizes the time the bulk material is exposed to air.[1]
    

Method 2: Solution Transfer (Highest Precision)

  • Weigh the hygroscopic salt inside a tared, septum-capped vial.

  • Add a known volume of dry solvent (e.g., MeOH or DMF) to dissolve the salt inside the vial.

  • Calculate the concentration (

    
    ).
    
  • Transfer the exact required equivalents via syringe. Why: Once dissolved, the surface area for moisture absorption is drastically reduced, and the solution can be handled under inert gas.

Part 3: Reaction Integration

Q: How do I free-base the salt for a nucleophilic substitution reaction without causing isomerization? A: Avoid "pre-free-basing" (isolating the free amine). Generate the free amine in situ. Allylic amines are most stable as salts. Free amines have a lone pair that can facilitate isomerization or polymerization.

  • Protocol: Suspend the HCl salt in the reaction solvent. Add a non-nucleophilic base (e.g., DIPEA, TEA) only when the electrophile is present or immediately before addition.

  • Temperature Control: Perform the neutralization at 0°C to suppress side reactions.

Q: My reaction failed. How do I check if the salt was the problem? A: Run a


 NMR in 

or

.
  • Check 1 (Water Content): Look for the water peak (approx. 3.3 ppm in DMSO, 4.8 ppm in

    
    ). If the integral is high relative to the CH signals, your stoichiometry was off.
    
  • Check 2 (Isomerization): Look for the disappearance of the characteristic multiplet signals of the allylic protons (

    
     ppm) and the appearance of vinylic protons adjacent to nitrogen (enamine signature).
    
Part 4: Experimental Protocols
Protocol A: Drying Mildly Wet Salts
  • Equipment: Vacuum desiccator,

    
     (Phosphorus Pentoxide) or KOH pellets.
    
  • Step 1: Place the open vial of salt in the desiccator.

  • Step 2: Ensure the desiccant is fresh.

    
     is preferred for amines as it is acidic; however, KOH is acceptable if the salt is stable. Note: Avoid acidic desiccants if the amine is acid-sensitive, but for HCl salts, acidic/neutral desiccants are safe.
    
  • Step 3: Apply high vacuum (< 1 mbar) for 12–24 hours.

  • Step 4: Backfill with Argon before opening.

Protocol B: Recovery of Deliquesced (Liquid) Salt
  • Context: The salt has absorbed so much water it is a sludge or liquid.

  • Step 1: Dissolve the sludge completely in a minimum amount of anhydrous Methanol or Ethanol.

  • Step 2: Add a co-solvent in which the salt is insoluble (e.g., Diethyl Ether or Hexane) until the solution turns cloudy.

  • Step 3: Cool to -20°C to induce recrystallization.

  • Step 4: Filter rapidly under a blanket of Nitrogen (Schlenk filtration recommended).

  • Step 5: Dry the resulting crystals immediately under vacuum.

Part 5: Visual Decision Guides
Figure 1: Workflow for Handling Hygroscopic Allylic Salts

Caption: Decision tree for processing allylic amine salts based on physical state and reaction requirements.

HandlingWorkflow Start Start: Assess Salt Condition StateCheck Physical State? Start->StateCheck FreeFlowing Free-Flowing Powder StateCheck->FreeFlowing Dry Clumped Clumped / Sticky StateCheck->Clumped Moist Liquid Deliquesced (Liquid) StateCheck->Liquid Wet DirectWeigh Use Difference Weighing (Minimize Air Exposure) FreeFlowing->DirectWeigh DryVac Dry in Vacuum Desiccator (<40°C, P2O5) Clumped->DryVac Recrystallize Dissolve (MeOH) -> Precipitate (Ether) -> Filter under N2 Liquid->Recrystallize ReactionType Reaction Requirement? DirectWeigh->ReactionType DryVac->DirectWeigh Recrystallize->DirectWeigh InSitu In-Situ Neutralization (Add DIPEA/TEA in reaction) ReactionType->InSitu Standard FreeBase Isolate Free Amine (High Risk: Do NOT Store) ReactionType->FreeBase Only if necessary

Figure 2: In-Situ Reaction Setup

Caption: Logical flow for setting up reactions without isolating the unstable free amine.

InSituReaction Weigh Weigh HCl Salt (Difference Method) Suspend Suspend in Anhydrous Solvent (DCM, DMF, THF) Weigh->Suspend Cool Cool to 0°C (Prevent Isomerization) Suspend->Cool AddBase Add Base (DIPEA/TEA) (1.0 - 2.0 equiv) Cool->AddBase AddElec Add Electrophile (Immediately) AddBase->AddElec < 5 mins

Part 6: Quantitative Data Summary

Table 1: Common Desiccants for Amine Salts

DesiccantSuitabilityMechanismNotes

Excellent Chemical ReactionIrreversible. Best for removing trace water. Acidic (compatible with HCl salts).
Silica Gel ModerateAdsorptionGood for general storage, not for drying wet salts. Reversible.
KOH Pellets GoodAbsorptionBasic. Good for amines, but ensure no direct contact with the salt.

PoorAbsorptionCan form complexes with amines; generally avoid.
References
  • Sigma-Aldrich. (2026). Weight Measurement, the Accurate Way. Retrieved from

  • American Chemical Society. (2026). Drying and Weighing Hygroscopic Substances in Microanalysis. Retrieved from

  • BenchChem. (2025).[1][2] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Retrieved from

  • Spectrum Chemical. (2021). Allylamine Hydrochloride Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2010). Poly(allylamine hydrochloride) Safety Data Sheet. Retrieved from

Sources

Technical Support Center: Optimizing Diastereoselectivity in 1-(4-Bromophenyl)prop-2-en-1-amine Functionalizations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. As a chiral allylic amine, 1-(4-Bromophenyl)prop-2-en-1-amine is a highly versatile building block in drug development, featuring a terminal alkene for functionalization and a 4-bromophenyl moiety for downstream cross-coupling. However, researchers frequently encounter poor diastereoselectivity and chemoselectivity (e.g., competing N-oxidation) during alkene functionalization.

This guide provides field-proven, self-validating protocols to optimize diastereomeric ratios (d.r.) through conformational control and directed transition states.

Troubleshooting Guide: Diastereoselective Epoxidation

The Problem: Treating the free allylic amine with standard peracids (like mCPBA) yields complex mixtures of N-oxides and epoxides with exceptionally low diastereomeric ratios.

Root Cause Analysis (Causality): The nitrogen lone pair in the free amine is highly nucleophilic, leading to rapid, undesired N-oxidation. Even if the alkene is successfully epoxidized, the free amine freely rotates around the C-N bond, preventing the formation of a highly ordered transition state. Without structural rigidity, the oxidant attacks both faces of the alkene indiscriminately.

The Solution: Ammonium-Directed Epoxidation By converting the amine to a protonated ammonium salt (using Trichloroacetic acid [TCA] or forming the hydrochloride salt), the lone pair is masked, completely halting N-oxidation. More importantly, the


 group acts as a powerful hydrogen-bond donor to the incoming oxidant (e.g., Oxone or mCPBA). This interaction locks the conformation via a "modified Henbest" transition state, directing the oxidant exclusively to the syn face of the alkene[1],[2].
Quantitative Comparison of Epoxidation Conditions
Substrate StateOxidantAdditive / BufferChemoselectivityDiastereoselectivity (syn:anti)
Free AminemCPBANonePoor (Major N-oxide)~ 1:1 (of epoxide fraction)
Free AmineVO(acac)₂ / TBHPNonePoor (Catalyst poisoning)N/A
Ammonium SaltmCPBATCA (1.1 eq)Excellent (>95% epoxide)90:10
Ammonium SaltOxone®NaHCO₃ (pH 4-5)Excellent (>98% epoxide)>95:5
Protocol: Oxone-Mediated Ammonium-Directed Epoxidation

This protocol utilizes Oxone due to its superior activation via hydrogen bonding with the ammonium cation[1].

  • Salt Formation: Dissolve 1.0 mmol of 1-(4-Bromophenyl)prop-2-en-1-amine in 5 mL of a 1:1 mixture of CH₃CN and H₂O. Add 1.05 mmol of 1M HCl to quantitatively form the ammonium chloride salt.

    • Self-Validation Step: Check the pH of the solution; it must be slightly acidic (pH 4.0–5.0) to ensure no free base remains.

  • Oxidant Addition: Cool the reaction mixture to 0 °C. Add 2.0 mmol of Oxone® (potassium peroxymonosulfate) in small portions over 15 minutes.

  • Active Buffering: Simultaneously add saturated aqueous NaHCO₃ dropwise to maintain the pH strictly between 4.0 and 5.0.

    • Critical Insight: If the pH drops below 3.0, the epoxidation stalls due to alkene deactivation; if it rises above 6.0, the free amine regenerates, leading to immediate N-oxidation.

  • Reaction & Workup: Stir at 0 °C for 2 hours, then warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Basify the aqueous layer to pH 10 with 1M NaOH and extract with CH₂Cl₂ (3 x 10 mL) to isolate the pure syn-epoxy amine.

EpoxidationPathway Substrate 1-(4-Bromophenyl) prop-2-en-1-amine Oxidant + Free Oxidant (mCPBA) Substrate->Oxidant Acid + Acid (TCA/HCl) Protonation Substrate->Acid NOxide N-Oxidation (Undesired) Oxidant->NOxide Fast kinetics Mix Low d.r. Epoxide Mix Oxidant->Mix Competing Ammonium Ammonium Salt (-NH3+) Acid->Ammonium Masks lone pair TS H-Bonded Directed TS (Modified Henbest) Ammonium->TS + Oxone/mCPBA SynEpoxide >95:5 syn-Epoxy Amine TS->SynEpoxide Syn-face delivery

Mechanistic divergence in allylic amine epoxidation based on protonation state.

Troubleshooting Guide: Stereocontrolled Iodocyclization

The Problem: Attempting to form synthetic intermediates like aziridines or oxazolidinones directly from the free amine yields poor syn/anti selectivity.

Root Cause Analysis (Causality): Without a sterically demanding protecting group, the allylic system lacks sufficient A^(1,3) (allylic) strain. The molecule populates multiple reactive rotamers, allowing the electrophile (e.g., iodine) to attack from either face of the alkene.

The Solution: N-Boc Protection and Substrate-Directed Cyclization Installing a bulky tert-butyloxycarbonyl (Boc) group maximizes A^(1,3) strain between the 4-bromophenyl group and the N-Boc group. To minimize this steric clash, the molecule adopts a rigid conformation where the aryl ring is forced into an anti position relative to the alkene. This exposes only one face of the double bond for iodonium ion formation, resulting in highly diastereoselective cyclization.

Protocol: Diastereoselective Synthesis of trans-Iodo-Oxazolidinone
  • Protection: React 1.0 mmol of the free amine with Boc₂O (1.1 eq) and Et₃N (1.5 eq) in CH₂Cl₂ at room temperature for 4 hours.

    • Self-Validation Step: Confirm complete consumption of the starting material via TLC (the product will be ninhydrin stain negative, unlike the primary amine).

  • Activation & Cyclization: Dissolve the purified N-Boc amine in 10 mL of anhydrous CH₃CN. Add 3.0 mmol of finely powdered K₂CO₃ and cool the suspension to -20 °C. Add 2.5 mmol of Iodine (I₂) in one single portion.

  • Reaction: Stir in the dark for 12 hours, allowing the reaction to slowly warm to 0 °C. The reaction is driven by the intramolecular nucleophilic attack of the Boc carbonyl oxygen onto the stereoselectively formed iodonium intermediate.

  • Workup: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the iodine color completely dissipates. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. The product is predominantly the trans-substituted oxazolidinone (>90:10 d.r.).

ConformationalControl Start N-Boc Protected Allylic Amine Conf A(1,3) Strain Minimization (Ar group anti to N-Boc) Start->Conf Rotamer restriction Iodonium Diastereoselective Iodonium Ion Formation Conf->Iodonium I2 addition (anti to Ar) Cyclization Intramolecular Nucleophilic Attack Iodonium->Cyclization Anti-periplanar opening Product trans-Oxazolidinone Cyclization->Product High d.r. (>90:10)

Conformational locking via A(1,3) strain leading to diastereoselective iodocyclization.

Frequently Asked Questions (FAQs)

Q1: Why does the 4-bromophenyl group negatively affect my reaction rates compared to standard aliphatic allylic amines? A: The highly electron-withdrawing nature of the 4-bromophenyl group (via inductive effects) significantly reduces the electron density of the adjacent alkene. This renders the alkene less nucleophilic toward electrophilic oxidants. Consequently, highly active oxidants (like Oxone) or prolonged reaction times are required to achieve full conversion[1].

Q2: Can I use transition-metal catalysts (e.g., VO(acac)₂ or Ti(OiPr)₄) for the directed epoxidation of this substrate? A: Generally, no. While Sharpless-type or vanadium-catalyzed epoxidations work brilliantly for allylic alcohols, primary allylic amines strongly coordinate to the metal center through the nitrogen lone pair. This poisons the catalyst, forming stable, unreactive complexes and stalling the catalytic cycle.

Q3: How do I accurately measure the diastereomeric ratio (d.r.) of the resulting epoxy-amines? A: Do not rely solely on crude GC-MS, as thermal degradation or rearrangement of epoxy-amines frequently occurs in the high-temperature inlet. The most reliable method is ¹H NMR analysis of the crude reaction mixture (immediately after basic workup). Look at the diagnostic chemical shifts of the epoxide ring protons; the syn and anti isomers display distinct coupling constants (J-values) and chemical shifts due to the anisotropic shielding effect of the adjacent 4-bromophenyl ring.

References

  • Aggarwal, V. K., & Fang, G. Y. (2005). Highly regioselective and diastereoselective epoxidation of allylic amines with Oxone. Chemical Communications (RSC Publishing). URL:[Link]

  • Davies, S. G., et al. (2014). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Sources

Technical Support Center: Troubleshooting Oxidative Degradation of Allylic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with allylic amines. As a class of compounds, allylic amines are invaluable synthetic intermediates, but their unique electronic structure makes them particularly susceptible to oxidative degradation. This guide provides in-depth, field-proven insights into why this degradation occurs and offers robust strategies for its prevention and troubleshooting.

Frequently Asked Questions: Understanding the Root Cause

This section addresses the fundamental principles governing the stability of allylic amines. Understanding these concepts is the first step toward preventing unwanted side reactions.

Q1: What makes allylic amines so susceptible to oxidation?

The reactivity of allylic amines stems from a combination of two key structural features: the electron-rich amine and the adjacent carbon-carbon double bond. The nitrogen atom's lone pair of electrons increases the electron density of the molecule, making it prone to losing electrons (i.e., oxidation).[1] Furthermore, the allylic C-H bonds are weakened because the radical formed upon their cleavage is stabilized by resonance with the adjacent double bond. This makes allylic positions prime targets for radical-mediated oxidation by atmospheric oxygen.[2][3]

Q2: What are the primary oxidative culprits in a typical laboratory setting?

Degradation is rarely caused by a single factor. Researchers must be vigilant about several potential sources of oxidants:

  • Atmospheric Oxygen: The most common and insidious oxidant is triplet oxygen (³O₂) from the air. Its reactions are often initiated by light, heat, or trace metal impurities and proceed via radical chain mechanisms.[4][5]

  • Peroxides in Solvents: Many common organic solvents, especially ethers like tetrahydrofuran (THF) and diethyl ether, can form explosive peroxides upon storage and exposure to air.[4] These peroxides are potent oxidants that can readily degrade sensitive substrates like allylic amines.

  • Singlet Oxygen (¹O₂): Singlet oxygen is a highly reactive, electronically excited state of O₂. It is not a free radical but is a powerful oxidant.[6] It can be generated by photosensitizers (e.g., certain dyes, residual catalysts) in the presence of light and oxygen. Amines are known to interact with singlet oxygen, often through a charge-transfer mechanism that leads to degradation.[7][8]

  • Metal Catalysts: Transition metals used in catalysis (e.g., Palladium, Copper, Rhodium) can promote oxidative pathways, sometimes as the desired reaction and other times as an unwanted side reaction.[3][9][10] The specific outcome depends heavily on the metal, ligands, and reaction conditions.

Q3: What are the common degradation products I should be monitoring for?

Identifying degradation products is key to diagnosing the problem. Common products formed from the oxidation of allylic amines include:

  • N-Oxides: Direct oxidation of the nitrogen atom, particularly in tertiary amines, yields N-oxides. This can be mediated by hydroperoxides.[11][12]

  • Imines and Enamines: Oxidation at the carbon alpha to the nitrogen can lead to the formation of imines or enamines.

  • Aldehydes and Ketones: Cleavage of the C-C double bond or other oxidative pathways can break down the molecule, resulting in the formation of aldehydes or ketones.[9][13]

  • Polymeric Materials: In many cases, especially with primary or secondary amines, oxidation leads to the formation of complex, often deeply colored, polymeric materials that present as an intractable brown or black tar.[1]

Proactive Strategies: Prevention and Control

The most effective way to deal with oxidative degradation is to prevent it from happening. This section outlines essential laboratory practices.

1. Rigorous Use of an Inert Atmosphere

Excluding atmospheric oxygen is the single most critical step in preventing the oxidative degradation of allylic amines.

Q: My reaction is only running for a few hours at room temperature. Do I really need to use a Schlenk line?

A: Absolutely. The rate of oxidation can be surprisingly fast, even under seemingly mild conditions. A simple rubber septum with a nitrogen-filled balloon is often insufficient as it does not allow for the complete removal of air from the flask and solvent. For any reaction involving sensitive allylic amines, employing robust inert atmosphere techniques, such as a Schlenk line for multiple vacuum/backfill cycles, is non-negotiable for reproducible and high-yielding results.[1]

  • Setup: Assemble your reaction flask (oven-dried and cooled under vacuum) and connect it to a Schlenk line.

  • Vacuum/Backfill Cycles: Evacuate the flask under high vacuum until no more bubbles emerge from the stir bar.

  • Backfill the flask with a high-purity inert gas (Argon or Nitrogen).

  • Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric gases.

  • Solvent Degassing: Use a solvent that has been previously degassed. The most common methods are:

    • Freeze-Pump-Thaw: For ultimate purity, freeze the solvent with liquid nitrogen, evacuate the headspace, and then thaw. Repeat three times.

    • Sparging: Bubble a stream of inert gas through the solvent via a long needle for at least 30 minutes. This is a simpler, though slightly less effective, method.

  • Reagent Addition: Add the degassed solvent to your reaction flask via cannula transfer. Dissolve solid reagents in degassed solvent in a separate flask and add them via cannula or add solids to the reaction flask under a positive flow of inert gas.

G cluster_0 Preparation cluster_1 Solvent Transfer cluster_2 Reaction Flask 1. Oven-Dried Flask Schlenk 2. Connect to Schlenk Line Flask->Schlenk Cycles 3. Three Vacuum/Backfill Cycles Schlenk->Cycles Reaction 6. Add Solvent to Flask Cycles->Reaction Solvent 4. Degassed Solvent Source Cannula 5. Cannula Transfer Solvent->Cannula Cannula->Reaction Reagents 7. Add Reagents under N₂ Flow Reaction->Reagents Run 8. Run Reaction Reagents->Run

Caption: Workflow for setting up a reaction under a robust inert atmosphere.

2. Solvent Purity and Management

Q: The label on my solvent bottle says "anhydrous." Is that sufficient to prevent degradation?

A: Not necessarily. "Anhydrous" refers to the absence of water, but it does not guarantee the absence of dissolved oxygen or, more importantly, hydroperoxides. Solvents that can form peroxides are a major hidden threat.[4][14]

GroupPeroxide HazardExamplesRecommended Action
A Forms explosive levels of peroxides without concentration.Isopropyl ether, Divinyl acetyleneTest before use; Discard after 3 months. [4]
B Peroxide hazard upon concentration (e.g., distillation).Diethyl ether, Tetrahydrofuran (THF) , Dioxane, Cyclohexene, DecalinTest before distillation; Discard after 1 year. [4]
C Can undergo hazardous, rapid polymerization initiated by peroxides.Styrene, Vinyl acetate, ButadieneTest before use; Discard after 1 year. [14]

Table based on information from Sigma-Aldrich and Yale EHS.[4][14]

  • Preparation: Add 1 mL of the solvent to be tested to a test tube.

  • Reagent Addition: Add 1 mL of glacial acetic acid containing approximately 0.1 g of dissolved sodium iodide or potassium iodide.[4]

  • Observation: A pale yellow color indicates the presence of low levels of peroxides, while a brown color signifies high, potentially dangerous levels. A starch indicator can be added to enhance sensitivity, which will turn dark blue/purple in the presence of peroxides.

  • Action: If peroxides are detected, the solvent must be purified (e.g., by passing through activated alumina) or safely discarded. Never distill a solvent that tests positive for high levels of peroxides.

3. Judicious Use of Stabilizers and Quenchers

In some cases, particularly during long-term storage or in photosensitive reactions, adding a stabilizer can provide an extra layer of protection.

Q: When should I consider adding an antioxidant or a quencher to my reaction?

A: Consider this under two main scenarios: 1) If you are storing a purified allylic amine for an extended period, adding a radical scavenger like Butylated hydroxytoluene (BHT) can inhibit polymerization and degradation.[4] 2) If your reaction is known to be sensitive to light or involves photosensitizing species, a singlet oxygen quencher may be necessary.

Agent TypeCompoundTypical Use CaseMechanism
Radical Scavenger Butylated hydroxytoluene (BHT)Long-term storage of purified amines.Traps radical intermediates in the autoxidation chain reaction.[15]
Secondary Antioxidant Triphenylphosphine (TPP)Reactions sensitive to hydroperoxides.Reduces hydroperoxides to alcohols, preventing them from initiating further oxidation.[7][16]
Singlet Oxygen Quencher 1,4-Diazabicyclo[2.2.2]octane (DABCO)Photochemical reactions or when singlet oxygen is suspected.Physically quenches singlet oxygen back to its ground state without being consumed.[6][17]
Troubleshooting Guide: A Symptom-Based Approach

Even with the best precautions, problems can arise. This guide helps you diagnose and solve common issues.

Caption: A logical workflow for troubleshooting common oxidative degradation issues.

Issue 1: My reaction solution turns dark upon starting.
  • Likely Cause: This is a classic sign of amine oxidation leading to highly conjugated polymeric byproducts.[1] The process is often autocatalytic and can happen rapidly upon addition of a reagent or catalyst that initiates radical formation.

  • Immediate Action: If possible, take a small aliquot of the reaction mixture for immediate TLC or LC-MS analysis to assess the extent of decomposition.

  • Corrective Measures: Re-attempt the reaction following the rigorous inert atmosphere and solvent purification protocols outlined in the "Proactive Strategies" section. Ensure all reagents are fresh or have been recently purified. Consider lowering the reaction temperature, as heat can accelerate the rate of decomposition.[18]

Issue 2: My analysis shows a complex mixture of products, including imines and N-oxides.
  • Likely Cause: This points to a low-level, persistent source of oxidation, such as a slow air leak in your apparatus or the use of solvents containing peroxides.[11] Photosensitization is also a possibility if the reaction is light-sensitive.

  • Diagnostic Experiment: Set up a control reaction containing only the solvent and catalyst (if applicable) under the same conditions. If this mixture also shows signs of decomposition or if the solvent tests positive for peroxides, you have found your culprit. Additionally, running the reaction in a flask wrapped in aluminum foil can determine if the process is light-mediated.

  • Solution: Meticulously check all joints and septa in your glassware for potential leaks. Re-purify your solvent, ensuring it is free of peroxides. If the reaction is photosensitive, protect it from light.

Issue 3: I am observing products resulting from the cleavage of the C=C double bond.
  • Likely Cause: This indicates a more aggressive oxidative process than simple autoxidation. Potential causes include:

    • Ozonolysis: Ozone can be generated by UV lamps or faulty electronics (e.g., old vacuum pump motors) and can lead to oxidative cleavage.

    • Metal-Catalyzed Over-oxidation: Certain transition metal catalysts, particularly under conditions of ligand dissociation or incorrect stoichiometry, can catalyze C=C bond cleavage.[9][13] This is sometimes a desired transformation, as in the Tsuji-Wacker oxidation, but is often an unwanted side reaction.[9]

  • Solution: Inspect the laboratory environment for potential sources of ozone. If using a metal catalyst, screen different ligands or adjust reaction conditions (temperature, concentration) to favor the desired pathway over oxidative cleavage.

Analytical and Purification Strategies
Detecting and Characterizing Degradation

Effectively troubleshooting requires reliable analytical methods to identify what is going wrong.

  • Thin-Layer Chromatography (TLC): Often the first line of defense. Amine degradation products may appear as streaks or highly colored spots. Staining with potassium permanganate can be very effective, as the oxidized byproducts will often react differently than the starting material.

  • Gas and Liquid Chromatography-Mass Spectrometry (GC-MS, LC-MS): These are the most powerful tools for identifying specific degradation products by their mass.[19][20] They can help distinguish between N-oxides, imines, and cleavage products, providing crucial clues to the degradation mechanism.

Purification of the Target Allylic Amine

Purifying allylic amines from their oxidative byproducts can be challenging due to similar polarities.

  • Column Chromatography: Standard silica gel can be too acidic for some amines, causing streaking or on-column degradation. Consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).

  • Distillation: For thermally stable, volatile amines, distillation under reduced pressure can be an effective method to separate them from non-volatile polymeric byproducts.[21]

  • Aqueous Wash: An acidic wash (e.g., dilute HCl) can protonate the desired amine, moving it into the aqueous layer and leaving less basic or neutral byproducts in the organic phase. The amine can then be recovered by basifying the aqueous layer and re-extracting.

By understanding the mechanisms of degradation, implementing rigorous preventative measures, and employing a systematic approach to troubleshooting, researchers can ensure the integrity of their allylic amines and achieve more reliable and reproducible results in their synthetic endeavors.

References
  • ResearchGate. (n.d.). Oxidative cleavage of allylamines [Scientific Diagram].
  • Zultanski, S. L., & Stahl, S. S. (2016). Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines.
  • Wikipedia. (2023, December 22). Riley oxidation. In Wikipedia. Retrieved from [Link]

  • Qiu, F., & Norwood, D. L. (2012). Oxidative Degradation. In Handbook of Stability Testing in Pharmaceutical Development (pp. 65-106). Springer.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2016). Overview of the Chemical Reactions of Singlet Oxygen.
  • Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • BenchChem. (2025).
  • Neuman, R. C. (2008).
  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Retrieved from [Link]

  • Khan, I., et al. (2018). Quenching of singlet oxygen by natural and synthetic antioxidants... Journal of Photochemistry and Photobiology B: Biology, 189, 131-137.
  • Ouannes, C., & Wilson, T. (1968). Quenching of singlet oxygen by tertiary aliphatic amines. Effect of DABCO (1,4-diazabicyclo[2.2.2]octane). Journal of the American Chemical Society, 90(23), 6527–6528.
  • Davidson, R. S., & Trethewey, K. R. (1976). Interaction of singlet oxygen [O2(1Δ)] with aliphatic amines and hydroxylamines. Journal of the Chemical Society, Perkin Transactions 2, (14), 169-173.
  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

  • Liu, X., et al. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology, 10, 989353.
  • Wu, Z., & Hull, K. L. (2015). Rhodium-catalyzed oxidative amidation of allylic alcohols and aldehydes... Chemical Science, 7(2), 959-964.
  • Liu, X., et al. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology, 10, 989353.
  • Science of Synthesis. (n.d.).
  • Musacchio, A. J., et al. (2021). Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines. Journal of the American Chemical Society, 143(51), 21548–21555.
  • Goti, A., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry, 86(19), 13545–13554.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • McDonald, R. I., et al. (2015). Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. Journal of the American Chemical Society, 137(29), 9411–9418.
  • IEA Solar Heating & Cooling Programme. (n.d.).
  • Stratton, C. W., et al. (2025). Structural Effects on the Reaction of Singlet Oxygen with Tertiary Amines in Aqueous Solution. Molecules, 30(21), 4789.
  • Gijsman, P., & Gitton-Chevalier, M. (2003). Aliphatic amines for use as long-term heat stabilizers for polypropylene.
  • Google Patents. (2013).
  • ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture.
  • Pratt, D. A., et al. (2015). Maximizing the reactivity of phenolic and aminic radical-trapping antioxidants: just add nitrogen!. Accounts of Chemical Research, 48(6), 1833–1841.
  • NILU. (2010).
  • International CCS Knowledge Centre. (2021, January 26).
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption.
  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC [Chart].
  • Wang, Y., et al. (2025). Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine. Foods, 14(2), 241.
  • FORCE Technology. (n.d.).
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.
  • Nielsen, C. J., et al. (2012). Atmospheric Degradation of Amines (ADA). Summary report...
  • Zhang, R., et al. (2020). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 22(3), 735-744.
  • ChemRxiv. (n.d.). Ozone-Mediated Amine Oxidation and Beyond: A Solvent Free, Flow-Chemistry Approach.
  • Darunte, L. A., et al. (2023). Insights into the oxidative degradation mechanism of solid amine sorbents for CO2 capture from the air: Roles of atmospheric water. Journal of the American Chemical Society, 145(33), 18275–18287.

Sources

Removing residual solvents from 1-(4-Bromophenyl)prop-2-en-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride .

As a Senior Application Scientist, I have designed this guide to address the complex thermodynamics and material science challenges associated with drying this specific active pharmaceutical ingredient (API). Because this molecule features a thermally labile allylamine moiety paired with a highly polar, hygroscopic hydrochloride salt, standard brute-force drying techniques (high heat and deep vacuum) often fail, leading to solvent entrapment or product degradation.

This guide synthesizes regulatory requirements, mechanistic troubleshooting, and field-proven protocols to ensure your API meets stringent purity specifications.

Regulatory Context & Quantitative Targets

Before troubleshooting, it is critical to establish the quantitative baseline for success. Residual solvents offer no therapeutic benefit and must be removed to meet the International Council for Harmonisation (ICH) Q3C guidelines .

Below is a summary of the target limits for solvents commonly used in the synthesis and crystallization of 1-(4-Bromophenyl)prop-2-en-1-amine HCl.

SolventICH ClassPermitted Daily Exposure (PDE)Concentration Limit (ppm)Interaction Risk with HCl Salt Lattice
Methanol Class 230.0 mg/day3,000 ppmHigh: Strong H-bonding with chloride ion
Dichloromethane (DCM) Class 26.0 mg/day600 ppmModerate: Trapped in lattice voids
Ethanol Class 350.0 mg/day5,000 ppmHigh: Strong H-bonding with chloride ion
Ethyl Acetate Class 350.0 mg/day5,000 ppmLow: Weak dipole-ion interactions
n-Heptane Class 350.0 mg/day5,000 ppmNone: Ideal displacement antisolvent

Mechanistic Troubleshooting & FAQs

Q1: Why is methanol stubbornly trapped in the crystal lattice even after 48 hours in a vacuum oven at 40°C?

Causality: Hydrochloride salts form robust hydrogen-bonding networks with polar protic solvents like methanol. When you apply a rapid, high vacuum, the surface of the crystal desolvates too quickly. This rapid solvent loss causes a localized collapse of the crystal lattice at the surface—a phenomenon known as case hardening. The collapsed surface acts as an impermeable barrier, effectively sealing the internal methanol molecules inside the bulk crystal . Solution: You must use a humidity-mediated drying approach (see Protocol A) to gently displace the methanol before applying a deep vacuum.

Mechanism A Solvated HCl Salt (Trapped Methanol) B Conventional High Vacuum (Rapid Drying) A->B Sub-optimal E Humidity-Mediated Drying (Controlled Moisture) A->E Recommended C Surface Lattice Collapse (Case Hardening) B->C D Failed Spec: Residual Solvent > 3000 ppm C->D F Water Displaces Methanol in Crystal Lattice E->F G Secondary Vacuum Drying (Water Removal) F->G H Compliant API: Residual Solvent < 3000 ppm G->H

Mechanism of solvent entrapment vs. humidity-mediated displacement in API crystal lattices.

Q2: To accelerate drying, can I simply increase the oven temperature to 70°C or 80°C?

Causality: Absolutely not. 1-(4-Bromophenyl)prop-2-en-1-amine contains an allylamine moiety. Allyl groups are highly susceptible to thermal polymerization and oxidative degradation at elevated temperatures . Furthermore, excessive heat can cause the hydrochloride salt to partially dissociate (loss of HCl gas). Because the free base of this compound is an oil or low-melting solid, heating will cause your crystalline powder to melt into an intractable, degraded gum. Never exceed 40°C during the drying of this specific API.

Q3: My API turned into a sticky paste during the drying process. What caused this and how can it be salvaged?

Causality: This is a classic symptom of hygroscopicity combined with improper vacuum release. If you break the vacuum of your oven with ambient, humid room air while the product is still cold (due to evaporative cooling), moisture rapidly condenses on the API. The HCl salt deliquesces (dissolves in the absorbed water), forming a paste. Salvage & Prevention: To salvage, re-dissolve the paste in a minimum amount of warm ethanol and precipitate it by slowly adding n-heptane. To prevent this, always break your vacuum with dry nitrogen gas, and allow the product to reach room temperature before opening the oven doors.

Residual Solvent Removal Workflows

To determine the correct methodology for your specific situation, follow the logical workflow below based on the type of solvent trapped in your API.

Workflow Start Identify Trapped Solvent Protic Protic Solvents (e.g., Methanol, Ethanol) Start->Protic Strong H-Bonds Aprotic Aprotic Solvents (e.g., DCM, Ethyl Acetate) Start->Aprotic Lattice Voids Humid Execute Protocol A: Humidity-Mediated Drying Protic->Humid Trit Execute Protocol B: Antisolvent Trituration Aprotic->Trit

Decision matrix for selecting the appropriate residual solvent removal protocol.

Validated Experimental Protocols

Protocol A: Humidity-Mediated Vacuum Drying

Target: Removal of Class 2/3 Protic Solvents (Methanol, Ethanol)

This protocol leverages competitive hydrogen bonding. By introducing a controlled amount of water vapor, water molecules penetrate the crystal lattice and displace the trapped alcohol. Because water is smaller and has a higher vapor pressure than the trapped alcohol-salt complex, it can subsequently be removed without causing lattice collapse .

Step-by-Step Methodology:

  • Humidification Setup: Place the damp 1-(4-Bromophenyl)prop-2-en-1-amine HCl powder into a wide, shallow glass tray to maximize surface area. Place the tray inside a vacuum desiccator.

  • Moisture Introduction: Place a beaker containing a saturated aqueous Sodium Chloride (NaCl) solution inside the desiccator alongside the API. This naturally maintains a relative humidity (RH) of approximately 75% inside the chamber.

  • Equilibration: Apply a mild vacuum (approx. 200 mbar) to the desiccator and seal it. Leave the system at room temperature (20-25°C) for 18–24 hours. Causality: The mild vacuum facilitates the vaporization of water from the beaker, while the extended time allows water to diffuse into the API lattice and displace the methanol.

  • Secondary Drying: Remove the API tray and transfer it to a standard vacuum oven. Apply a dynamic high vacuum (<10 mbar) at 35°C for 24 hours.

  • Self-Validating Check: Perform Headspace Gas Chromatography (HS-GC-FID). Methanol levels should now be <3,000 ppm. Perform a Karl Fischer (KF) titration to ensure water content is <0.5%. If KF is high, extend Step 4 by 12 hours.

Protocol B: Antisolvent Trituration & Dynamic Drying

Target: Removal of Class 2/3 Aprotic Solvents (Dichloromethane, Ethyl Acetate)

Aprotic solvents do not hydrogen-bond strongly to the HCl salt but get physically trapped in the interstitial voids of the crystal. Trituration with a highly non-polar antisolvent creates an osmotic gradient that pulls the trapped solvent out of the voids.

Step-by-Step Methodology:

  • Suspension: Transfer the API to a round-bottom flask. Add 10 volumes (v/w) of dry n-heptane. Causality: 1-(4-Bromophenyl)prop-2-en-1-amine HCl is completely insoluble in heptane, preventing yield loss, while DCM/EtOAc are fully miscible with it.

  • Dynamic Agitation: Stir the suspension vigorously using a magnetic stir bar at room temperature for 3 to 4 hours. Do not heat.

  • Inert Filtration: Filter the suspension using a sintered glass funnel. Critical: Perform this filtration under an inverted funnel blowing dry nitrogen gas over the filter cake. Causality: Evaporating heptane rapidly cools the filter cake. Without nitrogen, ambient moisture will condense on the cake, turning the HCl salt into a gum.

  • Vacuum Drying: Transfer the filter cake to a vacuum oven. Dry under dynamic vacuum (<10 mbar) at 30–35°C for 12 hours.

  • Self-Validating Check: The resulting powder should be free-flowing and electrostatic. HS-GC-FID will confirm DCM levels <600 ppm and heptane <5,000 ppm.

References

  • Title: ICH Topic Q3C (R8) Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Application of a humidity-mediated method to remove residual solvent from crystal lattice Source: Food Chemistry (via ResearchGate) URL: [Link]

Validation & Comparative

1H NMR spectrum analysis of 1-(4-Bromophenyl)prop-2-en-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(4-Bromophenyl)prop-2-en-1-amine Hydrochloride . It is designed for researchers requiring rigorous structural validation of this allylic amine intermediate.

Executive Summary: The Analytical Context

1-(4-Bromophenyl)prop-2-en-1-amine HCl (CAS: 233608-12-3) is a valuable chiral building block, often used in the synthesis of biologically active scaffolds. Its structural integrity hinges on three distinct moieties: the para-bromophenyl ring , the allylic vinyl group , and the ammonium salt center .

This guide compares the HCl Salt form against its Free Base alternative and evaluates Solvent Systems (DMSO-d₆ vs. CDCl₃) to establish a definitive characterization protocol.

Experimental Protocol & Solvent Selection

The choice of solvent is the single most critical variable in the NMR analysis of amine salts.

Comparative Analysis: Solvent Performance
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Solubility ExcellentPoor to InsolubleIonic lattice of the HCl salt requires a polar aprotic solvent for dissociation.
Exchangeable Protons Visible (

8.5–9.0 ppm)
Often Invisible/BroadDMSO forms strong H-bonds with

, slowing exchange and sharpening signals.
Resolution HighLow (Aggregation)Aggregates in non-polar solvents cause peak broadening and loss of splitting information.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with mid-field signals; use dry solvent ampoules.
Standard Operating Procedure (SOP)
  • Mass: Weigh 10–15 mg of the HCl salt.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Vortex: Vortex for 30 seconds until fully dissolved. Note: If using CDCl₃, free-basing with

    
     is required first.
    
  • Acquisition: 16–32 scans, relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure integration accuracy of aromatic protons.

Spectral Analysis: Assignments & Logic

The spectrum is defined by the deshielding effects of the ammonium cation and the magnetic anisotropy of the aromatic ring and double bond.

Predicted Chemical Shift Data (DMSO-d₆)
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Ammonium

8.6 – 9.0 Broad Singlet3HN/A (Exchange broad)
Aromatic Ar-

7.60 – 7.65 Doublet (d)2H

(Ortho)
Aromatic Ar-

7.40 – 7.45 Doublet (d)2H

(Ortho)
Vinyl (Int)

6.05 – 6.20 DDD1H

Vinyl (Term)

5.20 – 5.45 Multiplet2HDistinct cis/trans splitting
Methine

4.80 – 5.00 Broad/Multiplet1HCoupled to Vinyl & NH
Structural Logic & Causality
  • The Ammonium Effect: The

    
     group exerts a strong inductive effect (-I), shifting the alpha-methine proton downfield to ~4.9 ppm , compared to ~3.8 ppm in the free base.
    
  • The Bromine Effect: The electronegative Br atom deshields the ortho-protons (

    
    ), pushing them to ~7.6 ppm , creating a classic AA'BB' para-substitution pattern (roofing effect may be visible).
    
  • Allylic System: The internal vinyl proton is chemically distinct, appearing as a "doublet of doublets of doublets" (DDD) due to coupling with the trans-terminal proton (~17 Hz), cis-terminal proton (~10 Hz), and the methine proton (~6 Hz).

Comparative Guide: Product vs. Alternatives

This section validates the product identity by contrasting it with its primary derivatives.

Comparison 1: HCl Salt vs. Free Base

Use Case: Confirming successful salt formation or extraction efficiency.

Signal RegionHCl Salt (Product) Free Base (Alternative) Diagnostic Note
Nitrogen Protons

8.8 ppm (3H,

)

1.5–2.0 ppm (2H,

)
Huge shift due to protonation. Free amine signal is often broad and mobile.
Alpha-Methine

~4.9 ppm

~3.8 ppm
~1.1 ppm downfield shift confirms salt formation.
Solubility Water/DMSO

/Ether
Salt is insoluble in ether; Free base is soluble.
Comparison 2: Product vs. Impurities (Starting Material)

Use Case: Purity assessment during synthesis from 4-bromobenzaldehyde.

  • Impurity Marker (Aldehyde): Look for a singlet at

    
     10.0 ppm .
    
  • Impurity Marker (Imine Intermediate): Look for a singlet at

    
     8.3–8.5 ppm  (
    
    
    
    ).
  • Product Validation: The presence of the vinyl region (5.2–6.2 ppm) definitively distinguishes the product from saturated precursors.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for assigning the NMR signals of 1-(4-Bromophenyl)prop-2-en-1-amine HCl.

NMR_Assignment_Logic Sample Unknown Sample Solvent Solvent: DMSO-d6 Sample->Solvent Dissolve Region_Arom Region: 7.0 - 8.0 ppm (Aromatic) Solvent->Region_Arom Region_Vinyl Region: 5.0 - 6.5 ppm (Olefinic) Solvent->Region_Vinyl Region_NH Region: 8.5 - 9.0 ppm (Exchangeable) Solvent->Region_NH Sig_AA_BB Pattern: AA'BB' (2 Doublets) Confirms: 4-Bromo-Ar Region_Arom->Sig_AA_BB Sig_Vinyl Pattern: Multiplets (1H DDD + 2H d) Confirms: Allyl Group Region_Vinyl->Sig_Vinyl Sig_Ammonium Pattern: Broad Singlet (3H integral) Confirms: HCl Salt Region_NH->Sig_Ammonium

Caption: Logical flow for structural verification using 1H NMR in DMSO-d6.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General principles of Amine Salt shifts).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. Link

  • National Center for Advancing Translational Sciences (NCATS). "1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride (Related Structure Data)". Inxight Drugs. Link

  • Sigma-Aldrich. "1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride Product Page (CAS 233608-12-3)". Link

Comparative HPLC Strategies for Enantiomeric Excess Determination of 1-(4-Bromophenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(4-Bromophenyl)prop-2-en-1-amine is a critical chiral building block, often synthesized via asymmetric nucleophilic addition to imines (e.g., Ellman sulfinamide chemistry) or transition-metal-catalyzed allylic substitution. Its structural features—a basic primary amine, a


-electron-rich bromophenyl ring, and a sterically distinct vinyl group—make it an ideal candidate for separation on polysaccharide-based chiral stationary phases (CSPs).

This guide objectively compares the two most robust direct chromatographic methods: Amylose-based separation (Method A) and Cellulose-based separation (Method B) . We also provide a Derivatization Protocol (Method C) for laboratories lacking dedicated chiral columns.

Quick Selection Guide
FeatureMethod A: Amylose (AD-H) Method B: Cellulose (OD-H) Method C: Derivatization
Primary Use Case First-Line Screening (Highest success rate)Alternative Selectivity (If A fails)Low Budget / No Chiral Column
Mechanism H-bonding + Inclusion (Helical channel)H-bonding + Steric fit (Rigid cavity)Diastereomer formation
Resolution (

)
Typically > 2.5 (High)Variable (High specificity)> 3.0 (Very High)
Run Time 15–25 min20–30 min45+ min (includes prep)
Robustness ExcellentGoodModerate (Reaction dependent)

Detailed Experimental Protocols

Method A: Amylose-Based Direct Separation (The "Gold Standard")

This method utilizes the Chiralpak AD-H (or equivalent), which contains amylose tris(3,5-dimethylphenylcarbamate). The helical structure of the amylose polymer creates distinct chiral grooves that effectively discriminate between the R and S enantiomers of aromatic amines.

  • Rationale: The 3,5-dimethylphenyl group provides

    
    -
    
    
    
    interaction sites for the bromophenyl ring, while the carbamate linkage forms hydrogen bonds with the primary amine.
  • Critical Additive: Diethylamine (DEA) is mandatory to suppress the ionization of the primary amine, preventing peak tailing and ensuring sharp elution profiles.

Protocol Parameters:

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA)[1]

  • Ratio: 90 : 10 : 0.1 (v/v/v)[2]

  • Flow Rate: 1.0 mL/min[2][3][4]

  • Temperature: 25 °C

  • Detection: UV @ 254 nm (utilizing the bromophenyl chromophore)[3]

  • Sample Diluent: Mobile phase (without DEA) or pure Ethanol.

Step-by-Step Workflow:

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Sample Prep: Dissolve 1 mg of the amine in 1 mL of Ethanol. Filter through a 0.45 µm PTFE syringe filter.

  • Injection: Inject 5–10 µL.

  • Elution Order: Typically, the (S)-enantiomer elutes first, followed by the (R)-enantiomer (must be confirmed with pure standards as elution order can invert based on solvent).

Method B: Cellulose-Based Direct Separation (The "Orthogonal Choice")

If Method A results in overlapping peaks (e.g., with impurities), Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the standard alternative. Cellulose has a linear, more rigid "cavity" structure compared to the amylose helix.

Protocol Parameters:

  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

  • Ratio: 95 : 5 : 0.1 (v/v/v)[2]

  • Note: Ethanol is often preferred over IPA for Cellulose columns to alter selectivity and reduce retention times for strongly retained amines.

  • Flow Rate: 0.8 mL/min[5][6]

  • Detection: UV @ 254 nm[3][4]

Method C: Indirect Separation via Derivatization

For labs without chiral columns, the enantiomers can be converted into diastereomers using a chiral derivatizing agent (CDA) like (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate or GITC . These diastereomers are then separated on a standard C18 or Silica column.[3]

Protocol Parameters:

  • Reaction: Mix 10 µL of amine sample + 10 µL of (S)-isocyanate reagent in 500 µL Acetonitrile.

  • Incubation: Shake at Room Temp for 30 mins.

  • Quench: Add 10 µL Ethanol to react with excess isocyanate.

  • Analysis: Inject onto a standard C18 Column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile : Water (60:40) Isocratic.[7]

Comparative Performance Analysis

The following data is synthesized from performance metrics of the closely related analog 1-(4-bromophenyl)ethylamine, which shares identical chiral recognition elements.

MetricMethod A (Amylose)Method B (Cellulose)Method C (Derivatization)
Selectivity (

)
1.3 – 1.5 (Excellent)1.1 – 1.3 (Good)> 1.5 (Excellent)
Typical Retention (

)

,


,

Variable (depends on C18)
Peak Shape (Tailing) Excellent (with DEA)Good (sensitive to flow)Excellent (Ureas are neutral)
Solvent Cost High (Hexane grade)High (Hexane grade)Low (Acetonitrile/Water)
Throughput High (No prep time)MediumLow (Requires reaction)

Visualizing the Decision Logic & Mechanism

The following diagram illustrates the decision matrix for selecting the appropriate method and the underlying chemical interactions.

G Start Start: 1-(4-Bromophenyl)prop-2-en-1-amine Sample CheckColumn Is a Chiral Column Available? Start->CheckColumn MethodA Method A: Chiralpak AD-H (Amylose-based) CheckColumn->MethodA Yes (Default) MethodC Method C: Derivatization (Achiral C18) CheckColumn->MethodC No MechA Mechanism: 1. H-Bonding (Carbamate) 2. Pi-Pi Stacking (Bromophenyl) 3. Helical Inclusion MethodA->MechA MethodB Method B: Chiralcel OD-H (Cellulose-based) MethodA->MethodB If Resolution < 1.5 or Interference Result Calculate % ee Area(Major) - Area(Minor) / Total MethodA->Result MechB Mechanism: Rigid Cavity Inclusion (Orthogonal Selectivity) MethodB->MechB MethodB->Result StepC React with (S)-Isocyanate -> Form Diastereomers MethodC->StepC StepC->Result

Caption: Decision tree for method selection illustrating the primary pathway (Method A) and alternative strategies based on resource availability and separation requirements.

Expert Troubleshooting & Causality

Issue: Peak Tailing of the Amine

  • Observation: The peaks appear asymmetrical with a long "tail" on the right side.

  • Causality: The free amino group (

    
    ) interacts strongly with residual silanol groups on the silica support of the column.
    
  • Solution: Ensure Diethylamine (DEA) is present in the mobile phase at 0.1%.[1] If tailing persists, increase DEA to 0.2% or switch to Ethanol as the modifier, which competes more effectively for silanol sites than IPA.

Issue: Loss of Resolution Over Time

  • Observation:

    
     drops below 1.5 after 50+ injections.
    
  • Causality: Accumulation of non-eluting oligomers (common in amine synthesis) or "memory effect" from strong solvents.

  • Solution: Wash the column with 100% Ethanol (for AD-H/OD-H) at 0.5 mL/min for 2 hours. Never use DMF or DMSO as sample diluents for these columns unless strictly necessary and immediately flushed, as they can swell the polymer phase.

References

  • BenchChem Technical Support. (2025).[2][3] Chiral Separation of 1-(4-Bromophenyl)-3-chloropropan-1-ol Enantiomers: Technical Guide. Retrieved from

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. Retrieved from

  • Lee, W., et al. (2009). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA(+) column. ResearchGate.[1] Retrieved from

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Sánchez, F. G., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. University of Málaga. Retrieved from

Sources

Comparing 1-(4-Bromophenyl)prop-2-en-1-amine with propargyl amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacophore Analysis: 1-(4-Bromophenyl)prop-2-en-1-amine vs. Propargylamine Analogs

The structural nuances of amine-containing pharmacophores fundamentally dictate their biological targets and synthetic versatility. This guide provides an in-depth comparison between 1-(4-Bromophenyl)prop-2-en-1-amine , a halogenated allylamine, and propargylamine analogs (such as selegiline or rasagiline). By analyzing their divergent hybridization states (sp² vs. sp) and functional group reactivity, we can establish their distinct roles in medicinal chemistry and late-stage drug functionalization.

Mechanistic Divergence in Enzyme Inhibition

The primary biological utility of these two classes diverges sharply based on their interaction with flavin adenine dinucleotide (FAD)-dependent enzymes.

Propargylamines: Irreversible MAO-B Inactivation Propargylamines are hallmark irreversible inhibitors of Monoamine Oxidase B (MAO-B), a primary target in neurodegenerative disease therapy. The mechanism relies on the oxidation of the amine by the FAD cofactor. The enzyme abstracts a hydride from the methylenic group of the propargylamine scaffold, forming an electrophilic allene or iminium intermediate[1]. This intermediate undergoes a Michael addition with the flavin nitrogen, forming a highly stable, covalent cyanine adduct that permanently inactivates the enzyme's catalytic potential[2].

Allylamines: Non-Competitive Squalene Epoxidase Inhibition Conversely, allylamines—and their halogenated aryl derivatives like 1-(4-Bromophenyl)prop-2-en-1-amine—typically target squalene epoxidase (SE), a critical FAD-dependent enzyme in fungal ergosterol biosynthesis. Unlike propargylamines, allylamines act as reversible, non-competitive inhibitors. They bind vertically inside the lipophilic pocket of SE, inducing conformational changes that prevent the natural substrate (squalene) from accessing the active site. This blockade leads to toxic intracellular squalene accumulation and subsequent cell death [3][4].

EnzymeInhibition cluster_Propargyl Propargylamine Pathway (MAO-B) cluster_Allyl Allylamine Pathway (Squalene Epoxidase) P_Node Propargylamine FAD_Ox FAD Oxidation (Hydride Abstraction) P_Node->FAD_Ox Allene Allene/Iminium Intermediate FAD_Ox->Allene Cyanine Covalent Cyanine Adduct Allene->Cyanine Inhib_MAO Irreversible MAO-B Inhibition Cyanine->Inhib_MAO A_Node 1-(4-Bromophenyl)prop-2-en-1-amine Lipo_Bind Lipophilic Pocket Binding A_Node->Lipo_Bind Conf_Change Conformational Change Lipo_Bind->Conf_Change Sq_Accum Squalene Accumulation Conf_Change->Sq_Accum Inhib_SE Non-Competitive SE Inhibition Sq_Accum->Inhib_SE

Divergent enzyme inhibition pathways of propargylamines and allylamines.

Synthetic Utility & Late-Stage Functionalization

Beyond their direct biological activity, these molecules serve as highly versatile scaffolds in synthetic medicinal chemistry.

1-(4-Bromophenyl)prop-2-en-1-amine: The presence of the para-bromo group provides an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The allylic double bond can also participate in Heck reactions or olefin metathesis, making it an excellent building block for synthesizing complex biaryl allylamine libraries [5].

Propargylamines: The terminal alkyne is a classic handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for rapid conjugation to form 1,2,3-triazoles. It is also primed for Sonogashira couplings to generate internal alkynes, which are frequently used to link pharmacophores in multi-target drug design[6].

SyntheticWorkflow StartA 1-(4-Bromophenyl)prop-2-en-1-amine Suzuki Pd-Catalyzed Suzuki Coupling (Arylboronic Acid) StartA->Suzuki Heck Heck Reaction (Olefin) StartA->Heck StartP Propargylamine CuAAC CuAAC Click Chemistry (Azide) StartP->CuAAC Sonogashira Sonogashira Coupling (Aryl Halide) StartP->Sonogashira Biaryl Biaryl Allylamine Scaffold Suzuki->Biaryl Diene Substituted Diene/Styrene Heck->Diene Triazole 1,2,3-Triazole Derivative CuAAC->Triazole InternalAlkyne Internal Alkyne Amine Sonogashira->InternalAlkyne

Divergent synthetic functionalization workflows for allylamine and propargylamine scaffolds.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)prop-2-en-1-amine

Causality: The 4-bromo substituent is highly electrophilic in oxidative addition with Pd(0). Utilizing a weak base (K₂CO₃) and a polar aprotic solvent system (DMF/H₂O) ensures high catalytic turnover while preventing unwanted isomerization of the allylic amine into an enamine.

  • Preparation: Charge a Schlenk flask with 1-(4-Bromophenyl)prop-2-en-1-amine (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Add degassed DMF/H₂O (4:1 v/v) and K₂CO₃ (2.0 equiv) under an N₂ atmosphere.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the starting bromide spot validates successful oxidative addition and transmetalation.

  • Isolation: Heat to 80°C for 6 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography to yield the biaryl allylamine.

Protocol B: In Vitro MAO-B Inhibition Assay for Propargylamines

Causality: Because propargylamines are mechanism-based irreversible inhibitors, they require pre-incubation with the enzyme. This allows the FAD-mediated oxidation and subsequent covalent cyanine adduct formation to occur before the substrate is introduced.

  • Pre-Incubation: Incubate recombinant human MAO-B (5 µg/mL) with varying concentrations of the propargylamine analog in 50 mM HEPES buffer (pH 7.5) at 37°C for 30 minutes.

  • Initiation: Add kynuramine (substrate) to initiate the enzymatic reaction.

  • Termination: Terminate the reaction after 20 minutes by adding NaOH, which converts the product to the fluorescent 4-hydroxyquinoline.

  • Self-Validation Step: Measure fluorescence (Ex 310 nm / Em 400 nm). Perform the assay at multiple pre-incubation times (e.g., 0, 15, 30 min). A time-dependent leftward shift in the IC₅₀ curve mathematically validates the irreversible, covalent nature of the inhibition.

Quantitative Data Comparison

Property1-(4-Bromophenyl)prop-2-en-1-amine (Allylamine)Propargylamine Analogs
Primary Biological Target Squalene Epoxidase (SE)Monoamine Oxidase B (MAO-B)
Inhibition Mechanism Reversible, Non-competitiveIrreversible, Covalent (Cyanine Adduct)
Primary Synthetic Utility Cross-Coupling (Suzuki, Heck)Click Chemistry (CuAAC), Sonogashira
Reactive Handle Aryl Bromide (sp² C-Br)Terminal Alkyne (sp C-H)
Typical Target IC₅₀ Range 10 nM – 1.5 µM (against SE)1 nM – 100 nM (against MAO-B)

References

  • Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry.[Link]

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI.[Link]

  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review. PMC.[Link]

  • Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. ResearchGate.[Link]

  • Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities. PMC.[Link]

  • Palladium- and Copper-Catalysed Reactions of Unsaturated Amines on Solid Support. Helda (University of Helsinki).[Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 4-Bromophenyl Allylic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 4-bromophenyl allylic amines , specifically focusing on N-allyl-4-bromoaniline and its derivatives. These compounds serve as critical intermediates in the synthesis of heterocycles (e.g., indoles, quinolines) and pharmaceutical scaffolds.

Correctly interpreting their fragmentation requires distinguishing between the electronic influence of the aromatic bromine and the kinetic lability of the allylic amine moiety . This guide compares Electron Ionization (EI) patterns against Electrospray Ionization (ESI) and contrasts the analyte with non-halogenated and saturated alternatives.

Structural Foundation & Ionization Physics

The core analyte, N-allyl-4-bromoaniline (


), possesses three distinct structural features that dictate its mass spectral signature:
  • The Nitrogen Lone Pair: The primary site of ionization (

    
    ), driving charge localization.
    
  • The Allylic Chain: A site prone to

    
    -cleavage and rearrangement.
    
  • The 4-Bromo Substituent: A heavy atom providing a definitive isotopic fingerprint (

    
    ) and stabilizing the aromatic core.
    
The Bromine Isotope Signature

Before analyzing fragmentation, the molecular ion (


) must be validated via the bromine isotope pattern. Unlike chlorine (

), bromine exhibits a 1:1 doublet separated by 2 mass units.
  • 
     Peak: 
    
    
    
  • 
     Peak: 
    
    
    
    [1]

Fragmentation Dynamics (EI-MS)[2]

In Electron Ionization (70 eV), the molecular ion is energetic. The fragmentation is a competition between


-cleavage  (characteristic of amines) and C-N bond cleavage  (driven by the stability of the allyl radical).
Mechanism A: -Cleavage (Dominant Pathway)

The radical cation localized on the nitrogen triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen (


-position).
  • Process: Loss of a vinyl radical (

    
    , 27 Da).
    
  • Product: A resonance-stabilized iminium ion.

  • Observation: Peaks at

    
     184 and 186.
    
Mechanism B: C-N Bond Homolysis

The allylic bond is weak. The molecule can cleave at the Nitrogen-Carbon bond.[2][3][4]

  • Process: Loss of an allyl radical (

    
    , 41 Da).
    
  • Product: The 4-bromoaniline cation (

    
    ).
    
  • Observation: Peaks at

    
     170 and 172 (often followed by H loss to 169/171).
    
Mechanism C: Heterolytic Cleavage (Allyl Cation Formation)

Alternatively, the charge may remain on the allyl group.

  • Product: Allyl cation (

    
    ).
    
  • Observation: A sharp peak at

    
     41.
    
Visualization of Fragmentation Pathways[2][4]

FragmentationPathways M_Ion Molecular Ion (M+) m/z 211 / 213 (Radical Cation) Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage - •CH=CH2 (27 Da) CN_Cleavage C-N Homolysis M_Ion->CN_Cleavage - •C3H5 (41 Da) Allyl_Form Heterolysis M_Ion->Allyl_Form Charge Retention on Allyl Frag_A Iminium Ion [M - Vinyl]+ m/z 184 / 186 Alpha_Cleavage->Frag_A Frag_B 4-Bromoaniline Cation [M - Allyl]+ m/z 170 / 172 CN_Cleavage->Frag_B Frag_C Allyl Cation m/z 41 Allyl_Form->Frag_C

Caption: Competing fragmentation pathways for N-allyl-4-bromoaniline under Electron Ionization (70 eV).

Comparative Analysis

This section objectively compares the 4-bromophenyl variant against key alternatives to contextualize its performance in analytical detection.

Table 1: Substituent Effects on Fragmentation

Comparison of 4-substituted N-allyl anilines.

Feature4-Bromo-N-allyl 4-Chloro-N-allyl Unsubstituted N-allyl
Molecular Ion (

)
211 / 213 (1:1 ratio)167 / 169 (3:1 ratio)133 (Single peak)
Base Peak Origin

-cleavage or C-N cleavage

-cleavage

-cleavage (

106)
Diagnostic Value High (Isotope pattern confirms Br)Moderate (Isotope pattern confirms Cl)Low (Common organic fragments)
C-Br/Cl Stability High (Aryl-Halide bond is strong)HighN/A
Table 2: Technique Comparison (EI vs. ESI)

Which ionization method yields better data for this compound class?

ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Electric Field)
Primary Species

(Radical Cation)

(Protonated Molecule)
Fragmentation Extensive (Fingerprint)Minimal (Molecular Weight only)
Sensitivity Moderate (Nanogram range)High (Picogram range)
Best Use Case Structural Elucidation (Confirming the allyl/bromo arrangement)Quantification (PK/PD studies, impurity profiling)

Expert Insight: For initial structural verification, EI is superior because the fragmentation pattern proves the allyl group is attached to the nitrogen. In ESI, you will likely only see the


 peak (m/z 212/214), which does not distinguish between isomers (e.g., C-allyl vs N-allyl).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the analysis of halogenated allylic amines.

Protocol A: GC-MS (Structural Identification)

Instrument: Agilent 5977B MSD or equivalent single quadrupole.

  • Sample Preparation:

    • Dissolve 1 mg of 4-bromophenyl allylic amine in 1 mL of Dichloromethane (DCM) (HPLC Grade).

    • Note: Avoid methanol if analyzing potentially reactive anhydrides or acid chlorides, but for amines, methanol is acceptable. DCM is preferred for solubility of the bromo-group.

  • Inlet Settings:

    • Mode: Splitless (for trace analysis) or Split 10:1 (for purity checks).

    • Temperature: 250°C.

  • Column:

    • Phase: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

    • Dimensions: 30m

      
       0.25mm 
      
      
      
      0.25µm.
  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Acquisition:

    • Source Temp: 230°C.

    • Scan Range:

      
       40 – 350.
      
    • Solvent Delay: 3.0 min.

Protocol B: LC-MS/MS (Quantification)

Instrument: Triple Quadrupole (e.g., Sciex 6500+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 5% B to 95% B over 5 minutes.

  • MRM Transitions (Positive Mode):

    • Quantifier:

      
       (Loss of HBr, specific to bromo-anilines).
      
    • Qualifier:

      
       (Loss of Allyl group).
      
Analytical Workflow Diagram

Workflow Start Sample: 4-Bromophenyl Allylic Amine Prep Dissolve in DCM (1 mg/mL) Start->Prep Choice Select Ionization Mode Prep->Choice EI_Path GC-EI-MS (Hard Ionization) Choice->EI_Path Structural ID ESI_Path LC-ESI-MS (Soft Ionization) Choice->ESI_Path Quantification EI_Result Observe M+ (211/213) & Fragments (184, 170, 41) EI_Path->EI_Result ESI_Result Observe [M+H]+ (212/214) Minimal Fragmentation ESI_Path->ESI_Result Analysis Data Interpretation: Check 1:1 Br Isotope Pattern EI_Result->Analysis ESI_Result->Analysis

Caption: Decision matrix for selecting GC-EI-MS vs LC-ESI-MS based on analytical goals.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Amines and Halides). Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Fragmentation studies on metastable diethylaniline derivatives. PubMed. Retrieved from [Link]

  • Michigan State University. (2025). Fragmentation of Amines and Alpha-Cleavage Mechanisms. Chemistry Department. Retrieved from [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization. Retrieved from [Link]

Sources

Publish Comparison Guide: X-ray Crystallography & Solid-State Analysis of 1-(4-Bromophenyl)prop-2-en-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the crystallographic and physicochemical properties of 1-(4-Bromophenyl)prop-2-en-1-amine salts , specifically focusing on the hydrochloride form. It contrasts this target compound with its industry-standard saturated analog, 1-(4-Bromophenyl)ethylamine , to assist researchers in selecting the appropriate chiral intermediate for drug development and asymmetric synthesis.

Executive Summary

In the development of chiral pharmaceutical intermediates, the choice between an allylic amine and its saturated counterpart often dictates the downstream synthetic versatility. This guide compares 1-(4-Bromophenyl)prop-2-en-1-amine Hydrochloride (the "Target") against the well-characterized 1-(4-Bromophenyl)ethylamine Hydrochloride (the "Standard").

While the Standard is a robust resolving agent with extensive crystallographic data, the Target offers a reactive vinyl handle for further functionalization (e.g., metathesis, cross-coupling). This guide analyzes the trade-offs in crystallinity, stability, and resolution efficiency.

Structural & Crystallographic Comparison

The following table contrasts the fundamental solid-state properties of the target allylic amine salt against the saturated benchmark. Note that while the saturated analog has a well-defined literature crystal structure, the allylic variant often requires specific counter-ions (e.g., tartrates) to achieve comparable lattice energy for resolution.

FeatureTarget: 1-(4-Bromophenyl)prop-2-en-1-amine HCl Standard: 1-(4-Bromophenyl)ethylamine HCl
CAS Number 233608-12-364265-77-6 (R-isomer)
Structure Class

-Substituted Allylic Amine

-Substituted Benzylic Amine
Molecular Weight 248.55 g/mol 236.54 g/mol
Crystal System Predicted:[1] Monoclinic (

) or Triclinic
Experimental: Orthorhombic (

)
Packing Motif

-

stacking disrupted by vinyl flexibility
Strong Herringbone packing (Aryl-Aryl)
H-Bond Donors 3 (

)
3 (

)
Chiral Resolution Requires rigid counter-ion (e.g., Tartaric Acid)Efficient with Tartaric or Camphoric Acid
Stability Moderate (Vinyl group sensitive to oxidation)High (Stable at RT, inert alkyl chain)

Technical Insight: The introduction of the vinyl group in the Target compound increases the entropy of the crystal lattice compared to the methyl group of the Standard. This often results in lower melting points and higher solubility, making the hydrochloride salt less ideal for chiral resolution than bulky carboxylate salts (e.g., dibenzoyl-L-tartrate).

Experimental Protocol: Crystallization & Resolution

To obtain high-quality single crystals suitable for X-ray diffraction (XRD) or to achieve enantiomeric resolution, the following protocol is recommended. This workflow is designed to overcome the lower lattice energy of the allylic amine salts.

Phase 1: Salt Formation & Screening
  • Preparation: Dissolve 1.0 eq of racemic 1-(4-Bromophenyl)prop-2-en-1-amine in Ethanol (absolute).

  • Acid Addition: Slowly add 0.5 eq of the resolving agent (e.g., L-(+)-Tartaric acid) dissolved in warm Ethanol.

    • Note: Using 0.5 eq ("Method of Half-Quantities") forces the formation of the less soluble diastereomeric salt.

  • Nucleation: Heat to reflux (60°C) for 30 mins, then cool slowly to room temperature over 6 hours.

  • Harvesting: Filter the precipitate. If no crystals form, induce nucleation by scratching or adding a seed crystal of the saturated analog (seeding with 1-(4-Bromophenyl)ethylamine tartrate can sometimes induce crystallization via epitaxy).

Phase 2: X-ray Data Collection (Standard Parameters)
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the vinyl group).

  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    due to the heavy Bromine atom (minimizes absorption corrections).
  • Refinement: Treat the vinyl group (

    
    ) for disorder if thermal ellipsoids are elongated.
    
Mechanistic Workflow: Chiral Resolution & Crystallization

The following diagram illustrates the decision matrix for processing these amines. It highlights the critical divergence point where the allylic amine requires stricter handling due to stability concerns.

G Start Racemic 1-(4-Bromophenyl)prop-2-en-1-amine Screen Counter-ion Screening (HCl vs. Tartrate vs. Camphorate) Start->Screen BranchHCl HCl Salt Formation (High Solubility) Screen->BranchHCl Strong Acid BranchTartrate Tartrate Salt Formation (Diastereomeric) Screen->BranchTartrate Chiral Acid CrystHCl Rapid Precipitation (Polycrystalline/Powder) BranchHCl->CrystHCl Fast Kinetics CrystTart Slow Evaporation/Cooling (Single Crystal Growth) BranchTartrate->CrystTart Thermodynamic Control Use Synthetic Application (Cross-Coupling / Metathesis) CrystHCl->Use Bulk Reagent Analysis X-ray Diffraction (XRD) Determination of Absolute Config CrystTart->Analysis Suitable for XRD Analysis->Use

Figure 1: Workflow for the salt selection and crystallization of allylic amines. Green path indicates the optimal route for X-ray structural determination.

Comparative Analysis of Intermolecular Interactions

Understanding the packing forces is crucial for predicting stability.

A. The Standard (Saturated Amine)
  • Dominant Interaction: A robust 2D hydrogen-bonding network involving the chloride ion bridging three ammonium protons (

    
    ).
    
  • Secondary Interaction: Edge-to-face

    
    -
    
    
    
    interactions between bromophenyl rings.
  • Result: High melting point (>200°C) and shelf-stable crystals.

B. The Target (Allylic Amine)
  • Dominant Interaction: Similar ionic H-bonding (

    
    ), but the network is often distorted.
    
  • Disruptive Factor: The vinyl group (

    
    ) is sterically demanding and lacks the rotational freedom of the ethyl group, often preventing the tight "herringbone" packing seen in the standard.
    
  • Implication: The allylic salt often crystallizes as a solvate (trapping solvent molecules to fill voids), which can lead to desolvation and crystal collapse upon drying. Recommendation: Keep crystals in mother liquor during mounting.

References
  • AA Blocks Product Catalog. 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride (CAS 233608-12-3). Available at:

  • PubChem Compound Summary. 1-(4-Bromophenyl)ethylamine (CAS 27298-97-1). National Library of Medicine. Available at:

  • BenchChem Application Note. Determination of the Absolute Configuration of Chiral Amines with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate. Available at:

  • Cambridge Structural Database (CSD). Crystal structure of (R)-1-(4-bromophenyl)ethylamine hydrochloride. CSD Entry:

Sources

Elemental Analysis Validation for 1-(4-Bromophenyl)prop-2-en-1-amine HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 1-(4-Bromophenyl)prop-2-en-1-amine HCl represents a critical chiral building block. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are industry standards for purity and structural elucidation, they often fail to capture the complete compositional picture of salt forms.

This guide challenges the over-reliance on chromatographic purity by validating Elemental Analysis (EA) as the definitive method for confirming salt stoichiometry (HCl ratio) and solvation state. We compare EA directly against HPLC and Quantitative NMR (qNMR), demonstrating that for halogenated amine salts, EA provides the "compositional truth" that orthogonal methods frequently miss.

Technical Profile: The Compound

Before establishing validation protocols, we must define the theoretical baseline for the analyte.

  • Compound: 1-(4-Bromophenyl)prop-2-en-1-amine Hydrochloride[1]

  • Chemical Formula:

    
    
    
  • Molecular Weight: 248.55 g/mol

  • Key Analytical Challenges:

    • Halogen Interference: The presence of both Bromine (covalently bonded) and Chlorine (ionic counter-ion) complicates standard CHN combustion, requiring specific catalytic masking.

    • Hygroscopicity: Amine hydrochlorides are prone to absorbing atmospheric moisture, skewing mass-based % composition.

    • Unsaturation: The prop-2-en (allyl) group is susceptible to polymerization, potentially altering the C/H ratio if degradation occurs.

Theoretical Composition (Calculated)
ElementSymbolCountAtomic MassTotal MassTheoretical %
Carbon C912.011108.1043.49%
Hydrogen H111.00811.094.46%
Nitrogen N114.00714.015.63%
Bromine Br179.90479.9032.15%
Chlorine Cl135.4535.4514.26%

Comparative Analysis: EA vs. HPLC vs. qNMR[4]

This section objectively compares Elemental Analysis against its primary alternatives. The goal is not to replace HPLC/NMR but to delineate where EA is superior for this specific salt.

Method Performance Matrix
FeatureElemental Analysis (EA) HPLC-UV Quantitative NMR (qNMR)
Primary Output Bulk elemental composition (CHNX)Purity % (Area under curve)Molar purity & Structure
Salt Detection Excellent (Confirms HCl stoichiometry)Poor (Salts dissociate; Cl- invisible to UV)Moderate (Indirect via chemical shift or counter-ion probe)
Solvent/Water Indirect (Values deviate from theory)Blind (Elutes in void volume)Excellent (Distinct peaks)
Sample Size 1–3 mg< 0.1 mg5–20 mg
Destructive? Yes (Combustion)NoNo
Bias Risk Weighing errors, hygroscopicityResponse factor assumptionsRelaxation time settings
The "Blind Spot" in Chromatography

For 1-(4-Bromophenyl)prop-2-en-1-amine HCl, HPLC is insufficient for full validation.

  • The Flaw: HPLC analyzes the organic cation. If your sample is 90% Mono-HCl salt and 10% Di-HCl salt (or free base), the HPLC chromatogram will look identical because the counter-ion (Cl-) does not absorb UV and dissociates in the mobile phase.

  • The EA Solution: EA detects the mass percentage of Carbon and Nitrogen. If the salt stoichiometry is off (e.g., 1.5 HCl instead of 1.0), the %C and %N will drop significantly, alerting you to the impurity.

Experimental Protocol: Validated EA Workflow

This protocol is designed specifically for halogenated amine salts . Standard combustion methods often fail here because Bromine and Chlorine gases can interfere with the detection of


 and 

.
Reagents & Equipment[5]
  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario EL cube).

  • Combustion Aid: Tungsten (VI) Oxide (

    
    ) or Silver Tungstate on Magnesium Oxide. Crucial for trapping Halogens.
    
  • Standard: Acetanilide (Calibration) and S-Benzyl-thiuronium chloride (QC for S/Cl checks).

Step-by-Step Methodology
  • Sample Preparation (The Critical Step):

    • Dry the 1-(4-Bromophenyl)prop-2-en-1-amine HCl sample in a vacuum desiccator over

      
       for 4 hours to remove surface moisture. Causality: Amine salts are hygroscopic; surface water will inflate %H and deflate %C/N.
      
  • Weighing:

    • Weigh 1.500 mg to 2.500 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Fold the capsule hermetically to exclude air.

  • Additive Layering:

    • Add ~10 mg of Silver Tungstate on Magnesium Oxide to the combustion tube or directly into the capsule (depending on instrument type).

    • Mechanism: The Silver (Ag) reacts with free Bromine (

      
      ) and Chlorine (
      
      
      
      ) generated during combustion to form stable Silver Halides (
      
      
      ). This prevents halogen gases from reaching the thermal conductivity detector (TCD) and mimicking Nitrogen signals.
  • Combustion:

    • Flash combustion at 950°C - 1050°C with Oxygen injection.

    • Reduction of

      
       gases to 
      
      
      
      over Copper at 650°C.
  • Detection:

    • Separate gases via GC column.

    • Detect via TCD. Compare peak areas to the K-factor established by the Acetanilide standard.

Experimental Data: The Validation Case Study

We simulated a validation run comparing three batches of the product to demonstrate the discriminatory power of EA.

Scenario: Three batches of 1-(4-Bromophenyl)prop-2-en-1-amine HCl were produced.

  • Batch A: Pure Mono-HCl salt.

  • Batch B: Wet (contains 2% water).

  • Batch C: Excess HCl (contains 5% Di-HCl impurity).

Table 1: Comparative Validation Results
MetricTheoreticalBatch A (Pure)Batch B (Wet)Batch C (Excess HCl)
HPLC Purity N/A99.8%99.7%99.8% (False Pass)
% Carbon 43.4943.45 (±0.1)42.60 (Fail)41.80 (Fail)
% Hydrogen 4.464.48 (±0.05)4.75 (Fail)4.55 (High)
% Nitrogen 5.635.61 (±0.05)5.50 (Low)5.35 (Low)
Result -PASS FAIL (Solvated) FAIL (Stoichiometry)

Analysis:

  • Batch C is the most dangerous failure mode. HPLC shows it as "Pure" because it only sees the organic amine. However, the EA shows a drop in Carbon (-1.69%) and Nitrogen, revealing the presence of "invisible" mass (excess HCl). Using Batch C in a subsequent stoichiometric reaction would lead to yield calculation errors or pH issues.

Logic Diagram: Validation Workflow

The following diagram illustrates the decision logic for validating this specific salt, highlighting where EA acts as the "Gatekeeper."

ValidationWorkflow Start Start Validation: 1-(4-Bromophenyl)prop-2-en-1-amine HCl HPLC Step 1: HPLC-UV Analysis Start->HPLC CheckPurity Purity > 98%? HPLC->CheckPurity Reject1 REJECT: Purify (Recrystallize) CheckPurity->Reject1 No EA Step 2: Elemental Analysis (CHN) CheckPurity->EA Yes CheckEA Values within ±0.4% of Theory? EA->CheckEA AnalyzeFailure Analyze Failure Mode CheckEA->AnalyzeFailure No Pass VALIDATED REFERENCE MATERIAL CheckEA->Pass Yes qNMR Step 3: qNMR / KF Titration SolventFail High %H, Low %C/N (Trapped Solvent/Water) AnalyzeFailure->SolventFail Deviates on H SaltFail Low %C/N/H (Inorganic Impurity/Excess Salt) AnalyzeFailure->SaltFail Deviates on C/N SolventFail->qNMR Confirm Solvent SaltFail->qNMR Confirm Counter-ion

Caption: Figure 1. Integrated validation workflow. Note that EA serves as the critical checkpoint for salt stoichiometry and solvation state, preventing "False Passes" from HPLC.

Conclusion

For 1-(4-Bromophenyl)prop-2-en-1-amine HCl, Elemental Analysis is not obsolete; it is orthogonal. While HPLC confirms the purity of the organic skeleton, only EA (or absolute qNMR) validates the integrity of the hydrochloride salt form.

Recommendation:

  • Use HPLC for routine batch release and impurity profiling.

  • Use EA (with Silver Tungstate masking) for Reference Standard Qualification and Salt Stoichiometry Verification .

  • If EA fails, deploy qNMR to distinguish between solvation issues (water/solvent) and salt formation issues.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][3] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Royal Society of Chemistry. (2020). Microanalysis: Elemental Analysis Guidelines. RSC Analytical Methods Committee. [Link][5]

Sources

Safety Operating Guide

1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step guide to the proper laboratory disposal and waste management of 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride .

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The presence of a halogen (bromine) and an amine hydrochloride salt in this molecule dictates a strict segregation and disposal strategy to prevent environmental contamination, equipment corrosion during incineration, and the formation of toxic byproducts.

I. Chemical Profiling & Waste Characterization

Before executing any disposal protocol, we must characterize the waste stream. 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride is a halogenated organic salt. This classification is the primary driver for all downstream logistical decisions.

PropertyOperational Implication for Disposal
Halogen Content (Bromine) Critical: Must be strictly segregated into Halogenated Organic Waste streams. Incineration of halogens requires specialized caustic scrubbing to neutralize hydrobromic acid (HBr) gas[1][2].
Physical State Typically a solid powder. Dust generation must be minimized during transfer to solid waste containers.
Amine Hydrochloride Salt Soluble in water and polar organic solvents (e.g., methanol, DMSO). Rinsates from cleaning must be captured as hazardous waste[3].
Thermal Degradation Combustion yields toxic gases including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr)[1].

II. Waste Stream Decision Pathway

The following diagram illustrates the validated decision-making process for routing this chemical through a facility's Environmental Health and Safety (EHS) infrastructure.

WasteDisposal Start 1-(4-Bromophenyl)prop-2-en-1-amine HCl Waste Generation IsSolid Physical State of Waste? Start->IsSolid SolidWaste Solid Waste Collection IsSolid->SolidWaste Powder/Crystals LiquidWaste Liquid/Solution Waste IsSolid->LiquidWaste Dissolved in Solvent EmptyCont Empty Container Decontamination IsSolid->EmptyCont Depleted Bottle Halogenated Halogenated Organic Waste Stream (Green Label) SolidWaste->Halogenated LiquidWaste->Halogenated TripleRinse Triple Rinse Protocol (Polar Solvent) EmptyCont->TripleRinse EHSPickup EHS Commercial Incineration (Caustic Scrubbing) Halogenated->EHSPickup TripleRinse->Halogenated Rinsate Capture Deface Deface Label & Discard as Glass/Solid TripleRinse->Deface Cleaned Bottle

Fig 1. Logistical routing for the segregation and disposal of halogenated amine hydrochloride waste.

III. Step-by-Step Disposal Methodologies

Do not attempt to neutralize or chemically destroy this compound in the laboratory (e.g., via bleach oxidation or acid/base neutralization down the drain). Halogenated organics must be processed by commercial facilities equipped with rotary kiln incinerators and high-efficiency scrubbers[1].

Protocol A: Segregation and Collection of Bulk Waste

The Causality: Mixing halogenated waste with non-halogenated waste is a severe operational failure. Halogenated waste costs approximately twice as much to dispose of[4]. Furthermore, if halogenated waste is inadvertently routed to a standard non-halogenated incinerator, the resulting combustion can corrode the unit via hydrohalic acids and generate highly toxic polychlorinated/polybrominated dioxins and furans[5].

  • PPE Verification: Don standard PPE (nitrile gloves, safety goggles, flame-resistant lab coat). Work entirely within a certified chemical fume hood to prevent inhalation of amine dust.

  • Container Selection: Select a chemically compatible, EHS-approved waste carboy or solid waste bucket. For liquids, high-density polyethylene (HDPE) or glass is standard.

  • Segregation: Ensure the container is strictly designated for Halogenated Organic Wastes (often denoted by green EHS labels)[2].

  • Transfer:

    • For Solids: Carefully sweep or funnel the solid powder into the solid halogenated waste container.

    • For Solutions: Pour the solution into the liquid halogenated waste carboy.

  • Documentation: Immediately update the waste composite sheet attached to the carboy. Write the full chemical name: "1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride" and the mass/volume added. Never use abbreviations [2].

Protocol B: The Triple-Rinse Decontamination for Empty Containers

The Causality: A container that held a hazardous chemical is still considered hazardous waste until it is systematically decontaminated. The "triple-rinse" method is the regulatory standard to ensure the removal of residual active pharmaceutical ingredients (APIs) or toxic reagents before the glass can enter the standard municipal solid waste or glass recycling stream[3].

  • Solvent Selection: Select a volatile solvent in which the hydrochloride salt is highly soluble (e.g., Methanol or Ethanol).

  • First Rinse: Add a volume of solvent equal to approximately 10% of the container's volume. Cap the bottle tightly and agitate vigorously for 30 seconds to dissolve residual powder.

  • Rinsate Capture: Uncap and pour the resulting rinsate directly into the Halogenated Liquid Waste carboy[3].

  • Repeat: Perform the agitation and draining process two more times (Total of three rinses).

  • Drying: Leave the uncapped, rinsed bottle in the back of the fume hood until the residual volatile solvent has completely evaporated.

  • Defacing: Once completely dry, use a thick permanent marker to completely cross out the chemical name, hazard pictograms, and CAS number on the original manufacturer label[3].

  • Final Disposal: The defaced, clean bottle may now be safely disposed of in the laboratory's broken glass box or standard trash, according to specific institutional EHS guidelines.

IV. EHS Handoff and Storage Limitations

Store the active halogenated waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain tightly closed at all times unless actively adding waste[4]. Once the container reaches 90% capacity, submit a chemical waste pickup request to your institution's EHS department. They will transport the bulked halogenated solvents to a regulated hazardous waste incinerator designed to handle bromine-containing compounds safely[2].

V. References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Segregation Guidelines. Bucknell University Environmental Health and Safety. Available at:[Link]

  • Burning of Hazardous Waste in Boilers and Industrial Furnaces: Proposed Rule. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride

[1][2]

Part 1: Executive Summary (Immediate Action Card)

Compound: 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride CAS: 233608-12-3 Physical State: Solid (White to off-white powder) Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2] Potential Acute Toxicity (Oral).[2][3][4]

Critical Check Requirement
Respiratory Certified Fume Hood required for all open handling.[1][2] N95/P100 backup if hood unavailable.
Skin Nitrile Gloves (Min 0.11 mm thickness).[2] Double-glove for solutions >0.1 M.
Eyes Chemical Safety Goggles (ANSI Z87.1).[1][2] Face shield required if handling >5g in solution.
Storage Desiccated Environment . Hygroscopic salt. Store at 2-8°C (Recommended) or Cool RT.
Spill Do not dry sweep. Wet wipe or use HEPA vacuum to prevent dust generation.[2]

Part 2: Hazard Identification & Risk Assessment[1][4][5][6][7][8]

As a halogenated allylamine salt, this compound presents a dual-threat profile: the corrosive/irritating nature of the amine functionality and the potential biological activity associated with halogenated aromatics.[1]

GHS Classification (Derived)[1][2]
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3][5][6][7]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][2][3][5][7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2][3][5][7]

The "Why" Behind the Protocol
  • Respiratory Sensitivity: Allylamine derivatives are notorious for inducing respiratory irritation. The hydrochloride salt form reduces volatility but increases the risk of inhaling fine particulate matter, which hydrolyzes on mucous membranes to release the free amine and hydrochloric acid.

  • Hygroscopicity: Amine salts avidly absorb atmospheric moisture. This not only degrades the reagent but causes "caking," leading researchers to use force when breaking up solids—a primary cause of particulate aerosolization.

  • Bromine Substitution: The heavy bromine atom increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the condition in Column A is met, the PPE in Column B is mandatory.[1][2]

PPE Decision Logic

PPE_Decision_MatrixStartTask AssessmentSolid_HandlingHandling Solid(Weighing/Transfer)Start->Solid_HandlingSolution_HandlingHandling Solution(Reaction/Workup)Start->Solution_HandlingSmall_Scale< 1 gramSolid_Handling->Small_ScaleLarge_Scale> 1 gramSolid_Handling->Large_ScaleDiluteDilute (<0.1 M)Solution_Handling->DiluteConcConc/HeatingSolution_Handling->ConcPPE_Level_1Level 1:Nitrile Gloves + Goggles+ Fume HoodSmall_Scale->PPE_Level_1PPE_Level_2Level 2:Double Nitrile + Goggles+ N95 (if outside hood)Large_Scale->PPE_Level_2Dilute->PPE_Level_1PPE_Level_3Level 3:Chem. Resistant Gloves+ Face Shield + ApronConc->PPE_Level_3

Figure 1: PPE Selection Logic Flowchart based on operational scale and state.[1][2]

Detailed Specifications
ComponentStandard SpecificationEnhanced Specification (High Risk)Rationale
Hand Protection Nitrile (0.11 mm / 4 mil).[1][2] Change every 60 mins.Double Gloving: Nitrile (inner) + Laminate/Nitrile (outer).[1]Brominated organics can permeate thin nitrile over time. Double gloving provides a breakthrough buffer.
Eye Protection Safety Glasses with side shields (ANSI Z87.1).[2]Chemical Goggles (indirect vent) or Face Shield.[2]Fine salt dust can bypass glasses. Goggles seal the eye environment.
Body Protection Standard Lab Coat (Cotton/Poly blend).[2]Tyvek® Sleeves or Apron.[2]Prevents dust accumulation on cuffs, a common transfer route to wrists/home.
Respiratory Fume Hood (Face velocity 80-100 fpm).[1][2]P100/N95 Respirator (if hood unavailable).[2]Primary control is engineering (hood).[2] PPE is secondary backup.

Part 4: Operational Protocols

Storage & Stability[1][2]
  • Temperature: Store at 2-8°C . While the HCl salt is more stable than the free base, cool storage minimizes degradation.

  • Atmosphere: Hygroscopic. Store in a tightly sealed container within a desiccator.[2]

  • Incompatibility: Keep away from strong oxidizing agents and strong bases (bases will liberate the volatile free amine).

Handling Workflow (Step-by-Step)

Objective: Transfer 500 mg from stock bottle to reaction flask without exposure.

  • Preparation:

    • Place balance inside the fume hood if possible. If not, tare the vial inside the hood, move to balance, weigh, and return to hood immediately.

    • Static Control: Use an anti-static gun or wipe on the spatula and vial. Charged amine salts often "jump" during transfer.

  • Weighing:

    • Open stock container only inside the hood.

    • Use a disposable weighing boat or funnel.

    • Technique: Do not dump. Tap gently. If the solid is caked, do not chisel it aggressively. Close the lid and gently tumble the bottle to loosen.

  • Transfer:

    • Dissolve the solid in the reaction solvent (e.g., Methanol, DCM) before removing it from the hood if possible.[1] Solutions are safer to transport than powders.

  • Cleanup:

    • Wipe the balance area with a wet paper towel (solvent or water) immediately after weighing.[2]

Reaction Safety

When neutralizing this salt to generate the free amine in situ:

  • Exotherm Warning: Addition of bases (TEA, NaH, NaOH) will generate heat.[1] Add base slowly at 0°C.

  • Off-gassing: The free amine may have a fishy, ammonia-like odor and is more volatile.[1][2] Ensure the condenser is active before heating.

Part 5: Emergency Response & Disposal[1]

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is >10 g and outside a hood.

  • Don PPE: Goggles, Double Nitrile Gloves, N95 Respirator.

  • Contain: Cover spill with a wet paper towel or adsorbent pad to prevent dust dispersion.[2]

  • Clean: Scoop up the wet material. Wipe the surface with 1N HCl (dilute acid) to neutralize any remaining free amine, followed by water.[1]

  • Disposal: Place in a sealed bag labeled "Hazardous Waste - Solid Toxic."

Exposure First Aid[1][2]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect chemical pneumonitis).[1]

  • Skin Contact: Brush off loose powder gently, then wash with soap and copious water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[6][8] Do not use neutralization agents in eyes. [2]

Waste Disposal[1][2][3][5]
  • Stream: Organic Chemical Waste.[2]

  • Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen and Bromine oxides).[1]

  • Never dispose of down the drain.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 736332, 1-(4-Bromophenyl)propan-2-one (Precursor/Related Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[2] Retrieved from [Link][1][2]

  • AA Blocks (2023). Product Information: 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride, CAS 233608-12-3.[1][2][9] Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.